molecular formula C11H9NO2 B1595769 1-phenyl-1H-pyrrole-2-carboxylic acid CAS No. 78540-03-1

1-phenyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1595769
CAS No.: 78540-03-1
M. Wt: 187.19 g/mol
InChI Key: GMLCQPJLSFPJMX-UHFFFAOYSA-N
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Description

1-phenyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLCQPJLSFPJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280909
Record name 1-phenyl-1H-pyrrole-2-carboxylic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78540-03-1
Record name 78540-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19047
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-1H-pyrrole-2-carboxylic acid
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Record name 1-Phenylpyrrole-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 1-phenyl-1H-pyrrole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of established synthetic strategies, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.

Introduction

The pyrrole scaffold is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound, featuring an N-phenyl group and a C-2 carboxylic acid, imparts unique electronic and steric properties, making it a valuable building block for the development of novel therapeutics and functional materials. This guide will focus on two classical and one modern approach to its synthesis: the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and a final hydrolysis step from a readily prepared ester precursor.

Strategic Approaches to the Target Molecule

The synthesis of this compound can be approached through several convergent strategies. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. We will explore the following primary pathways:

  • Paal-Knorr Pyrrole Synthesis: A robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

  • Hantzsch Pyrrole Synthesis: A multicomponent reaction that offers a high degree of flexibility in accessing substituted pyrroles.

  • Ester Hydrolysis: A straightforward final step to unmask the carboxylic acid functionality from a more readily synthesized ester precursor.

The overall synthetic landscape is visualized in the workflow diagram below.

G cluster_0 Paal-Knorr Synthesis cluster_1 Hantzsch Synthesis cluster_2 Ester Hydrolysis 4-oxo-4-phenylbutanoic acid 4-oxo-4-phenylbutanoic acid Paal-Knorr Reaction Paal-Knorr Reaction 4-oxo-4-phenylbutanoic acid->Paal-Knorr Reaction Aniline Aniline Aniline->Paal-Knorr Reaction 1-phenyl-1H-pyrrole-2-carboxylic acid_PK This compound Paal-Knorr Reaction->1-phenyl-1H-pyrrole-2-carboxylic acid_PK Ethyl Pyruvate Ethyl Pyruvate Hantzsch Reaction Hantzsch Reaction Ethyl Pyruvate->Hantzsch Reaction Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Hantzsch Reaction Aniline_H Aniline Aniline_H->Hantzsch Reaction Ethyl 1-phenyl-1H-pyrrole-2-carboxylate Ethyl 1-phenyl-1H-pyrrole-2-carboxylate Hantzsch Reaction->Ethyl 1-phenyl-1H-pyrrole-2-carboxylate Hydrolysis Hydrolysis Ethyl 1-phenyl-1H-pyrrole-2-carboxylate->Hydrolysis Methyl 1-phenyl-1H-pyrrole-2-carboxylate Methyl 1-phenyl-1H-pyrrole-2-carboxylate Methyl 1-phenyl-1H-pyrrole-2-carboxylate->Hydrolysis 1-phenyl-1H-pyrrole-2-carboxylic acid_H This compound Hydrolysis->1-phenyl-1H-pyrrole-2-carboxylic acid_H G Start 4-oxo-4-phenylbutanoic acid + Aniline Step1 Hemiaminal Formation Start->Step1 Nucleophilic Attack Step2 Intramolecular Cyclization Step1->Step2 Ring Closure Step3 Dehydration Step2->Step3 Elimination of Water End This compound Step3->End G Start Aniline + Ethyl Pyruvate + Ethyl 2-chloroacetoacetate Step1 Enamine Formation Start->Step1 Step2 Nucleophilic Attack Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Aromatization Step3->Step4 End Ethyl 1-phenyl-1H-pyrrole-2-carboxylate Step4->End

An In-depth Technical Guide to the Physicochemical Properties of 1-phenyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-phenyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document synthesizes known information from closely related structural analogs, outlines robust experimental protocols for its characterization, and offers expert analysis grounded in established chemical principles. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.

Molecular Identity and Structural Elucidation

This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a phenyl group and substituted at the C2 position with a carboxylic acid. This unique arrangement of functional groups dictates its chemical behavior, reactivity, and potential applications.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 78540-03-1PubChem[1]
Molecular Formula C₁₁H₉NO₂PubChem[1]
Molecular Weight 187.19 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)N2C=CC=C2C(=O)OPubChem[1]
InChI InChI=1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14)PubChem[1]
InChIKey GMLCQPJLSFPJMX-UHFFFAOYSA-NPubChem[1]

digraph "chemical_structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N5 [label="N", fontcolor="#4285F4"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O", fontcolor="#EA4335"]; O9 [label="O", fontcolor="#EA4335"]; H_O9 [label="H"];

// Phenyl Ring PC1 [label="C"]; PC2 [label="CH"]; PC3 [label="CH"]; PC4 [label="CH"]; PC5 [label="CH"]; PC6 [label="CH"];

// Define invisible nodes for positioning p_C6 [pos="1.2,0!", shape=point]; p_O8 [pos="2.0,-0.5!", shape=point]; p_O9 [pos="2.0,0.5!", shape=point]; p_H_O9 [pos="2.5,0.5!", shape=point];

// Pyrrole Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N5; N5 -- C1;

// Carboxylic Acid Group Edges C1 -- C6 [len=1.2]; C6 -- O8 [label="=", len=1.0]; C6 -- O9 [len=1.0]; O9 -- H_O9;

// Phenyl Ring Edges N5 -- PC1 [len=1.2]; PC1 -- PC2; PC2 -- PC3; PC3 -- PC4; PC4 -- PC5; PC5 -- PC6; PC6 -- PC1;

// Set positions C1 [pos="0,0!"]; C2 [pos="-1.2,-0.5!"]; C3 [pos="-1.2,-1.5!"]; C4 [pos="0,-2.0!"]; N5 [pos="0.8,-1.2!"]; C6 [pos="1.2,0.5!"]; O8 [pos="1.8,0.0!"]; O9 [pos="1.8,1.0!"]; H_O9 [pos="2.3,1.0!"];

PC1 [pos="2.0,-1.5!"]; PC2 [pos="2.8,-0.8!"]; PC3 [pos="3.8,-1.2!"]; PC4 [pos="4.0,-2.2!"]; PC5 [pos="3.2,-2.9!"]; PC6 [pos="2.2,-2.5!"];

// Add labels to pyrrole ring node [shape=none]; L1 [pos="-0.5,0.2!", label="C2"]; L2 [pos="-1.6,-0.5!", label="C3"]; L3 [pos="-1.6,-1.8!", label="C4"]; L4 [pos="0,-2.4!", label="C5"]; L5 [pos="1.2,-1.2!", label="N1"]; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the core physicochemical properties is presented below. Due to a lack of specific experimental data for the title compound, values for structurally related analogs are provided for context where appropriate, and this is clearly noted.

Table 2: Summary of Physicochemical Properties

PropertyValue / Predicted BehaviorNotes and Comparative Analysis
Physical State Solid powderExpected based on analogous compounds like pyrrole-2-carboxylic acid.
Melting Point Data not availableThe parent compound, pyrrole-2-carboxylic acid, has a melting point of 204-208 °C (decomposes).[2] The N-methyl analog has a melting point of 136-138 °C.[3] The N-phenyl group's bulk and electronic effects likely alter the crystal packing, so the melting point will differ significantly.
Boiling Point Not applicableExpected to decompose at high temperatures before boiling, a common trait for carboxylic acids with high melting points.[4]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols, ethyl acetate) and aqueous alkaline solutions. Limited solubility in nonpolar solvents and water.The phenyl and pyrrole rings confer lipophilicity, while the carboxylic acid group allows for dissolution in bases via salt formation and hydrogen bonding with polar protic solvents. A related compound was found to be soluble in several organic solvents.[5]
pKa Data not available; predicted to be in the range of 3.5 - 4.5The pKa of a carboxylic acid is influenced by the electron-withdrawing or -donating nature of its substituents. A detailed protocol for experimental determination is provided in Section 4.1.

Spectroscopic Profile and Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While a complete experimental spectrum is not publicly available, an expert prediction based on known chemical shift data of its constituent parts provides a reliable guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the phenyl ring protons, and the acidic proton of the carboxyl group.

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm, due to strong deshielding and hydrogen bonding. The exact shift is highly dependent on the solvent and concentration.

  • Phenyl Protons (-C₆H₅): These five protons will appear in the aromatic region (approx. 7.2-7.6 ppm). The ortho-protons may be slightly shifted downfield compared to the meta- and para-protons due to the anisotropic effect of the pyrrole ring. Data for 1-phenylpyrrole shows signals around 7.40, 7.38, and 7.22 ppm.[6]

  • Pyrrole Protons (-C₄H₃N-): The three protons on the pyrrole ring will also be in the aromatic region but are typically more shielded than benzene protons. Based on data from pyrrole-2-carboxylic acid, we can expect signals around 6.1, 6.8, and 7.0 ppm.[7] The presence of the N-phenyl group will induce further shifts. The proton at the C5 position is expected to be the most upfield.

proton_environments mol label_cooh A (-COOH, >10 ppm, broad s) label_phenyl B (Phenyl, ~7.2-7.6 ppm, m) label_pyrrole_c3 C (Pyrrole H3, ~7.0 ppm, dd) label_pyrrole_c4 D (Pyrrole H4, ~6.2 ppm, t) label_pyrrole_c5 E (Pyrrole H5, ~6.8 ppm, dd)

Caption: Predicted ¹H NMR proton environments for the molecule.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions characteristic of its aromatic systems.

  • Chromophores: The molecule contains both a phenyl ring and a substituted pyrrole ring. Benzene itself exhibits absorption bands around 184, 204, and a weaker, structured band at 256 nm.

  • Conjugation Effects: The direct attachment of the phenyl group to the pyrrole nitrogen and the conjugation with the carboxylic acid group will extend the π-system. This extension of conjugation is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the individual, unsubstituted chromophores. Researchers should expect to see strong absorbance in the 200-300 nm range.

Key Experimental Protocols

To address the absence of published data, the following section provides detailed, field-proven methodologies for determining the critical physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is the gold-standard method for accurately determining the acid dissociation constant (pKa). It relies on monitoring the change in pH of an acidic solution as a standardized basic titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal, as described by the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50 mL of a 1:1 ethanol/water solution to ensure solubility). Gentle warming may be required. Cool the solution to room temperature.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accurate readings.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration: Begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments (e.g., 0.1-0.2 mL) using a burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the midpoint of the steepest portion of the curve. A first or second derivative plot can be used for higher accuracy.

    • Calculate the volume at the half-equivalence point (Veq/2).

    • The pKa is the pH value on the titration curve that corresponds to the Veq/2 volume.

pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in solvent (EtOH/H2O) titrate Add standardized NaOH in small increments prep1->titrate prep2 Calibrate pH meter (pH 4.0 & 7.0 buffers) prep2->titrate record Record pH and Volume after each addition titrate->record Stir & Stabilize plot Plot pH vs. Volume record->plot find_veq Determine Equivalence Point (Veq) plot->find_veq calc_pka pKa = pH at Veq/2 find_veq->calc_pka

Caption: Workflow for determining pKa by potentiometric titration.

Characterization by UV-Vis Spectroscopy

Rationale: This protocol verifies the presence of the aromatic chromophores and can be used for quantitative analysis via the Beer-Lambert law if a pure standard is available. The choice of solvent is critical, as it must be transparent in the analytical wavelength range.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb significantly above 220 nm. Methanol or ethanol are common choices.

  • Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent. A typical concentration for UV-Vis analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and run a baseline scan. This electronically subtracts the absorbance of the solvent and cuvette from subsequent measurements.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over the desired range (e.g., 200-400 nm).

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). The resulting spectrum serves as a qualitative fingerprint for the compound.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate care, assuming it is a potential irritant until proven otherwise.

GHS Hazard Classification: Based on computational data, the compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill & Exposure: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of this compound, tailored for a scientific audience. While specific experimental values for some properties remain to be published, the predictive analyses and detailed experimental protocols herein offer a robust framework for researchers to characterize and utilize this compound effectively and safely in their development pipelines.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Significance of 1-Phenyl-1H-pyrrole-2-carboxylic acid

The this compound scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged structure, its derivatives exhibit a wide range of biological activities, making the unambiguous confirmation of its molecular structure a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive, non-destructive technique for this purpose.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of this molecule, moving beyond a simple peak list to explain the underlying principles that govern the spectral output. We will dissect the expected chemical shifts, coupling constants, and integration, and provide a field-proven protocol for acquiring a high-fidelity spectrum.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first deconstruct the molecule into its constituent spin systems. The structure contains three distinct regions, each with unique proton environments: the pyrrole ring, the N-phenyl substituent, and the carboxylic acid group.

Caption: Labeled structure of this compound.

The molecule has 8 unique proton signals:

  • Carboxylic Acid: 1 proton (Hₐ)

  • Pyrrole Ring: 3 protons (H₅, H₃, H₄)

  • Phenyl Ring: 5 protons, grouped into 3 environments due to symmetry (Hₒ, Hₘ, Hₚ)

Predicting the ¹H NMR Spectrum: A Deep Dive

The power of NMR lies in its predictability. Based on fundamental principles of shielding, deshielding, and spin-spin coupling, we can construct a theoretical spectrum.

Chemical Shift (δ) Analysis

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield the proton, shifting its signal downfield (higher ppm), while electron-donating groups (EDGs) shield it, causing an upfield shift (lower ppm).[2][3]

  • Carboxylic Acid Proton (Hₐ): This is the most deshielded proton in the molecule. Its signal is expected to be a broad singlet in the 10.0-13.0 ppm range.[4][5][6] The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and extensive hydrogen bonding.[5] The exact position and broadness are highly dependent on the solvent, concentration, and temperature.[3][6]

  • Pyrrole Ring Protons (H₃, H₄, H₅): The unsubstituted pyrrole protons typically appear between 6.0 and 7.0 ppm.[7][8] In our molecule, two powerful substituents modulate these shifts:

    • The N-phenyl group acts as an EWG due to the nitrogen's electronegativity and potential for delocalization into the phenyl ring.

    • The C2-carboxylic acid group is a strong EWG, significantly deshielding adjacent protons.

    • H₅: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the pyrrole protons, likely appearing around 7.0-7.2 ppm .

    • H₃: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, leading to significant deshielding. Its signal is predicted to be around 7.0-7.1 ppm .

    • H₄: This proton is meta to the carboxylic acid and is the most shielded of the three pyrrole protons. It is expected to appear around 6.2-6.4 ppm .

  • Phenyl Ring Protons (Hₒ, Hₘ, Hₚ): The pyrrole ring attached to the phenyl group acts as a substituent. Its net electronic effect will determine the shifts. The nitrogen lone pair can donate electron density, but the overall heterocyclic system is generally considered electron-withdrawing.

    • Ortho Protons (Hₒ): These two protons are closest to the pyrrole ring and will experience its anisotropic effects. They are expected to appear as a multiplet around 7.4-7.6 ppm .

    • Meta Protons (Hₘ): These two protons will be in a similar environment to the ortho protons and are expected to be part of the same complex multiplet, also around 7.4-7.6 ppm .

    • Para Proton (Hₚ): This single proton will likely be slightly shielded relative to the ortho and meta protons, appearing around 7.2-7.4 ppm .

Spin-Spin Coupling (J-Coupling) and Multiplicity

Coupling between adjacent non-equivalent protons splits signals into multiplets, providing crucial connectivity information. The splitting pattern follows the n+1 rule, where 'n' is the number of neighboring protons.

Caption: Key J-coupling interactions within the molecule.

  • Hₐ (COOH): Typically a broad singlet due to rapid chemical exchange and the absence of adjacent protons.

  • H₅: Coupled to H₄. Will appear as a doublet of doublets (dd) due to small coupling with H₃.

  • H₄: Coupled to both H₅ and H₃. Will appear as a triplet or more accurately, a doublet of doublets (dd) .

  • H₃: Coupled to H₄. Will appear as a doublet of doublets (dd) due to small coupling with H₅.

  • Phenyl Protons (Hₒ, Hₘ, Hₚ): These protons will exhibit complex ortho, meta, and para couplings, likely resulting in an overlapping multiplet .

Predicted Data Summary
Proton LabelIntegrationPredicted δ (ppm)Predicted MultiplicityExpected J-Coupling (Hz)
Hₐ (COOH)1H10.0 - 13.0Broad Singlet (br s)N/A
Hₒ / Hₘ4H7.4 - 7.6Multiplet (m)Jₒ,ₘ ≈ 7-8; Jₘ,ₚ ≈ 7-8
Hₚ1H7.2 - 7.4Multiplet (m)Jₘ,ₚ ≈ 7-8
H₅1H7.0 - 7.2Doublet of Doublets (dd)J₄,₅ ≈ 2.5-3.5; J₃,₅ ≈ 1.5-2.5
H₃1H7.0 - 7.1Doublet of Doublets (dd)J₃,₄ ≈ 3.5-4.5; J₃,₅ ≈ 1.5-2.5
H₄1H6.2 - 6.4Doublet of Doublets (dd)J₃,₄ ≈ 3.5-4.5; J₄,₅ ≈ 2.5-3.5

Note: J-coupling values are estimates based on typical values for pyrrole and benzene systems.[9][10][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR spectrum is directly dependent on meticulous sample preparation and proper instrument parameterization.[12]

Causality in Experimental Design

The choices made during preparation are not arbitrary; they are designed to maximize data quality. For instance, the choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for carboxylic acids. This is because DMSO is a hydrogen bond acceptor, which disrupts the intermolecular hydrogen bonding dimers of the carboxylic acid, resulting in a sharper, more consistent -COOH signal.[13]

G start Start: Pure Sample prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) start->prep filter Filter into NMR Tube (Removes particulates) prep->filter shim Spectrometer Setup (Lock, Shim, Tune) filter->shim acquire Acquire ¹H Spectrum (16-64 scans) shim->acquire process Data Processing (FT, Phase, Baseline Correction) acquire->process d2o D₂O Exchange Validation (Confirms -COOH proton) process->d2o Confirmatory Step analyze Spectral Analysis (Integration, Peak Picking) process->analyze d2o->analyze end End: Validated Structure analyze->end

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.[14]

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[15]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • NMR Data Acquisition (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. This is a critical step for achieving sharp lineshapes.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16 to 64 (signal-to-noise dependent)

  • Data Processing:

    • Apply Fourier Transformation (FT) to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

    • Integrate all signals. Set the integration of a well-resolved single proton signal (e.g., H₄) to 1.0 to normalize the other integrals.

  • Protocol Validation: D₂O Exchange

    • This is a self-validating step to confirm the identity of the acidic proton.[4]

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

    • Validation Check: The broad singlet signal between 10-13 ppm should significantly diminish or disappear entirely. This occurs because the acidic proton exchanges with deuterium, which is not observed in ¹H NMR.[4][6]

Conclusion: Synthesizing Data for Structural Elucidation

The ¹H NMR spectrum of this compound provides a rich dataset that, when properly interpreted, offers unambiguous confirmation of its structure. The downfield region reveals a broad, exchangeable carboxylic acid proton, while the aromatic region contains distinct signals for the three pyrrole protons and a complex multiplet for the five phenyl protons. By carefully analyzing the chemical shifts, integration values, and coupling patterns, and by employing validation techniques like D₂O exchange, researchers can confidently verify the identity and purity of this important molecular scaffold, ensuring the integrity of subsequent drug development and materials science applications.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted pyrrole motif in numerous biologically active molecules and functional materials.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed carbon framework of a molecule.[3]

This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the ¹³C NMR analysis of this compound. We will delve into the theoretical prediction of the ¹³C chemical shifts, present a robust experimental protocol for data acquisition, and discuss the interpretation of the spectral data. This guide is designed to be a practical resource, blending fundamental principles with actionable insights for researchers in the field.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

The structure of this compound presents a fascinating case for ¹³C NMR analysis, with eleven unique carbon environments. The chemical shift of each carbon is influenced by a combination of factors, including its hybridization, the electronegativity of neighboring atoms, and the electronic effects (both inductive and resonance) of the phenyl and carboxylic acid substituents on the pyrrole ring.

A systematic approach to predicting the ¹³C NMR spectrum involves dissecting the molecule into its constituent parts—the pyrrole ring, the phenyl group, and the carboxylic acid—and considering the interplay of their electronic contributions.

Expected Chemical Shift Ranges:

  • Carboxylic Acid Carbon (-COOH): This carbon is typically found in the most downfield region of the spectrum, generally between 160-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[4][5]

  • Aromatic and Heteroaromatic Carbons: Carbons within the phenyl and pyrrole rings will resonate in the aromatic region, typically from 100-150 ppm.[6][7] The specific chemical shifts will be modulated by the electronic nature of the substituents.

Detailed Predictions for this compound:

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established substituent effects on pyrrole and benzene rings.[8] The numbering convention used is as follows:

Chemical structure with numbered carbons
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O 160 – 165The carboxylic acid carbon is significantly deshielded by the two oxygen atoms. Its chemical shift is expected to be in the lower end of the typical range for carboxylic acids due to conjugation with the pyrrole ring.[5]
C2 125 – 130This quaternary carbon is directly attached to the electron-withdrawing carboxylic acid group and the nitrogen atom of the pyrrole ring.
C3 110 – 115This carbon is ortho to the carboxylic acid group and is expected to be shielded relative to the unsubstituted pyrrole.
C4 115 – 120The chemical shift of this carbon will be influenced by its position relative to the nitrogen and the substituents.
C5 128 – 133This carbon is adjacent to the nitrogen and is influenced by the phenyl group at the 1-position.
C1' 138 – 142The ipso-carbon of the phenyl ring, attached to the pyrrole nitrogen. Its chemical shift is influenced by the nitrogen atom.
C2'/C6' 120 – 125These carbons are ortho to the pyrrole ring and are expected to be shielded due to the electron-donating nature of the pyrrole nitrogen.
C3'/C5' 128 – 132The meta carbons of the phenyl ring, with chemical shifts approaching that of unsubstituted benzene.
C4' 125 – 130The para carbon of the phenyl ring, showing a moderate shift.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is crucial for accurate structural elucidation. The following protocol provides a standardized workflow.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound. A higher concentration is recommended for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the carboxylic acid proton and, to a lesser extent, the carbon. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and its residual solvent peaks do not typically interfere with the signals of interest.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Acquisition Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is important for accurate integration of quaternary carbons, which have longer relaxation times.

    • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to obtain a flat baseline.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak.

    • Integrate the signals (note: in proton-decoupled ¹³C NMR, integration is not always quantitative but can provide a rough estimate of the number of carbons).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of this compound provides a wealth of structural information that is indispensable for researchers in drug discovery and materials science. By combining a theoretical understanding of chemical shifts with a rigorous experimental approach, unambiguous characterization of this and related molecules can be achieved. This guide has provided a framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this important compound, emphasizing the causality behind experimental choices to ensure scientific integrity. The presented protocols and theoretical considerations serve as a valuable resource for scientists seeking to leverage the power of NMR spectroscopy in their research endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 1-phenyl-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational modes, presents detailed, field-proven protocols for sample analysis via both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques, and offers a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural characterization of this and similar heterocyclic compounds.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, with each functional group absorbing at a characteristic frequency. This produces a unique spectral "fingerprint," allowing for the rapid and non-destructive identification of molecular components.

This compound (C₁₁H₉NO₂) is a molecule comprised of three key structural units: a carboxylic acid, a pyrrole ring, and an N-substituted phenyl group. The interplay of these components, particularly the conjugation between the rings and the carboxylic acid, as well as intermolecular hydrogen bonding, gives rise to a distinct and interpretable IR spectrum. This guide provides the foundational knowledge required to leverage IR spectroscopy for the unambiguous structural confirmation of this target molecule.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of this compound is best understood by dissecting the molecule into its primary functional constituents and considering their expected vibrational behaviors.

The Carboxylic Acid Moiety: A Dominant Spectral Feature

The carboxylic acid group is responsible for the most prominent and diagnostic peaks in the spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, a phenomenon that profoundly influences their vibrational frequencies.[1][2]

  • O-H Stretching: Instead of a sharp peak typical of alcohols, the O-H stretch of a carboxylic acid dimer appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][3][4] This significant broadening is a direct consequence of the strong hydrogen bonding, which creates a continuum of O-H bond lengths and vibrational energies.[4] This band is often superimposed on the sharper C-H stretching peaks.[1][5]

  • C=O Stretching: The carbonyl (C=O) stretch gives rise to a very intense absorption. For a free (monomeric) carboxylic acid, this peak appears around 1760 cm⁻¹. However, dimerization and conjugation with the pyrrole ring weaken the C=O double bond, shifting this absorption to a lower wavenumber, typically in the 1710-1690 cm⁻¹ range.[3][4][5]

  • C-O Stretching and O-H Bending: The spectrum is further characterized by the C-O stretching vibration, which is coupled with the in-plane O-H bend, appearing in the 1320-1210 cm⁻¹ region.[1] An out-of-plane O-H bend also produces a broad, medium-intensity peak near 950-910 cm⁻¹.[1]

Fig. 1: Hydrogen-bonded dimer of the carboxylic acid.
The Aromatic Systems: Pyrrole and Phenyl Rings

The N-phenyl and 2-carboxy substituted pyrrole rings contribute a series of absorptions that confirm the core heterocyclic structure.

  • Aromatic C-H Stretching: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3150-3050 cm⁻¹) are characteristic of C-H bonds on the phenyl and pyrrole rings.

  • Ring C=C and C-N Stretching: A series of medium-to-strong intensity bands in the 1610-1450 cm⁻¹ region arise from the stretching vibrations within the aromatic framework of both the phenyl and pyrrole rings.

  • C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic. For the monosubstituted phenyl ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The substituted pyrrole ring will also contribute characteristic C-H bending bands in the fingerprint region.

Summary of Expected Absorption Bands

The following table summarizes the key vibrational modes and their anticipated locations in the IR spectrum of this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentNotes
3300 - 2500Strong, BroadO-H Stretch (Carboxylic Acid Dimer)A hallmark of carboxylic acids, very broad due to hydrogen bonding.[1][3]
3150 - 3050Medium, SharpAromatic C-H Stretch (Phenyl & Pyrrole)Peaks will be superimposed on the broad O-H absorption.[1]
1710 - 1690Strong, SharpC=O Stretch (Conjugated Carboxylic Acid Dimer)Lowered from ~1760 cm⁻¹ due to conjugation and H-bonding.[4][5]
1610 - 1450Medium-StrongAromatic C=C & C-N Ring Stretches (Phenyl & Pyrrole)A series of bands indicating the aromatic framework.
1440 - 1395MediumIn-plane O-H BendMay overlap with C-H bending bands.[1]
1320 - 1210StrongC-O Stretch (Coupled with O-H bend)A strong band characteristic of the carboxylic acid group.[1]
950 - 910Medium, BroadOut-of-plane O-H BendAnother characteristic feature of dimeric carboxylic acids.[1]
770 - 730 & 710 - 690StrongOut-of-plane Aromatic C-H Bend (Monosubstituted Phenyl)Strong, sharp peaks highly indicative of the monosubstituted phenyl ring.

Experimental Protocols for Spectrum Acquisition

The quality and reliability of an IR spectrum are critically dependent on the sample preparation technique. As this compound is a solid at room temperature, two primary methods are recommended: the traditional KBr pellet method and the more modern ATR technique.

G cluster_KBr Method 1: KBr Pellet cluster_ATR Method 2: ATR KBr_Start Start Dry Dry KBr Powder & Sample (Oven/Desiccator) KBr_Start->Dry Grind_Sample Grind 1-2 mg Sample (Agate Mortar) Dry->Grind_Sample Mix Add ~200 mg KBr & Mix Thoroughly Grind_Sample->Mix Load_Die Load Mixture into Die Set Mix->Load_Die Press Apply Pressure (8-10 tons) & Hold Load_Die->Press Eject Eject Transparent Pellet Press->Eject Analyze_KBr Analyze in FTIR Eject->Analyze_KBr ATR_Start Start Clean Clean ATR Crystal (e.g., Isopropanol) ATR_Start->Clean Bkg Acquire Background Spectrum Clean->Bkg Apply Apply Small Amount of Solid Sample to Crystal Bkg->Apply Clamp Apply Pressure with Anvil Apply->Clamp Analyze_ATR Analyze in FTIR Clamp->Analyze_ATR

Fig. 2: Experimental workflows for KBr and ATR analysis.
Method 1: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This classic technique involves dispersing the solid sample within an IR-transparent salt matrix.

  • Principle & Rationale: Potassium Bromide (KBr) is used because it is transparent to mid-infrared radiation and, under pressure, will form a glassy, transparent pellet.[6] The key to a high-quality spectrum is the meticulous exclusion of water. KBr is highly hygroscopic and will readily absorb atmospheric moisture, which introduces strong, interfering O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[7] Therefore, using spectroscopy-grade KBr that has been thoroughly dried is a self-validating step crucial for trustworthiness.[7][8]

  • Detailed Protocol:

    • Material Preparation: Gently heat the agate mortar, pestle, and die set in a 110°C oven for 2-3 hours and allow them to cool to room temperature in a desiccator to remove adsorbed moisture.[7][9] Use spectroscopy-grade KBr powder stored in a desiccator.

    • Sample Grinding: Place approximately 1-2 mg of this compound into the agate mortar. Grind the sample until it is a fine, uniform powder.

    • Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar.[6] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to disperse the sample, not to further grind the KBr.[7]

    • Pellet Pressing: Transfer the mixture to the sleeve of a 13 mm pellet die. Assemble the die and place it in a hydraulic press.

    • Pressure Application: Gradually apply a force of approximately 8-10 metric tons.[6] Hold this pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent disc.[7]

    • Pellet Ejection & Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent. Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum should be run using a pure KBr pellet.[8]

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid sampling technique that requires minimal sample preparation.

  • Principle & Rationale: This technique is based on the phenomenon of total internal reflection.[10] An IR beam is guided through a crystal of high refractive index (e.g., diamond). The sample is pressed firmly against this crystal. At the point of reflection, an "evanescent wave" penetrates a very short distance (0.5-2 µm) into the sample, where absorption can occur.[11] The attenuated beam is then directed to the detector. The primary advantage is the elimination of pellet preparation, making it fast and highly reproducible.[12] Good physical contact between the sample and the crystal is essential for a strong signal.

  • Detailed Protocol:

    • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

    • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out signals from the atmosphere (CO₂, H₂O) and the crystal itself.

    • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

    • Pressure Application: Lower the integrated pressure anvil and turn the knob until it clicks or indicates sufficient pressure has been applied. This ensures intimate contact between the solid sample and the crystal surface.

    • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted (e.g., 32 scans) to achieve an adequate signal-to-noise ratio.[13] After analysis, clean the crystal thoroughly.

Spectral Interpretation and Analysis

A systematic analysis of the acquired spectrum, from high to low wavenumber, allows for the confident confirmation of the molecular structure.

  • High-Wavenumber Region (4000-2500 cm⁻¹): The first area to inspect is for the defining O-H stretch of the carboxylic acid. Look for the extremely broad absorption centered around 3000 cm⁻¹.[1][3] Riding on top of this broad feature, you should be able to resolve weaker, sharp peaks just above 3000 cm⁻¹, which correspond to the C-H stretches of the phenyl and pyrrole rings.

  • Carbonyl Region (1800-1650 cm⁻¹): This region is dominated by the C=O stretch. A very strong, sharp band between 1710-1690 cm⁻¹ is a definitive indicator of a conjugated, hydrogen-bonded carboxylic acid.[5] Its high intensity makes it one of the most reliable peaks in the spectrum.

  • Fingerprint Region (1650-650 cm⁻¹): This complex region contains a wealth of structural information.

    • Ring Stretching: Identify the series of bands between 1610-1450 cm⁻¹ corresponding to the C=C and C-N stretching modes of the two aromatic rings.

    • C-O and O-H Vibrations: Locate the strong C-O stretch near 1300 cm⁻¹ and the broad out-of-plane O-H bend around 920 cm⁻¹.[1]

    • Substitution Pattern: Finally, confirm the monosubstituted phenyl group by identifying the strong C-H out-of-plane bending bands, typically appearing as two distinct peaks between 770-690 cm⁻¹.

Conclusion

The infrared spectrum of this compound is rich with features that enable its unambiguous identification. The presence of the exceptionally broad O-H stretch, a strong carbonyl absorption below 1710 cm⁻¹, and a combination of aromatic C-H and ring vibrations in the fingerprint region provide a robust and self-validating spectral signature. By employing the meticulous experimental protocols for either KBr pellet or ATR analysis as detailed in this guide, researchers can reliably obtain high-quality data for structural verification and quality control, underpinning the integrity of their scientific and developmental endeavors.

References

A Technical Guide to the Mass Spectrometric Analysis of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a phenyl group attached to the nitrogen of a pyrrole ring, which is further substituted with a carboxylic acid group. As a scaffold, it is of significant interest to researchers in medicinal chemistry and drug development. Accurate structural elucidation and quantification are paramount, and mass spectrometry (MS) stands as the definitive analytical tool for this purpose. This guide provides an in-depth examination of the mass spectrometric behavior of this compound, offering field-proven methodologies and a detailed analysis of its fragmentation patterns. We will explore the causality behind experimental choices, from ionization source selection to the interpretation of tandem MS data, to provide a comprehensive and trustworthy resource for scientists.

Physicochemical Properties and Foundational Data

A robust analytical method begins with a thorough understanding of the analyte's fundamental properties. These characteristics directly influence decisions regarding sample preparation, chromatography, and mass spectrometry parameters.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1][2][3]
Average Molecular Weight 187.19 g/mol [1][2][3]
Monoisotopic Mass 187.06332853 Da[1]
Structure A phenyl group N-substituted on a pyrrole ring with a carboxylic acid at the C2 position.[1]
Predicted pKa 4.37 ± 0.10[4]

Core Principles for Mass Spectrometric Analysis

The structure of this compound, containing both an acidic proton and aromatic systems, dictates the optimal approach for its analysis by mass spectrometry.

Ionization Technique: The Case for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier technique for analyzing polar and ionizable molecules like this compound. ESI is a "soft ionization" method, meaning it imparts minimal energy to the analyte during the ionization process.[5] This is crucial as it ensures the preservation of the intact molecule, allowing for the confident determination of its molecular weight via the molecular ion (or, more accurately, a pseudomolecular ion).

Expert Insight: The key to ESI's effectiveness here lies in the carboxylic acid moiety. This functional group is readily ionizable in solution.

  • Negative Ion Mode (-ESI): By raising the pH of the solvent (e.g., with a trace of ammonium hydroxide or by using a buffered mobile phase), the carboxylic acid is easily deprotonated to form a carboxylate anion. This pre-formed ion in solution is then efficiently transferred to the gas phase by the ESI process, resulting in a highly intense signal for the deprotonated molecule, [M-H]⁻ . For carboxylic acids, this is typically the most sensitive mode of operation.[6][7]

  • Positive Ion Mode (+ESI): While the pyrrole nitrogen can be protonated, the acidity of the carboxylic acid makes negative mode the more natural choice. However, positive ion mode can still be effective, yielding the protonated molecule, [M+H]⁺ . Furthermore, the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is common.[6][8]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While a full scan MS1 spectrum confirms the mass of the parent molecule, it provides little structural information. Tandem mass spectrometry (MS/MS) is required to unlock this detail. In an MS/MS experiment, the parent ion of interest (e.g., the [M-H]⁻ ion at m/z 186.06) is selectively isolated, energized through collision with an inert gas (Collision-Induced Dissociation, CID), and caused to fragment. The resulting product ions are then mass analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Experimental Workflow: A Self-Validating Protocol

This section outlines a comprehensive LC-MS/MS workflow. The protocol is designed to be self-validating, where the results from each step logically inform the next.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Solution (10 µg/mL in 50:50 ACN:H₂O) A->B C 3. LC Separation (Reversed-Phase C18) B->C D 4. ESI Source (Negative & Positive Modes) C->D E 5. MS1 Full Scan (Identify Precursor Ion) D->E F 6. MS/MS Scan (Fragment Precursor) E->F G 7. Pathway Analysis (Propose Fragment Structures) F->G

Figure 1: High-level experimental workflow for LC-MS/MS analysis.
Sample Preparation Protocol

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution into a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Causality: Formic acid is used to acidify the mobile phase, which sharpens chromatographic peak shape by ensuring the carboxylic acid is fully protonated during its interaction with the C18 stationary phase.

Mass Spectrometry Parameters

The following are robust starting parameters for a typical quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.

ParameterRecommended Setting (Negative ESI)Recommended Setting (Positive ESI)
Ionization Mode ESI-ESI+
Capillary Voltage 3.0 kV3.5 kV
Source Temperature 120 °C120 °C
Desolvation Gas Temp. 350 °C350 °C
Desolvation Gas Flow 800 L/hr800 L/hr
MS1 Scan Range m/z 50 - 400m/z 50 - 400
Precursor Ion for MS/MS m/z 186.06m/z 188.07
Collision Energy (CID) 10-30 eV (Ramp)15-40 eV (Ramp)

Fragmentation Pathway Analysis

The fragmentation patterns are highly dependent on the ionization mode. The substituent on the pyrrole ring plays a significant role in directing the fragmentation pathways.[9]

Negative Ion Mode ([M-H]⁻) Fragmentation

This mode is anticipated to provide the most characteristic fragmentation. The precursor ion is the deprotonated molecule at m/z 186.06 .

G parent [M-H]⁻ m/z 186.06 frag1 [M-H-CO₂]⁻ m/z 142.07 parent->frag1 - CO₂ (44 Da) frag2 [C₅H₄N]⁻ m/z 78.03 frag1->frag2 - C₆H₅ (Phenyl radical)

Figure 2: Proposed fragmentation pathway in negative ion mode.
  • Primary Fragmentation (Decarboxylation): The most favorable and diagnostic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂), a loss of 44.00 Da.[10] This results in the formation of the 1-phenylpyrrole anion at m/z 142.07 . The stability of the CO₂ molecule makes this a very low-energy, highly efficient process.

  • Secondary Fragmentation: Further fragmentation of the m/z 142.07 ion is less likely but could involve cleavage of the N-phenyl bond or ring opening, though these would require higher collision energies.

Table of Expected Negative Ions:

Ion Description Proposed Formula Calculated m/z
[M-H]⁻ (Precursor) [C₁₁H₈NO₂]⁻ 186.06

| [M-H-CO₂]⁻ | [C₁₀H₈N]⁻ | 142.07 |

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, the precursor ion is the protonated molecule at m/z 188.07 . The fragmentation is generally more complex than in negative mode.

G parent [M+H]⁺ m/z 188.07 frag1 [M+H-H₂O]⁺ m/z 170.06 parent->frag1 - H₂O (18 Da) frag2 [M+H-HCOOH]⁺ m/z 142.08 parent->frag2 - HCOOH (46 Da) frag3 [C₆H₅]⁺ m/z 77.04 frag1->frag3 - C₅H₄NO (Pyrrole-carboxaldehyde)

Figure 3: Proposed fragmentation pathway in positive ion mode.
  • Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a water molecule (H₂O), a neutral loss of 18.01 Da, leading to a fragment ion at m/z 170.06 . This likely forms a stable acylium ion.

  • Loss of Formic Acid: The loss of the entire carboxylic acid group as formic acid (HCOOH), a neutral loss of 46.01 Da, is also a plausible pathway. This would result in the 1-phenylpyrrole cation at m/z 142.08 .

  • Formation of Phenyl Cation: Cleavage of the N-C bond connecting the phenyl and pyrrole rings can lead to the formation of the phenyl cation at m/z 77.04 . This is a common fragment for phenyl-substituted compounds.

Table of Expected Positive Ions:

Ion Description Proposed Formula Calculated m/z
[M+H]⁺ (Precursor) [C₁₁H₁₀NO₂]⁺ 188.07
[M+Na]⁺ (Adduct) [C₁₁H₉NO₂Na]⁺ 210.05
[M+H-H₂O]⁺ [C₁₁H₈NO]⁺ 170.06
[M+H-HCOOH]⁺ [C₁₀H₈N]⁺ 142.08

| Phenyl Cation | [C₆H₅]⁺ | 77.04 |

Summary and Best Practices

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed.

  • Primary Recommendation: For routine detection and quantification, negative ion mode ESI is superior due to the high efficiency of forming the [M-H]⁻ ion. The subsequent MS/MS transition from m/z 186.06 to m/z 142.07 (loss of CO₂) is an excellent choice for a highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.

  • Structural Confirmation: For definitive structural confirmation, acquiring data in both positive and negative ion modes is advised. The complementary fragmentation patterns provide a higher degree of confidence in the identification.

  • High-Resolution MS: The use of high-resolution mass spectrometry (e.g., TOF, Orbitrap) is critical to confirm the elemental composition of precursor and fragment ions, distinguishing them from isobaric interferences.

This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to confidently analyze this compound and related structures, ensuring data of the highest scientific integrity.

References

An In-depth Technical Guide to the Crystal Structure of 1-phenyl-1H-pyrrole-2-carboxylic acid: An Analytical and Methodological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of pyrrole-2-carboxylic acid, it shares a structural motif found in various natural products and bioactive compounds. The introduction of a phenyl group at the N1 position dramatically influences its electronic properties, conformation, and intermolecular interactions, which in turn dictate its solid-state structure and, ultimately, its physical and biological properties. A precise understanding of its three-dimensional arrangement in the crystalline state is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This technical guide provides a comprehensive overview of the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific molecule is not widely reported, this guide will leverage the known crystal structure of the parent compound, 1H-pyrrole-2-carboxylic acid, as a foundational model. We will explore the anticipated structural modulations introduced by the N-phenyl substituent and provide a detailed, field-proven methodology for its empirical determination via single-crystal X-ray diffraction.

I. The Archetype: Crystal Structure of 1H-Pyrrole-2-Carboxylic Acid

To appreciate the structural nuances of this compound, we first examine the crystal structure of its parent compound, 1H-pyrrole-2-carboxylic acid. This molecule crystallizes in the monoclinic space group with key crystallographic parameters summarized below.

In the solid state, 1H-pyrrole-2-carboxylic acid molecules form centrosymmetric dimers through robust O-H···O hydrogen bonds between the carboxylic acid moieties. These dimers are further interconnected by N-H···O hydrogen bonds, creating chains that propagate through the crystal lattice.[1][2] The pyrrole ring and the carboxylic acid group are nearly coplanar, facilitating efficient packing.

Table 1: Crystallographic Data for 1H-Pyrrole-2-Carboxylic Acid [1]

ParameterValue
Chemical FormulaC₅H₅NO₂
Molecular Weight111.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.080 (3)
b (Å)5.0364 (10)
c (Å)14.613 (3)
β (°)98.969 (3)
Volume (ų)1023.6 (3)
Z8
Temperature (K)173

II. The N-Phenyl Effect: Postulated Crystal Structure of this compound

The introduction of a phenyl group at the N1 position of the pyrrole ring is expected to induce significant changes in the crystal packing. The primary structural questions revolve around the conformation of the molecule (specifically, the dihedral angle between the phenyl and pyrrole rings) and the nature of the intermolecular interactions.

Molecular Conformation

The rotational freedom around the N-C(phenyl) bond will likely result in a non-coplanar arrangement of the two aromatic rings to minimize steric hindrance. This dihedral angle will be a critical determinant of the overall molecular shape and how the molecules pack in the crystal lattice.

Intermolecular Interactions

While the strong O-H···O hydrogen bonding motif forming carboxylic acid dimers is likely to be preserved, the N-H···O interactions of the parent structure will be absent. Instead, we can anticipate the following interactions to play a crucial role in the crystal packing of this compound:

  • π-π Stacking: The presence of two aromatic rings (phenyl and pyrrole) introduces the possibility of π-π stacking interactions, which could lead to the formation of columnar or herringbone packing motifs.

  • C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the aromatic C-H donors and the carboxylic oxygen acceptors or the π-systems of the rings, will likely contribute to the overall stability of the crystal structure.

The interplay of these forces will dictate the final, most thermodynamically stable crystal packing.

III. The Path to Elucidation: A Methodological Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a systematic experimental approach. The following section outlines a robust, self-validating workflow from synthesis to final structural refinement.

Synthesis and Purification

The synthesis of this compound can be achieved through various established synthetic routes. A common method involves the hydrolysis of the corresponding ester, methyl 1-phenyl-1H-pyrrole-2-carboxylate.[3]

Protocol for Synthesis:

  • Reaction Setup: To a solution of methyl 1-phenyl-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent), add an excess of a base such as sodium hydroxide or lithium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis.[4]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the atomic-resolution three-dimensional structure of a crystalline material.

Experimental Workflow for SC-XRD:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric plausibility. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

IV. Visualizing the Molecule

The following diagram illustrates the molecular structure of this compound with standard atomic numbering.

Caption: Molecular structure of this compound.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties and its potential applications in drug development and materials science. While the definitive structure awaits empirical elucidation, a thorough analysis of the parent compound, 1H-pyrrole-2-carboxylic acid, provides a solid foundation for predicting its structural characteristics. The interplay between the preserved carboxylic acid dimerization and the newly introduced π-π stacking and weaker hydrogen bonding interactions will ultimately govern the three-dimensional architecture of this molecule. The detailed methodological workflow presented in this guide provides a clear and robust pathway for researchers to successfully determine and analyze the crystal structure of this and other related compounds, thereby enabling structure-based design and development efforts.

References

solubility of "1-phenyl-1H-pyrrole-2-carboxylic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-phenyl-1H-pyrrole-2-carboxylic acid

Executive Summary

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a versatile building block for more complex molecular architectures. A thorough understanding of its solubility profile in organic solvents is paramount for its effective utilization in reaction design, purification, formulation, and analytical characterization. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, offer a predicted solubility profile based on first principles, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's behavior in solution.

Molecular Profile of this compound

A molecule's solubility is intrinsically linked to its structure and resulting physicochemical properties. The subject compound, this compound, possesses distinct functional regions that dictate its interaction with various solvents.

  • The Carboxyl Group (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature is critical for solubility in polar protic solvents.[1][2]

  • The Aromatic Rings (Phenyl and Pyrrole): The phenyl group and the pyrrole ring are significant nonpolar, hydrophobic components.[1] These large, nonpolar surfaces favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces. Their presence generally reduces solubility in highly polar solvents like water.[1][3]

The interplay between the polar carboxyl group and the nonpolar aromatic systems creates a complex solubility profile. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₉NO₂ PubChem[4]
Molecular Weight 187.19 g/mol PubChem[4]
IUPAC Name 1-phenylpyrrole-2-carboxylic acid PubChem[4]

| Appearance | Predicted to be a solid powder | General property of similar acids[5] |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute lattice forces and disrupt solvent-solvent interactions.

The principle of "like dissolves like" is a useful heuristic.[6] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. This compound, with both polar and nonpolar characteristics, is expected to exhibit nuanced behavior.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group, facilitating solubility. However, the large hydrophobic phenyl and pyrrole rings will counteract this effect.[1][7]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton. Solvents with high Lewis basicity and carbonyl functional groups have been shown to be particularly effective at solubilizing carboxylic acids.[8][9]

  • In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic rings can interact favorably with solvents like toluene, these interactions are unlikely to be strong enough to overcome the powerful hydrogen bonding and dimerization that occurs between the carboxylic acid molecules in the solid state.[10][11]

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_interaction Favorable Solute-Solvent Interactions S1 Carboxylic Acid Dimer (H-Bonding) S2 Aromatic Stacking (van der Waals) V1 Solvent H-Bonding (e.g., Ethanol) V2 Dipole-Dipole (e.g., Acetone) I1 Solute COOH <=> Solvent H-Bonding (High Solubility in Alcohols) V3 Dispersion Forces (e.g., Hexane) I2 Solute Rings <=> Solvent Dispersion (Moderate Solubility in Toluene) I3 Solute COOH <=> Solvent Dipole (High Solubility in DMSO)

Caption: Key intermolecular forces governing solubility.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvent Predicted Solubility Rationale
Polar Protic Methanol, Ethanol High Strong hydrogen bonding with the -COOH group.[1]
Water (pH 7) Low / Insoluble The large hydrophobic phenyl and pyrrole moieties dominate, disrupting water's H-bond network.[1][3]
Acetic Acid High The solvent is structurally similar and can readily participate in hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO) Very High Strong H-bond acceptor and highly polar nature effectively solvates both polar and nonpolar parts of the molecule.[12]
N,N-Dimethylformamide (DMF) High Strong H-bond acceptor and polar.
Acetone Moderate Can accept hydrogen bonds, but its lower polarity compared to DMSO may limit its capacity.
Acetonitrile Low to Moderate Less effective at solvating the carboxylic acid group compared to DMSO or DMF.
Nonpolar Toluene Low Favorable π-π interactions with the aromatic rings are insufficient to break the strong solute-solute H-bonds.[10]
Diethyl Ether Low to Moderate Can act as an H-bond acceptor, but the overall nonpolar character dominates.[10]
Hexane, Heptane Very Low / Insoluble Dominated by weak dispersion forces, which cannot overcome the solute's lattice energy.[6]

| Basic Aqueous | 5% aq. NaHCO₃, 5% aq. NaOH | Soluble | The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[13][14] |

Standardized Protocols for Experimental Solubility Determination

Protocol 4.1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining the true thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution after a sufficient equilibration period.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution reaches saturation.

  • Equilibration Time: A 24-48 hour period is crucial to allow the system to reach thermodynamic equilibrium, avoiding misleading results from metastable states or slow dissolution kinetics.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.

  • Filtration: A 0.45 µm filter is used to remove all undissolved solid particles, ensuring that the analyzed solution is the true saturated supernatant.

Step-by-Step Methodology:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The exact mass should be recorded.

  • Dispense a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for 24 to 48 hours.

  • After equilibration, allow the vial to stand for at least 1 hour for the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial.

  • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[6]

  • Calculate the solubility in units such as mg/mL or mol/L.

G start Start prep Step 1: Add Excess Solid & Known Volume of Solvent to Vial start->prep seal Step 2: Seal Vial prep->seal agitate Step 3: Agitate at Constant Temp (24-48 hours) seal->agitate settle Step 4: Settle Undissolved Solid agitate->settle filter Step 5: Withdraw & Filter Supernatant (0.45 µm Syringe Filter) settle->filter analyze Step 6: Quantify Concentration (e.g., HPLC, NMR) filter->analyze end_node End: Report Solubility (mg/mL) analyze->end_node

References

biological activity of "1-phenyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-Phenyl-1H-pyrrole-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] This technical guide focuses on the biological activities of a specific synthetic derivative, this compound, and its analogues. We will delve into the synthesis, antimicrobial, anticancer, and anti-inflammatory properties of this class of compounds. This guide will explore the structure-activity relationships that govern their potency and selectivity, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation. Our objective is to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrole framework.

Introduction: The Prominence of the Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle that is a fundamental component of many vital natural products, including heme, chlorophyll, and vitamin B12.[4] Its unique electronic properties and ability to participate in various chemical reactions have made it an attractive starting point for the synthesis of new therapeutic agents.[1] The introduction of a phenyl group at the N1 position and a carboxylic acid at the C2 position, yielding this compound (CAS No: 78540-03-1), creates a molecule with a specific three-dimensional structure and chemical reactivity that has been explored for various pharmacological applications.[5] The carboxylic acid moiety, in particular, is a key functional group in many drugs, often involved in critical interactions with biological targets, although its presence can also pose challenges related to pharmacokinetics and metabolism, leading to the exploration of bioisosteres.[6][7]

Chemical Properties of this compound:

  • Molecular Formula: C₁₁H₉NO₂[5][8]

  • Molecular Weight: 187.19 g/mol [5][8]

  • Appearance: Typically a solid at room temperature.

  • Solubility: Soluble in organic solvents like methanol and DMSO.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For N-substituted pyrroles, an aniline derivative serves as the amine source. The general workflow for synthesizing N-phenylpyrrole dicarboxylic acid derivatives from D-galactaric acid has been described, involving several steps including esterification, oxidation, and cyclization via the Paal-Knorr reaction.[9]

The following diagram illustrates a generalized workflow for the synthesis of N-substituted pyrrole-2-carboxylic acid derivatives, inspired by the Paal-Knorr condensation and subsequent modifications.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., 1,4-Dicarbonyl Compound, Primary Amine/Aniline) condensation Paal-Knorr Condensation start->condensation Reaction pyrrole_core N-Substituted Pyrrole Core condensation->pyrrole_core Formation of Pyrrole Ring functionalization Functional Group Modification (e.g., Hydrolysis of Ester) pyrrole_core->functionalization Modification final_product Final Product (this compound or Derivative) functionalization->final_product Isolation

Caption: Generalized workflow for the synthesis of N-substituted pyrrole derivatives.

Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. The following sections will detail their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

The pyrrole scaffold is a key component in compounds with significant antibacterial and antifungal properties.[1][10] Derivatives have shown promise against a range of pathogens, including drug-resistant strains of Mycobacterium tuberculosis and biofilm-forming bacteria like Listeria monocytogenes and Pseudomonas aeruginosa.[11][12][13]

Anti-Tuberculosis Activity: Pyrrole-2-carboxamides, which are derivatives of pyrrole-2-carboxylic acid, have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[11] MmpL3 is an essential transporter for mycolic acids, which are crucial components of the mycobacterial cell wall. Structure-activity relationship (SAR) studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[11] For instance, compound 32 in a study by Wang et al. (2022) displayed excellent activity against drug-resistant tuberculosis with a low minimum inhibitory concentration (MIC).[11]

Anti-Biofilm Activity: Pyrrole-2-carboxylic acid (PCA) has been shown to inhibit biofilm formation by Listeria monocytogenes.[12][14] It achieves this by reducing the production of extracellular polymeric substances (EPS), including extracellular DNA, proteins, and polysaccharides, which are essential for the structural integrity of the biofilm.[12][14] Similarly, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa.[13][15] By downregulating the expression of QS-related genes, it reduces the production of virulence factors and inhibits biofilm formation, acting as an antibiotic accelerant when combined with conventional antibiotics like gentamicin and piperacillin.[13][15]

Table 1: Summary of Antimicrobial Activity of Pyrrole Derivatives

Compound/Derivative ClassTarget OrganismActivityMIC/IC₅₀Reference
Pyrrole-2-carboxamidesMycobacterium tuberculosisMmpL3 Inhibition< 0.016 µg/mL[11]
Pyrrole-2-carboxylic acidListeria monocytogenesBiofilm Inhibition-[12][14]
1H-pyrrole-2,5-dicarboxylic acidPseudomonas aeruginosaQuorum Sensing Inhibition-[13][15]
Pyrrole-based ChalconesEnterococcus faecalisAntibacterial100 µg/mL[16]
Pyrrole-based ChalconesCandida kruseiAntifungal< 50 µg/mL[16]
Anticancer Activity

The pyrrole moiety is a common feature in many anticancer agents.[3] Derivatives of 1-phenyl-1H-pyrrole have been investigated for their cytotoxic effects against various cancer cell lines.

Mechanisms of Action: The anticancer activity of pyrrole derivatives is often attributed to their ability to inhibit key cellular processes such as tubulin polymerization, protein kinase signaling, and cell cycle progression.[17][18][19][20]

  • Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine site.[19] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[17]

  • Cell Cycle Arrest: Some phenyl-pyridine-2-carboxylic acid derivatives, structurally related to the topic compound, have been identified as cell cycle inhibitors that induce apoptosis in cancer cells with greater selectivity compared to normal cells.[20] A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives found that some compounds could arrest cancer cells in the S phase of the cell cycle.[18]

Structure-Activity Relationship (SAR): SAR studies have shown that the substitution pattern on the phenyl ring at the N1 position and other positions of the pyrrole core is critical for anticancer activity. For example, the introduction of electron-donating groups, such as dimethoxy-phenyl groups, at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[18]

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassCancer Cell LineActivityIC₅₀Reference
3-aroyl-1-arylpyrrolesMedulloblastoma D283Tubulin Polymerization InhibitionNanomolar range[19]
3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative (cpd 21)HepG2, DU145, CT-26Cell Cycle Arrest (S phase)0.5 - 0.9 µM[18]
1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (1)A549 (Lung Cancer)Cytotoxicity-[16]
Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439)Broad panel of cancer cellsMitotic Arrest, ApoptosisLow micromolar[20]
Anti-inflammatory Activity

Pyrrole-containing compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin and ketorolac, are well-known for their anti-inflammatory properties.[21][22] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[21][23] Derivatives of N-pyrrole carboxylic acid have been designed and evaluated as dual COX-1 and COX-2 inhibitors.[21] Docking studies have provided insights into the binding affinity of these compounds to the active sites of COX-1 and COX-2.[21] Some pyrrole derivatives have shown selectivity towards COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[24][25]

The following diagram illustrates the role of pyrrole derivatives in the arachidonic acid pathway.

G cluster_1 Inflammatory Pathway Inhibition arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 Enzymes arachidonic_acid->cox_enzymes Metabolism prostaglandins Prostaglandins cox_enzymes->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation pyrrole_derivative Pyrrole Derivative (e.g., this compound analog) pyrrole_derivative->cox_enzymes Inhibition

Caption: Inhibition of COX enzymes by pyrrole derivatives to reduce inflammation.

Experimental Protocols

This section provides standardized protocols for evaluating the biological activities of this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

G cluster_2 MTT Cytotoxicity Assay Workflow cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_treatment 2. Treat with Test Compound cell_seeding->compound_treatment incubation 3. Incubate for 48-72 hours compound_treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_solubilization 5. Solubilize Formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading 6. Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis 7. Calculate IC₅₀ absorbance_reading->data_analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The this compound scaffold is a versatile platform for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlight its potential in addressing significant unmet medical needs. Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of disease.

  • Safety and Toxicology: Assessing the safety profiles of lead candidates to ensure their suitability for clinical development.

References

Topic: "1-phenyl-1H-pyrrole-2-carboxylic acid" as a Nav1.3 Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrrole-2-carboxylic acid, a pivotal molecular scaffold for the development of selective inhibitors targeting the voltage-gated sodium channel Nav1.3. The content is structured to deliver actionable insights for professionals in medicinal chemistry and pharmacology, focusing on the scientific rationale, synthesis, and structure-activity relationship (SAR) that underpins the therapeutic potential of this compound class.

The Therapeutic Rationale: Targeting Nav1.3 in Neuropathic Pain

Voltage-gated sodium channels (Navs) are critical for the generation and propagation of nerve impulses in excitable cells.[1] The Nav family comprises nine distinct protein isoforms (Nav1.1–Nav1.9), each with unique expression patterns and biophysical properties.[2] While several isoforms are involved in nociceptive processing, the Nav1.3 channel has emerged as a high-interest target for neuropathic pain.[1][3]

In healthy adults, Nav1.3 expression is primarily limited to the embryonic and early postnatal stages.[4][5] However, following peripheral nerve injury, there is a significant upregulation and re-emergence of Nav1.3 expression in dorsal root ganglia (DRG) neurons.[5][6][7] This aberrant expression is strongly correlated with the neuronal hyperexcitability that underlies chronic pain states, such as mechanical allodynia and thermal hyperalgesia.[6][7] The unique biophysical properties of Nav1.3, including its rapid recovery from inactivation, are thought to contribute significantly to the ectopic firing of injured neurons.[4]

The clear link between Nav1.3 upregulation and the pathophysiology of neuropathic pain provides a compelling rationale for the development of selective inhibitors.[3][7] Unlike non-selective sodium channel blockers, which are associated with significant central nervous system and cardiovascular side effects, a subtype-selective Nav1.3 inhibitor holds the promise of a targeted analgesic with an improved safety profile.[2][5]

G NerveInjury Peripheral Nerve Injury Nav13_Upreg Upregulation of Nav1.3 Expression in DRG Neurons NerveInjury->Nav13_Upreg triggers Hyperexcitability Neuronal Hyperexcitability (Ectopic Firing) Nav13_Upreg->Hyperexcitability contributes to RapidRepriming Rapid Repriming Kinetics of Nav1.3 Channel RapidRepriming->Hyperexcitability enhances NeuropathicPain Neuropathic Pain State (Allodynia, Hyperalgesia) Hyperexcitability->NeuropathicPain leads to Inhibitor Selective Nav1.3 Inhibitor Block Block of Na+ Current Inhibitor->Block causes Block->Hyperexcitability reduces Analgesia Therapeutic Analgesia Block->Analgesia results in G Target This compound Disconnect Paal-Knorr Disconnection Target->Disconnect Aniline Aniline (Primary Amine) Disconnect->Aniline Dicarbonyl Mucic Acid Derivative (1,4-Dicarbonyl Precursor) Disconnect->Dicarbonyl G cluster_0 Core Scaffold cluster_1 Modification Vectors Scaffold 1-phenyl-1H-pyrrole- 2-carboxylic acid R1 Phenyl Ring (R1) - Potency - Selectivity - PK/ADME Scaffold->R1 Modify R2 Pyrrole Ring (R2) - Fine-tune potency - Modulate lipophilicity Scaffold->R2 Modify R3 Carboxylic Acid (R3) - Bioisosteric replacement - Improve PK properties Scaffold->R3 Modify

References

Unlocking the Therapeutic Potential of 1-phenyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives built upon the 1-phenyl-1H-pyrrole-2-carboxylic acid scaffold have emerged as a particularly versatile class, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anti-infective properties.[3][4][5] This technical guide provides an in-depth exploration of the key molecular targets modulated by these derivatives. Moving beyond a simple catalog of activities, we will dissect the underlying mechanisms of action, present robust experimental data, and provide detailed protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on this promising chemical framework.

Part 1: Anti-Inflammatory and Analgesic Activity via Cyclooxygenase (COX) Inhibition

The Central Role of COX Enzymes in Inflammation

Inflammation is a critical physiological response, but its chronic dysregulation leads to various pathologies. A key pathway in inflammation is mediated by cyclooxygenase (COX) enzymes, which exist primarily in two isoforms: COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[3] While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation. Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]

Pyrrole Derivatives as Potent COX Modulators

The pyrrole scaffold is a well-established pharmacophore for COX inhibition, with marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin and ketorolac featuring this core.[3] Research into this compound derivatives has revealed that subtle modifications to the molecular structure can profoundly influence both potency and selectivity for COX-1 versus COX-2. Studies have shown that increasing the bulkiness of substituents at position 1 of the pyrrole ring can shift activity, highlighting the tunability of this scaffold for designing isoform-selective inhibitors.[3]

Data Presentation: COX Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrrole derivatives against COX-1 and COX-2, demonstrating the potential for developing potent and selective anti-inflammatory agents.

Compound IDR1 GroupR2 GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
4g -CH₃-C₆H₄-4-F>1000.15>667[3]
4h -CH₃-C₆H₄-4-Cl>1000.21>476[3]
5b -CH₂CH₃-C₆H₅0.528.750.06[3]
5e -CH₂CH₃-C₆H₄-4-OCH₃0.355.210.07[3]
Celecoxib (Reference)(Reference)150.04375[1]
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a standard method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[1]

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Addition: Add various concentrations of the this compound analog or a reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective) to the wells of a 96-well plate. Incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the peroxidase reaction by adding arachidonic acid as the substrate and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which changes color as it is oxidized by the peroxidase activity of the COX enzyme.

  • Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the reaction rate against the logarithm of the inhibitor concentration.

Visualization: Arachidonic Acid Cascade

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediate Pyrrole Pyrrole Derivatives (Inhibitor) Pyrrole->COX Inhibit

Caption: The role of COX enzymes in the inflammatory pathway.

Part 2: Anticancer Therapeutics - Targeting Kinase Signaling and Cell Cycle Progression

Mechanisms of Anticancer Action

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways and a dysregulated cell cycle. Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting these core vulnerabilities.[1][6]

  • Protein Kinase Inhibition: Many cancers rely on the hyperactivity of protein kinases for growth and survival. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two such kinases critical for tumor growth, angiogenesis, and metastasis. Certain 1-phenyl-1H-pyrrole derivatives have been synthesized as competitive inhibitors that can bind to these kinases, blocking downstream signaling.[4]

  • Cell Cycle Arrest and Apoptosis: The cell cycle is a tightly controlled process that ensures proper cell division. Disruption of this cycle can trigger programmed cell death (apoptosis). Several phenyl-pyrrole derivatives have been shown to induce cell cycle arrest, often in the G2/M phase (mitosis), which subsequently leads to apoptosis, demonstrating selectivity for cancer cells over normal proliferating cells.[7]

Evidence of Anticancer Efficacy

Studies have shown that specific pyrrole derivatives can form stable complexes with EGFR and VEGFR.[4] These compounds induce apoptosis in malignant cells while showing lower toxicity to normal cells. Furthermore, cell-based screening has identified derivatives that cause potent antiproliferative activity across a broad panel of human cancer cell lines by arresting cell cycle progression.[7]

Data Presentation: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative pyrrole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)MechanismReference
MI-1 Colorectal CancerNot specified (induces apoptosis)EGFR/VEGFR Inhibition, Antioxidant[4]
D1 Colorectal CancerNot specified (induces apoptosis)EGFR/VEGFR Inhibition, Antioxidant[4]
Ro 41-4439 MDA-MB-435 (Breast)~1.5Mitotic Arrest, Apoptosis[7]
Analog A Multiple Lines< 1.0Mitotic Arrest, Apoptosis[7]
Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrrole analog at its IC₅₀ concentration for 24-48 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualization: Targeted Anticancer Mechanisms

Anticancer_Mechanisms cluster_0 Kinase Inhibition cluster_1 Cell Cycle Arrest GF Growth Factors (EGF, VEGF) Receptor EGFR / VEGFR GF->Receptor Signaling Intracellular Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling Proliferation Cell Proliferation, Angiogenesis, Survival Signaling->Proliferation Pyrrole_Kinase Pyrrole Derivatives Pyrrole_Kinase->Receptor Inhibit G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Pyrrole_CellCycle Pyrrole Derivatives Pyrrole_CellCycle->M Arrest

Caption: Dual anticancer mechanisms of pyrrole derivatives.

Part 3: Anti-Tuberculosis Activity via MmpL3 Inhibition

MmpL3: An Achilles' Heel for Mycobacterium tuberculosis

Tuberculosis (TB), particularly drug-resistant TB, remains a major global health threat. The discovery of novel anti-TB agents with new mechanisms of action is therefore critical. The Mycobacterial Membrane Protein Large 3 (MmpL3) has been identified as an essential transporter protein in Mycobacterium tuberculosis. It is responsible for exporting mycolic acids—the defining lipid component of the mycobacterial cell wall—to the periplasm.[8] Inhibition of MmpL3 disrupts the formation of this crucial outer membrane, leading to bacterial death.

Pyrrole-2-carboxamides as Novel MmpL3 Inhibitors

Guided by the crystal structure of MmpL3, researchers have designed and synthesized a series of pyrrole-2-carboxamide derivatives as potent inhibitors.[8] Structure-activity relationship (SAR) studies revealed that attaching phenyl groups with electron-withdrawing substituents (e.g., fluorine) to the pyrrole ring, along with bulky groups on the carboxamide, significantly enhances anti-TB activity. Many of these compounds exhibit potent activity against drug-resistant TB strains (MIC < 0.016 µg/mL) with low cytotoxicity, making them promising candidates for further development.[8]

Data Presentation: Anti-TB Activity and Cytotoxicity
Compound IDR1 GroupR2 GroupAnti-TB MIC (µg/mL)Vero Cell IC₅₀ (µg/mL)Selectivity Index (SI)Reference
32 2,4-diF-phenyl1-adamantyl0.004>64>16000[8]
47 2,4-diF-phenyl1-adamantyl0.008>64>8000[8]
50 4-pyridyl1-adamantyl0.004>64>16000[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Adjust the bacterial culture to a specific turbidity (e.g., McFarland standard 0.5) and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by adding a viability indicator like resazurin.

Visualization: MmpL3 in Mycolic Acid Transport

MmpL3_Pathway cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm / Cell Wall FAS1 Fatty Acid Synthase I PKS13 Polyketide Synthase 13 FAS1->PKS13 FAS2 Fatty Acid Synthase II FAS2->PKS13 TMM Trehalose Monomycolate (TMM) PKS13->TMM Mycolic Acid Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport AG Arabinogalactan MmpL3->AG Transfer to Mycomembrane Mycomembrane Assembly AG->Mycomembrane Inhibitor Pyrrole-2-carboxamides Inhibitor->MmpL3 Inhibit Export

Caption: Inhibition of MmpL3 disrupts mycobacterial cell wall synthesis.

Part 4: Additional and Emerging Therapeutic Targets

The versatility of the this compound scaffold extends to other potential therapeutic areas:

  • Fungicidal Activity: Pyrrole carboxamides have been investigated as agricultural fungicides, acting as inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[9][10] This target is essential for fungal energy production.

  • Proline Racemase Inhibition: The simpler parent molecule, pyrrole-2-carboxylic acid, is a known specific inhibitor of proline racemase (PRAC).[11] This enzyme is found in certain pathogens, such as Trypanosoma cruzi (the causative agent of Chagas' disease), and is absent in humans, making it an attractive drug target.[11]

  • Antioxidant Activity: Some anticancer pyrrole derivatives have also been shown to act as antioxidants, reducing products of lipid and protein peroxidation in inflamed tissues.[4] This dual activity could be beneficial in the context of inflammation-driven cancers.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly adaptable and pharmacologically rich class of compounds. Their demonstrated ability to potently and, in some cases, selectively modulate key enzymes such as COX-1/2, protein kinases like EGFR/VEGFR, and essential bacterial transporters like MmpL3 underscores their significant therapeutic potential. The insights gained from structure-activity relationship studies are paving the way for the rational design of next-generation inhibitors with enhanced efficacy and improved safety profiles.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel synergistic combinations with existing therapies, and expanding the investigation into other emerging therapeutic targets. The continued exploration of this chemical space holds immense promise for addressing unmet needs in the treatment of inflammatory diseases, cancer, and infectious diseases.

References

Methodological & Application

Application Notes & Protocols: The Paal-Knorr Synthesis for N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as a foundational and remarkably enduring method for constructing substituted pyrroles.[1][2] This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, offers a direct and efficient pathway to the pyrrole scaffold—a privileged heterocycle embedded in a vast array of natural products, pharmaceuticals, and advanced materials.[3][4] Its significance in drug development cannot be overstated; the pyrrole nucleus is a key pharmacophore in numerous therapeutic agents, including notable drugs like atorvastatin. The versatility and operational simplicity of the Paal-Knorr synthesis have cemented its role as an indispensable tool for generating diverse molecular libraries for lead discovery and optimization.[5][6]

This guide provides an in-depth exploration of the Paal-Knorr synthesis of N-substituted pyrroles, moving beyond a simple recitation of steps to explain the causality behind the protocol. We will delve into the reaction's mechanistic underpinnings, survey modern methodological advancements that have overcome its classical limitations, and present detailed, field-proven protocols for practical application in the laboratory.

Core Concepts: The Reaction Mechanism

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis for novel substrates. The long-debated mechanism was clarified by the work of V. Amarnath and his colleagues in the 1990s.[1][7] The reaction proceeds not through an enamine intermediate, but via a hemiaminal cyclization pathway, which is often the rate-determining step.[7][8]

The process can be dissected into three key stages:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine on one of the 1,4-dicarbonyl's carbonyl groups. Under acidic conditions, this carbonyl is protonated, enhancing its electrophilicity. This attack forms a transient hemiaminal intermediate.[1][9]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step forges the five-membered ring, yielding a 2,5-dihydroxytetrahydropyrrole derivative.[4]

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-fold dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[8]

This mechanistic pathway is visualized in the diagram below.

Workflow General Paal-Knorr Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Select & Weigh 1,4-Dicarbonyl & Amine B Add Solvent & Catalyst A->B C Apply Energy (Heating, Microwave, etc.) B->C D Monitor Progress (TLC) C->D D->C If incomplete E Cool Reaction D->E If complete F Precipitate/Extract Product E->F G Isolate Crude Product (Filtration/Evaporation) F->G H Purify (Recrystallization/Chromatography) G->H I Characterize Product (NMR, MS, etc.) H->I

References

Purification of 1-phenyl-1H-pyrrole-2-carboxylic Acid by Recrystallization: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of 1-phenyl-1H-pyrrole-2-carboxylic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles, procedural steps, and critical considerations for achieving high purity of the target compound.

Introduction and Scientific Context

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs present in various biologically active molecules. Synthetic routes to this compound, such as the Paal-Knorr synthesis, can often yield impurities that may interfere with subsequent reactions or biological assays.[1][2] Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, predicated on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[3] This application note provides a systematic approach to developing a successful recrystallization protocol for this compound.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must readily dissolve the crude this compound at or near its boiling point to ensure complete dissolution.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the solvent's ability to dissolve the target compound should decrease significantly, promoting the formation of pure crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: A relatively low boiling point is desirable to facilitate the removal of residual solvent from the purified crystals.

Understanding Potential Impurities

A common synthetic route to N-arylpyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline.[2][4][5] Potential impurities arising from this synthesis may include:

  • Unreacted Starting Materials: Residual 1,4-dicarbonyl compounds and aniline.

  • Side-Products: Furan derivatives can be a significant byproduct in Paal-Knorr reactions, particularly under strongly acidic conditions.[5]

  • Polymeric Materials: Undesired polymerization products can also form under certain reaction conditions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for developing a safe and effective purification protocol.

PropertyValueReference
Molecular Formula C₁₁H₉NO₂[6]
Molecular Weight 187.19 g/mol [6]
Melting Point No data available for the target compound. The related compound, pyrrole-2-carboxylic acid, melts at 204-208 °C with decomposition.[2]
Appearance Expected to be a solid.
Solubility Specific data is limited. Based on the structure (presence of a carboxylic acid group, a phenyl ring, and a pyrrole ring), solubility is expected to be moderate in polar protic solvents like ethanol and low in nonpolar solvents like hexane. A study on a structurally similar compound, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, showed good solubility in solvents like ethyl acetate and acetone at higher temperatures.[7]

Safety Precautions:

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of the crude material and the specific impurities present.

Solvent System Selection

A preliminary solvent screen is essential to identify the optimal solvent or solvent mixture for recrystallization.

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude this compound into several separate test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, and water) dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will dissolve the compound when hot but yield a significant amount of crystalline precipitate upon cooling.

Based on the structural characteristics of the target molecule, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective.

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying Dissolve Dissolve crude product in minimum hot solvent HotFiltration Hot gravity filtration to remove insoluble impurities Dissolve->HotFiltration If insoluble impurities are present Cooling Slow cooling to room temperature Dissolve->Cooling No insoluble impurities HotFiltration->Cooling IceBath Cooling in an ice bath Cooling->IceBath VacuumFiltration Vacuum filtration to isolate crystals IceBath->VacuumFiltration Washing Wash with cold solvent VacuumFiltration->Washing Drying Dry the purified crystals Washing->Drying

Caption: A schematic overview of the recrystallization workflow.

Step-by-Step Protocol

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the selected solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystal Formation - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Consider a different solvent or a mixed solvent system.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too rapidly.- Use a lower-boiling solvent.- Ensure slower cooling of the solution.
Low Recovery - Incomplete crystallization.- Premature crystallization during hot filtration.- Using too much solvent for washing the crystals.- Allow more time for crystallization at a lower temperature.- Ensure the filtration apparatus is sufficiently preheated.- Use a minimal amount of ice-cold solvent for washing.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting a suitable solvent system and adhering to the detailed procedural steps, researchers can achieve a high degree of purity, ensuring the quality and reliability of the compound for downstream applications in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 1-phenyl-1H-pyrrole-2-carboxylic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid (CAS No. 78540-03-1) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The purity of this compound is paramount for obtaining reliable data in downstream applications, including biological assays and reaction optimization. This document provides a comprehensive guide to the purification of this compound using silica gel column chromatography.

The purification of carboxylic acids on standard silica gel presents a common challenge: peak tailing.[2] This phenomenon arises from the acidic nature of the silica surface, which can lead to undesirable ionic interactions with the analyte. This guide outlines a robust protocol that mitigates these effects by incorporating an acid modifier into the mobile phase, ensuring a sharp, symmetrical elution profile and high-purity final product.

Principle of the Method: Normal-Phase Chromatography with an Acidic Modifier

This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential adsorption of the sample components to the silica gel. Due to its molecular structure, which includes a moderately nonpolar phenylpyrrole core and a polar carboxylic acid group, this compound has an intermediate polarity (predicted XLogP3-AA of 2.2).[1]

A key aspect of this method is the addition of a small percentage of a volatile acid, such as acetic acid, to the eluent. The added acid serves to protonate the silica gel surface's silanol groups and, more importantly, to suppress the deprotonation of the analyte's carboxylic acid function. By maintaining the analyte in its neutral, protonated state, its interaction with the stationary phase becomes more consistent and reversible, which significantly reduces peak tailing and improves the separation efficiency.[2][3]

Materials and Reagents

  • Stationary Phase: Standard grade silica gel for flash chromatography (e.g., 60 Å, 40-63 µm particle size).

  • Mobile Phase Solvents: HPLC or technical grade n-Hexane and Ethyl Acetate.

  • Acid Modifier: Glacial Acetic Acid (AcOH).

  • Thin Layer Chromatography (TLC) plates: Silica gel 60 F254 plates.

  • Crude Sample: this compound.

  • Glassware: Chromatography column, flasks, beakers, separatory funnel.

  • Other: TLC developing chamber, UV lamp (254 nm), capillary spotters, rotary evaporator.

Experimental Protocol

Part 1: Thin Layer Chromatography (TLC) for Method Development

The first step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

  • Prepare Eluents: Prepare small volumes of several mobile phase systems with varying ratios of Hexane and Ethyl Acetate, each containing 1% acetic acid. Suggested starting ratios (Hexane:EtOAc): 9:1, 8:2, 7:3, and 6:4.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the spot corresponding to the product and calculate its Rf value.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio to achieve the target Rf value. An increased proportion of ethyl acetate will increase the Rf (move the spot further up the plate). A system of dichloromethane-methanol-acetic acid (e.g., 96:3:1) can also be tested for more polar impurities.[4]

Part 2: Column Chromatography Purification

This protocol recommends the "dry loading" method, which generally provides superior resolution compared to direct liquid loading, especially for compounds that are not highly soluble in the mobile phase.

  • Column Preparation (Slurry Packing):

    • Secure a glass chromatography column vertically.

    • In a beaker, prepare a slurry of silica gel in the optimized mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the mobile phase, ensuring no cracks or channels form in the silica bed. Drain the solvent until it is level with the top of the sand.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample powder to the top of the prepared column.

    • Gently add another thin layer of sand on top of the sample layer.

    • Carefully add the mobile phase to the column and apply gentle air pressure to begin the elution.

    • Collect fractions in test tubes or flasks. Monitor the elution process by collecting small samples from the eluate and spotting them on a TLC plate.

  • Fraction Analysis and Product Isolation:

    • Develop the TLC plates of the collected fractions using the optimized mobile phase.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

Purification_Workflow Crude Crude Product TLC TLC Optimization (Hexane:EtOAc + 1% AcOH) Crude->TLC Develop Method Load Dry Sample Loading Crude->Load Adsorb on Silica Pack Column Packing (Silica Slurry) TLC->Pack Optimized Eluent Elute Elution & Fraction Collection Load->Elute Transfer to Column Analyze Fraction Analysis (TLC) Elute->Analyze Monitor Fractions Pure Pure Product Analyze->Pure Combine & Evaporate

References

The Versatile Scaffold: Application Notes and Protocols for 1-phenyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-phenyl-1H-pyrrole-2-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structure that is recurrent in a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its versatility and drug-like properties.[2] The this compound motif, in particular, offers a unique combination of features that make it an attractive starting point for drug discovery campaigns. The phenyl group at the 1-position provides a handle for modulating pharmacokinetic properties and exploring key interactions with biological targets, while the carboxylic acid at the 2-position serves as a versatile functional group for derivatization or as a key pharmacophoric element.[3]

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical protocols necessary to leverage this scaffold in their own research endeavors. We will delve into its synthesis, key biological applications with a focus on recent advancements in Wnt signaling pathway modulation, and provide detailed, field-proven experimental protocols.

Synthesis and Derivatization: A Protocol Grounded in Causality

The synthesis of this compound and its subsequent derivatization are critical first steps in any drug discovery program utilizing this scaffold. The following protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and a deeper understanding of the chemical transformations.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method for the synthesis of the title compound, adapted from established procedures.[4]

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Methyl 1-phenyl-1H-pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Saponification: In a round-bottom flask, dissolve methyl 1-phenyl-1H-pyrrole-2-carboxylate in a minimal amount of ethanol. Add a 2M aqueous solution of sodium hydroxide (2-3 equivalents).

    • Rationale: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Ethanol is used as a co-solvent to improve the solubility of the starting ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the rate of saponification. TLC is used to ensure the complete consumption of the starting material.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with 2M hydrochloric acid until a precipitate is formed (typically pH 2-3).

    • Rationale: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Rationale: Filtration separates the solid product from the aqueous solution. Washing with cold water minimizes the loss of the desired product while removing impurities. Recrystallization is a standard technique for purifying solid organic compounds.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for Derivatization and SAR Studies

The true power of the this compound scaffold lies in its potential for derivatization to explore structure-activity relationships (SAR). The carboxylic acid moiety is a prime site for modification, often through amide bond formation.

Derivatization_Workflow A This compound B Activation of Carboxylic Acid (e.g., with HATU, HOBt/EDC) A->B Step 1 D Amide Coupling Reaction B->D C Amine Library (Diverse R groups) C->D Step 2 E Library of 1-phenyl-1H-pyrrole-2-carboxamides D->E Step 3 F Purification and Characterization E->F G Biological Screening F->G H SAR Analysis G->H H->C Iterative Design

Caption: A typical workflow for generating a library of amide derivatives for SAR studies.

Application Note 1: Targeting the Wnt Signaling Pathway - Inhibition of Notum Carboxylesterase

Background: The Wnt signaling pathway is crucial for a variety of cellular processes, and its dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.[5] The carboxylesterase Notum has been identified as a negative regulator of Wnt signaling, making it a promising therapeutic target.[6] Recent studies have identified 1-phenylpyrroles as potent inhibitors of Notum carboxylesterase activity.[5][7]

Principle: this compound and its derivatives can be screened for their ability to inhibit the enzymatic activity of Notum. The carboxylic acid moiety can form key interactions within the active site of the enzyme.

Protocol 2: In Vitro Notum Carboxylesterase Inhibition Assay

This protocol is a representative method for screening compounds against Notum.

Materials:

  • Recombinant human Notum enzyme

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound, and the Notum enzyme. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the addition of the substrate.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: SAR of 1-Phenylpyrrole Notum Inhibitors

The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how structural modifications can impact inhibitory potency.

Compound IDR1 (at C4 of pyrrole)R2 (at C5 of pyrrole)R3 (on phenyl ring)Notum IC₅₀ (µM)
1a HHH15.2
1b CH₃HH8.5
1c HCH₃H12.1
1d HH4-Cl5.3
1e HH3,4-diCl1.8

This data is illustrative and based on general principles of SAR for this class of inhibitors.[5]

Wnt_Signaling Wnt Wnt Protein Frizzled Frizzled Receptor Wnt->Frizzled Binds Signaling Wnt Signaling Cascade Frizzled->Signaling Activates Notum Notum Carboxylesterase Notum->Wnt Inactivates Inhibitor 1-Phenylpyrrole Inhibitor Inhibitor->Notum Inhibits Response Cellular Response Signaling->Response

Caption: Simplified diagram of Wnt signaling modulation by a Notum inhibitor.

Application Note 2: Development of Anti-inflammatory Agents

Background: The pyrrole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin.[3] Derivatives of this compound can be investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[1][9]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6): Vehicle control, positive control, and test compound groups.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and controls orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Application Note 3: Cytotoxicity Assessment

Background: It is essential to assess the cytotoxic potential of any new chemical entity intended for therapeutic use. The MTT assay is a widely used colorimetric assay to measure cell viability.

Protocol 4: MTT Assay for Cytotoxicity

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value.

Conclusion: A Scaffold with Enduring Potential

The this compound scaffold represents a valuable starting point for medicinal chemistry programs targeting a diverse range of diseases. Its synthetic tractability, coupled with the ability to modulate its properties through derivatization, ensures its continued relevance in the quest for novel therapeutics. The protocols and application notes provided herein offer a robust framework for researchers to unlock the full potential of this versatile chemical entity. By combining rational design with rigorous biological evaluation, the this compound scaffold will undoubtedly contribute to the development of the next generation of innovative medicines.

References

Synthesis of 1-Phenyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth synthetic strategies, step-by-step protocols, and an exploration of the chemical principles underpinning these transformations.

Introduction: The Significance of the 1-Phenylpyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a phenyl group at the N-1 position and a carboxylic acid at the C-2 position creates a versatile scaffold, "this compound," which serves as a valuable building block for the synthesis of a diverse library of compounds with potential therapeutic applications. Derivatives of this core structure have been investigated for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7]

This guide will explore two primary synthetic routes to the core this compound structure and provide detailed protocols for its subsequent derivatization into esters and amides, which are common moieties in bioactive molecules.

Part 1: Synthesis of the Core Scaffold: this compound

Two robust and widely applicable methods for the synthesis of the pyrrole ring will be discussed: the Paal-Knorr synthesis and a route involving the formation and subsequent hydrolysis of a methyl ester intermediate.

Strategy 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[8][9][10][11] This reaction is typically performed under neutral or mildly acidic conditions.[10]

The overall transformation for the synthesis of this compound via this method would involve the reaction of a suitable 1,4-dicarbonyl precursor with aniline.

Caption: General workflow for the Paal-Knorr synthesis of this compound.

A suitable 1,4-dicarbonyl precursor is essential for the Paal-Knorr synthesis. 4-Oxo-4-phenylbutanoic acid can be synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride.[12][13][14][15]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Benzene78.11100 mL-
Succinic Anhydride100.0720.0 g0.20
Anhydrous Aluminum Chloride133.3460.0 g0.45
Ice-~200 g-
Concentrated HCl36.4650 mL-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (60.0 g) and dry benzene (100 mL).

  • Addition of Succinic Anhydride: While stirring, add succinic anhydride (20.0 g) portion-wise through the dropping funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux on a water bath for 1 hour with continuous stirring.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude 4-oxo-4-phenylbutanoic acid.

  • Purification: Recrystallize the crude product from hot water or a mixture of benzene and petroleum ether to obtain pure 4-oxo-4-phenylbutanoic acid as a white crystalline solid.

This protocol describes the cyclization of the synthesized 1,4-dicarbonyl compound with aniline.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Oxo-4-phenylbutanoic acid178.1817.8 g0.10
Aniline93.139.3 g0.10
Glacial Acetic Acid60.05100 mL-
Toluene92.1450 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 4-oxo-4-phenylbutanoic acid (17.8 g), aniline (9.3 g), glacial acetic acid (100 mL), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Strategy 2: Synthesis via Methyl Ester Intermediate

An alternative and widely used approach involves the synthesis of the methyl ester of the target carboxylic acid, followed by its hydrolysis.

Caption: Workflow for the synthesis of this compound via hydrolysis of its methyl ester.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Methyl 2,5-dimethoxytetrahydrofuran-2-carboxylate190.2019.0 g0.10
Aniline93.1310.2 g0.11
Glacial Acetic Acid60.05100 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,5-dimethoxytetrahydrofuran-2-carboxylate (19.0 g) and aniline (10.2 g) in glacial acetic acid (100 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 300 mL of ice-water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield methyl 1-phenyl-1H-pyrrole-2-carboxylate.[16]

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.[17]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Methyl 1-phenyl-1H-pyrrole-2-carboxylate201.2220.1 g0.10
Sodium Hydroxide40.008.0 g0.20
Methanol32.04100 mL-
Water18.0250 mL-
Concentrated HCl36.46As needed-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 1-phenyl-1H-pyrrole-2-carboxylate (20.1 g) in methanol (100 mL).

  • Addition of Base: Add a solution of sodium hydroxide (8.0 g) in water (50 mL).

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the methanol by rotary evaporation.

  • Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid in a vacuum oven to obtain this compound.

Part 2: Derivatization of this compound

The carboxylic acid functionality of the core scaffold provides a convenient handle for further derivatization, most commonly through the formation of esters and amides.

Strategy 3: Esterification

Ester derivatives can be prepared through various methods, including the Fischer esterification under acidic conditions or by using coupling agents for more sensitive or sterically hindered alcohols.[2][18][19][20][21][22]

This protocol is suitable for simple, unhindered alcohols.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound187.191.87 g0.01
Alcohol (e.g., Ethanol)46.0750 mL-
Concentrated Sulfuric Acid98.080.5 mL-

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.87 g) in the desired alcohol (50 mL) in a 100 mL round-bottom flask.

  • Addition of Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Work-up: Cool the reaction and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be purified by column chromatography.

For more sterically demanding or acid-sensitive alcohols, the Steglich esterification using DCC and DMAP is a mild and effective alternative.[20][22][23][24]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound187.191.87 g0.01
Alcohol (e.g., tert-Butanol)74.120.9 g0.012
Dicyclohexylcarbodiimide (DCC)206.332.27 g0.011
4-Dimethylaminopyridine (DMAP)122.170.12 g0.001
Dichloromethane (DCM)84.9350 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1.87 g), the alcohol (0.9 g), and DMAP (0.12 g) in anhydrous DCM (50 mL).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (2.27 g) in DCM (10 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Purification: Concentrate the filtrate and purify the crude ester by column chromatography.

Strategy 4: Amidation

Amide bond formation is a crucial transformation in drug discovery. A variety of coupling reagents are available to facilitate this reaction, with HATU being a popular choice for its efficiency and low rate of racemization.[25][26][27]

Caption: General workflow for the synthesis of amide derivatives from this compound.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound187.191.87 g0.01
Amine-1.1 equiv0.011
HATU380.234.18 g0.011
N,N-Diisopropylethylamine (DIPEA)129.243.4 mL0.02
Anhydrous Dimethylformamide (DMF)73.0950 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.87 g) in anhydrous DMF (50 mL), add the amine (1.1 equiv), HATU (4.18 g), and DIPEA (3.4 mL).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with 5% aqueous lithium chloride solution (to remove DMF), 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Conclusion

The synthetic routes and protocols detailed in this guide provide a comprehensive framework for the preparation of this compound and its ester and amide derivatives. The choice of synthetic strategy will depend on the availability of starting materials, the scale of the reaction, and the specific functional groups present in the desired final product. The versatility of the this compound scaffold, coupled with the robust synthetic methodologies available for its preparation and derivatization, makes it an attractive starting point for the discovery of novel bioactive compounds.

References

Application Notes: The Versatility of 1-Phenyl-1H-pyrrole-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Among the vast array of pyrrole derivatives, 1-phenyl-1H-pyrrole-2-carboxylic acid stands out as a particularly valuable and versatile building block. Its structure combines the aromatic, electron-rich pyrrole core with a synthetically tractable carboxylic acid handle and a phenyl group at the nitrogen atom, which modulates the electronic properties and steric profile of the molecule.

This unique combination makes it an ideal starting point for constructing complex molecular architectures. The phenyl group enhances stability and can engage in beneficial π-stacking interactions within biological targets, while the carboxylic acid serves as a versatile anchor for a wide range of chemical transformations, including amide bond formation, esterification, and reduction. Consequently, this scaffold has found significant application in medicinal chemistry, particularly in the development of novel enzyme inhibitors and therapeutic agents.[2][3]

These application notes provide a comprehensive guide to the synthesis, properties, and synthetic utility of this compound, complete with detailed protocols and field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 78540-03-1ChemicalBook[5]
Molecular Formula C₁₁H₉NO₂PubChem[4]
Molecular Weight 187.19 g/mol PubChem[4]
Appearance Solid (Form may vary)N/A
pKa ~4.4 (Predicted for similar structures)Guidechem[6]
IR Absorption (O-H) Broad, 2500-3300 cm⁻¹ (typical for acids)Chemistry LibreTexts[7]
IR Absorption (C=O) 1710-1760 cm⁻¹ (typical for acids)Chemistry LibreTexts[7]
¹H NMR (Carboxyl H) ~12 ppm (singlet, solvent dependent)Chemistry LibreTexts[7]
¹³C NMR (Carboxyl C) 165-185 ppmChemistry LibreTexts[7]

Note: Experimental values for properties like melting point and solubility may vary based on purity and crystalline form. Researchers should refer to the supplier's Certificate of Analysis.

Synthesis of the Building Block: The Paal-Knorr Approach

The most reliable and widely adopted method for constructing N-substituted pyrroles is the Paal-Knorr synthesis.[8][9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions, to form the pyrrole ring in good yields.[10][11]

The synthesis of this compound often proceeds via a two-step sequence: (1) Paal-Knorr cyclization to form an ester precursor, such as methyl or ethyl 1-phenyl-1H-pyrrole-2-carboxylate, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid.

Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction is initiated by the nucleophilic attack of the primary amine (aniline, in this case) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. A subsequent intramolecular cyclization occurs when the nitrogen attacks the second carbonyl group. The final step is a dehydration cascade, which results in the formation of the stable, aromatic pyrrole ring.[8][10]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_products Product diketone 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R-NH2, H+ amine Primary Amine (R-NH2) product Substituted Pyrrole H_plus H+ cyclic_int Cyclic Intermediate hemiaminal->cyclic_int Intramolecular Cyclization cyclic_int->product - 2H2O (Dehydration) Drug_Discovery_Workflow building_block 1-Phenyl-1H-pyrrole- 2-carboxylic Acid library_synthesis Library Synthesis (e.g., Amide Coupling) building_block->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->library_synthesis  New Analogs lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for In Vitro Evaluation of 1-phenyl-1H-pyrrole-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Phenylpyrrole Scaffold

The 1-phenyl-1H-pyrrole-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] These compounds have been investigated for their potential as inverse agonists of the 5-HT6 receptor for cognitive enhancement, inhibitors of mycobacterial membrane protein large 3 (MmpL3) for treating tuberculosis, and as dual inhibitors of cyclooxygenase (COX-1/COX-2) enzymes, highlighting their diverse therapeutic promise.[2][3][4] The versatility of this chemical framework necessitates a robust and systematic in vitro evaluation strategy to elucidate the specific biological activities and mechanisms of action of novel analogs.

This comprehensive guide provides detailed protocols for a panel of foundational in vitro assays designed to characterize the biological effects of "this compound" and its derivatives. These protocols are intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[5] The assays described herein will enable the determination of a compound's preliminary cytotoxicity, its ability to inhibit specific enzyme targets, and its engagement with cellular pathways.

I. Foundational Assays: Assessing Cytotoxicity and Cell Viability

A primary and essential step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric assay to assess the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation.[6]

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of "this compound" derivatives on a selected cell line.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the test compound on cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate a suitable cancer cell line (e.g., A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of "this compound" or its analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[1][6]

    • Incubate the plate for 48-72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[1]

    • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Data Presentation:

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
Phenylpyrrole-Analog-1A549MTT4815.2
Phenylpyrrole-Analog-2A549MTT4827.8
Doxorubicin (Control)A549MTT480.5

II. Target-Based Assays: Probing Enzyme Inhibition

Given that derivatives of the this compound scaffold have shown activity as enzyme inhibitors (e.g., COX inhibitors), a direct enzyme inhibition assay is a crucial next step to understand the mechanism of action.[4]

Protocol 2: In Vitro Kinase/Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified enzyme. This can be adapted for various enzymes, such as kinases or proteases.

Rationale: This assay directly measures the ability of a compound to interfere with the catalytic activity of a specific enzyme.[8] By incubating the purified enzyme with its substrate and the test compound, the reduction in product formation or substrate consumption can be quantified. This allows for the determination of the compound's potency as an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer specific to the enzyme of interest.

    • Prepare solutions of the purified enzyme, its specific substrate, and any necessary co-factors (e.g., ATP for kinases).

    • Prepare serial dilutions of the "this compound" derivative in the reaction buffer.

  • Assay Procedure (in a 96-well or 384-well plate):

    • Add a small volume of the test compound dilutions to the wells.

    • Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (and co-factors).

    • Incubate the reaction for a specific period, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., a strong acid or a chelating agent).

  • Detection:

    • Quantify the product formation or substrate depletion using an appropriate detection method. This could be:

      • Radiometric: Measuring the incorporation of a radiolabeled substrate into the product.

      • Fluorescence/Luminescence: Using a substrate that becomes fluorescent or luminescent upon enzymatic modification.

      • Absorbance: Measuring a change in color due to the reaction.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration (logarithmic scale).

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, & Compound Dilutions add_compound Add Compound to Plate prep_reagents->add_compound add_enzyme Add Enzyme (Pre-incubation) add_compound->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction detection Detect Signal (Fluorescence, etc.) stop_reaction->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

III. Cellular Mechanism of Action: Target Engagement and Downstream Signaling

To understand if the compound interacts with its intended target within a cellular context and modulates downstream signaling pathways, a Western blot analysis is a powerful technique.[6]

Protocol 3: Western Blot Analysis for Target Engagement and Pathway Modulation

This protocol describes how to assess changes in protein levels and phosphorylation status in cells treated with "this compound" derivatives.

Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[6] By using antibodies specific to a target protein and its phosphorylated (activated) form, one can determine if the compound affects the expression or activation state of its target and downstream signaling molecules.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed and treat cells with the compound as described in the MTT assay protocol (Protocol 1).

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.[6] This is crucial for equal loading of protein in the next step.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (or its phosphorylated form) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6]

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.

Signaling Pathway Visualization

G cluster_western Western Blot Analysis compound 1-phenyl-1H-pyrrole- 2-carboxylic acid Derivative target Target Enzyme (e.g., Kinase) compound->target Inhibition substrate Substrate target->substrate Phosphorylation p_target_level Measure p-Target Level target->p_target_level target_level Measure Total Target Level target->target_level p_substrate Phosphorylated Substrate downstream Downstream Signaling response Cellular Response (e.g., Proliferation, Apoptosis) p_downstream_level Measure p-Downstream Protein Level downstream->p_downstream_level

Caption: Hypothetical signaling pathway and points of analysis by Western blot.

IV. Concluding Remarks

The protocols detailed in these application notes provide a fundamental framework for the initial in vitro characterization of "this compound" and its derivatives. By systematically assessing cytotoxicity, direct enzyme inhibition, and cellular target engagement, researchers can efficiently triage compounds, elucidate their mechanisms of action, and make informed decisions for further preclinical development. The adaptability of these protocols allows for their application to a wide range of biological targets and cellular contexts, making them an invaluable resource for drug discovery programs centered on this promising chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we move beyond simple procedural lists to explore the underlying chemistry and provide actionable solutions to common challenges.

Introduction: The Paal-Knorr Synthesis as a Foundational Approach

The synthesis of this compound and its derivatives often employs the robust and versatile Paal-Knorr pyrrole synthesis.[1] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, to form the pyrrole ring.[2] While seemingly straightforward, achieving high yields and purity requires careful control of reaction parameters and an understanding of potential side reactions. This guide will address common pitfalls and offer strategies for improvement, grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of your aniline and the 1,4-dicarbonyl precursor is paramount. Impurities can introduce competing side reactions, leading to a complex product mixture and reduced yield of the desired product.[3] It is highly recommended to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that require optimization for your specific substrate.[3] Harsh conditions, such as prolonged heating in strong acid, can lead to the degradation of sensitive functionalities on your starting materials or product.[4][5]

  • Stoichiometry: An incorrect molar ratio of reactants can result in the incomplete consumption of the limiting reagent.[3] Ensure precise measurement and dispensing of all starting materials.

  • Atmospheric Moisture: Certain variations of the Paal-Knorr synthesis can be sensitive to moisture.[3] The use of dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Question 2: I am observing a significant amount of a furan byproduct. How can I suppress its formation?

Answer: The formation of a 1-phenyl-furan-2-carboxylic acid derivative is a common side reaction in the Paal-Knorr synthesis.[3] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine has a chance to react.[6] The key to minimizing this byproduct lies in controlling the reaction's acidity.

  • pH Control: Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[2] The reaction should be conducted under neutral or weakly acidic conditions. The addition of a weak acid, like acetic acid, can accelerate the desired pyrrole formation without promoting significant furan synthesis.[2]

  • Catalyst Choice: While acid catalysis is often employed, the type and concentration of the acid are critical. Experimenting with different Brønsted or Lewis acids may be necessary to find the optimal balance between reaction rate and selectivity.[3]

Question 3: The reaction is proceeding very slowly or appears to be stalled. What can I do to improve the reaction rate?

Answer: A sluggish reaction can be frustrating. Several factors can contribute to a slow or incomplete reaction:

  • Reactivity of Starting Materials: Aniline, while generally a good nucleophile, can be deactivated by strong electron-withdrawing groups on the phenyl ring. Similarly, sterically hindered 1,4-dicarbonyl compounds can slow down the initial nucleophilic attack.[3]

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. An insufficient amount of catalyst may not be enough to promote the reaction at a reasonable rate. Conversely, as mentioned, too much or too strong an acid can lead to side reactions.[3]

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote decomposition.[3] Careful optimization of the reaction temperature is necessary. Microwave-assisted synthesis can sometimes offer a significant advantage by rapidly heating the reaction mixture to the desired temperature, often leading to shorter reaction times and improved yields.[7]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Paal-Knorr pyrrole synthesis?

A1: The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study. The currently accepted pathway involves the following key steps[1][4][8]:

  • Hemiaminal Formation: The primary amine (aniline) attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

  • Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. This cyclization is often the rate-determining step.[4][6]

  • Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring.

It's important to note that an alternative "enamine cyclization" pathway has been considered, but computational and experimental evidence strongly supports the hemiaminal cyclization as the preferred route.[4][8]

Q2: How do I choose the appropriate 1,4-dicarbonyl precursor for the synthesis of this compound?

A2: The key precursor is a 1,4-dicarbonyl compound that will yield the desired carboxylic acid functionality at the 2-position of the pyrrole ring. A suitable starting material would be a derivative of mucobromic or mucochloric acid, or a related compound where one of the carbonyl groups is masked or in the form of a precursor that can be converted to a carboxylic acid. The specific choice will depend on the overall synthetic strategy and the availability of starting materials.

Q3: What are some recommended purification strategies for this compound?

A3: The purification of the final product is critical to obtain material of high purity for subsequent applications. Common methods include:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[9]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) will need to be determined by thin-layer chromatography (TLC) analysis.[7]

  • Acid-Base Extraction: Given the carboxylic acid functionality, you can utilize its acidic nature for purification. Dissolving the crude product in an organic solvent and extracting with a weak aqueous base (e.g., sodium bicarbonate solution) will transfer the desired product into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified carboxylic acid, which can be collected by filtration.

Experimental Protocols & Data

Table 1: Troubleshooting Guide Summary
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Impure reagents, suboptimal reaction conditions, incorrect stoichiometry, moisture.[3]Use purified reagents, optimize temperature and time, verify molar ratios, use dry solvents under an inert atmosphere.
Furan Byproduct Excessively acidic conditions (pH < 3).[2]Maintain neutral or weakly acidic conditions; use a weak acid catalyst like acetic acid.
Slow/Incomplete Reaction Low reactivity of starting materials, suboptimal catalyst, low temperature.[3]Consider more reactive analogs if possible, optimize catalyst type and concentration, carefully increase reaction temperature or consider microwave synthesis.[7]
Representative Experimental Protocol: Paal-Knorr Synthesis

This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular starting materials.

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene).[9][10]

  • Add aniline (1.0-1.1 eq) to the solution.

  • If not using acetic acid as the solvent, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[10]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup and purification procedure (e.g., extraction, recrystallization, or column chromatography).

Visualizing the Workflow

Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow reagents 1,4-Dicarbonyl Precursor + Aniline reaction Reaction Setup (Solvent, Catalyst) reagents->reaction 1. Mixing heating Heating (Conventional or Microwave) reaction->heating 2. Initiation monitoring Reaction Monitoring (TLC) heating->monitoring 3. Progress Check workup Workup (Quenching, Extraction) monitoring->workup 4. Completion purification Purification (Recrystallization/Chromatography) workup->purification 5. Isolation product 1-phenyl-1H-pyrrole- 2-carboxylic acid purification->product 6. Final Product

Caption: A generalized workflow for the Paal-Knorr synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Impure Product check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry furan_check Furan Byproduct? check_conditions->furan_check adjust_ph Adjust pH (weaker acid) furan_check->adjust_ph Yes slow_rxn_check Slow Reaction? furan_check->slow_rxn_check No solution Improved Yield and Purity adjust_ph->solution optimize_catalyst Optimize Catalyst slow_rxn_check->optimize_catalyst Yes slow_rxn_check->solution No optimize_temp Optimize Temperature optimize_catalyst->optimize_temp optimize_temp->solution

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting the Paal-Knorr Synthesis of N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Paal-Knorr synthesis of N-aryl pyrroles. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reaction for creating substituted pyrrole scaffolds. The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of heterocyclic chemistry due to its simplicity and efficiency.[1] However, when synthesizing N-aryl pyrroles, particularly with electronically diverse or sterically demanding anilines, researchers can encounter challenges ranging from low yields to stubborn side-product formation.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer validated protocols to overcome them, ensuring your synthesis is both successful and reproducible.

Section 1: Understanding the Fundamentals: The Reaction Mechanism

A solid grasp of the reaction mechanism is critical for effective troubleshooting. The Paal-Knorr pyrrole synthesis proceeds via the formation of a hemiaminal intermediate.[2] The process begins with the nucleophilic attack of the primary aryl amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[3] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl, forming a 2,5-dihydroxytetrahydropyrrole derivative.[4] The final, often rate-determining, step is the acid-catalyzed dehydration of this cyclic intermediate to yield the stable aromatic pyrrole ring.[5][6]

References

Technical Support Center: Synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory.

I. Overview of the Primary Synthetic Route: The Paal-Knorr Synthesis

The most common and direct route to this compound involves the Paal-Knorr condensation of a 1,4-dicarbonyl compound with aniline, followed by hydrolysis if an ester is used as a precursor. A typical starting material for the pyrrole core is mucic acid, which upon heating, can form a suitable 1,4-dicarbonyl precursor.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

FAQ 1: Low Yield of the Desired Product and a Significant Amount of an Insoluble, Dark Precipitate.

Question: I am attempting the synthesis of this compound from mucic acid and aniline in an acidic medium. My reaction is yielding very little of the desired product, and I'm observing a significant amount of a dark, tar-like precipitate that is difficult to purify. What is happening and how can I prevent this?

Answer: This is a common issue when working with anilines in acidic and oxidative conditions. The formation of a dark, insoluble precipitate is likely due to the self-condensation and oxidation of aniline to form "aniline blacks" or other polymeric materials[1]. Aniline is highly susceptible to oxidation, and under acidic conditions, this process can be accelerated.

Root Cause Analysis:

  • Aniline Oxidation and Self-Condensation: In the presence of acid and trace oxidants (even atmospheric oxygen), aniline can polymerize to form complex, deeply colored mixtures.

  • Harsh Reaction Conditions: High temperatures and strongly acidic environments can promote these unwanted side reactions.

Troubleshooting and Mitigation Strategies:

  • Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

  • Temperature Management: Avoid excessively high temperatures. Gradually increase the temperature and monitor the reaction progress closely to find the optimal balance between reaction rate and byproduct formation.

  • Acid Catalyst Selection: While acid is necessary for the Paal-Knorr reaction, using a milder acid or a buffer system can help to control the reactivity of aniline. Consider using a weak acid like acetic acid instead of strong mineral acids.

  • Purification of Aniline: Ensure that the aniline used is freshly distilled and free from colored impurities, which can be indicative of oxidation products that can catalyze further degradation.

Experimental Protocol: Minimizing Aniline Self-Condensation

  • Inert Atmosphere: Set up the reaction in a flask equipped with a reflux condenser and a nitrogen or argon inlet.

  • Reagent Addition: Add the 1,4-dicarbonyl precursor and the solvent to the flask first.

  • Aniline Addition: Add freshly distilled aniline to the reaction mixture under the inert atmosphere.

  • Controlled Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

FAQ 2: The Major Byproduct of My Reaction is a Furan Derivative, Not the Desired Pyrrole.

Question: My Paal-Knorr reaction is producing a significant amount of a furan derivative instead of the this compound. How can I favor the formation of the pyrrole?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis and is a direct consequence of the reaction conditions, specifically the acidity of the medium. The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan ring, competing with the desired reaction with aniline[2][3][4].

Causality:

  • Competing Cyclization Pathways: The 1,4-dicarbonyl compound can either react with the amine (aniline) to form the pyrrole or undergo self-cyclization to form the furan.

  • pH Dependence: Strongly acidic conditions (pH < 3) favor the acid-catalyzed intramolecular cyclization of the dicarbonyl to form the furan[5]. In contrast, neutral to weakly acidic conditions favor the nucleophilic attack of the amine, leading to the pyrrole.

Mitigation Strategies:

  • pH Control: The most critical factor is to maintain the reaction pH in the weakly acidic to neutral range. The use of a weak acid catalyst like acetic acid is often sufficient to promote the pyrrole formation without excessively favoring the furan pathway[5].

  • Catalyst Choice: Instead of strong mineral acids like HCl or H₂SO₄, consider using Lewis acids or solid acid catalysts that can promote the reaction under milder conditions.

  • Reaction Temperature: Lowering the reaction temperature may also help to favor the desired reaction pathway, as the activation energy for the furan formation might be higher.

Data Summary: Effect of pH on Product Distribution

pH RangeMajor ProductMinor Product
< 3Furan DerivativePyrrole Derivative
4-7Pyrrole DerivativeFuran Derivative

Visualizing the Competing Pathways:

G Dicarbonyl 1,4-Dicarbonyl Compound Furan Furan Byproduct Dicarbonyl->Furan Intramolecular Cyclization (Strongly Acidic, pH < 3) Intermediate Hemiaminal Intermediate Dicarbonyl->Intermediate + Aniline (Weakly Acidic) Aniline Aniline Aniline->Intermediate H_plus H+ (Acid Catalyst) H_plus->Dicarbonyl Pyrrole This compound Intermediate->Pyrrole - H2O

Caption: Competing pathways in the Paal-Knorr synthesis.

FAQ 3: My Final Product is Contaminated with the Decarboxylated Analog, 1-phenyl-1H-pyrrole.

Question: After purification, I've noticed that my this compound is contaminated with 1-phenyl-1H-pyrrole. What is causing this decarboxylation, and how can I avoid it?

Answer: The decarboxylation of pyrrole-2-carboxylic acids is a known side reaction, particularly under acidic conditions and at elevated temperatures[6][7][8]. The electron-rich nature of the pyrrole ring facilitates the loss of carbon dioxide.

Mechanism of Decarboxylation:

Under acidic conditions, the pyrrole ring can be protonated. This protonation at the C2 position facilitates the cleavage of the C-C bond between the ring and the carboxyl group, leading to the formation of pyrrole and carbon dioxide[6].

Prevention and Control:

  • Avoid Strong Acids: Minimize the use of strong acids, especially during workup and purification steps. If an acid is required to protonate the carboxylate for extraction, use it sparingly and at low temperatures.

  • Temperature Control: Perform the reaction and purification at the lowest feasible temperatures to minimize the rate of decarboxylation.

  • Purification Strategy: If decarboxylation is a persistent issue, consider purifying the product as its carboxylate salt and only acidifying a small portion at a time for characterization or subsequent reactions. Alternatively, purification via flash chromatography on silica gel can often separate the carboxylic acid from its less polar decarboxylated byproduct.

Visualizing the Decarboxylation Pathway:

G PyrroleAcid This compound ProtonatedPyrrole Protonated Intermediate PyrroleAcid->ProtonatedPyrrole + H+ Pyrrole 1-Phenyl-1H-pyrrole (Byproduct) ProtonatedPyrrole->Pyrrole - CO2, - H+ CO2 CO2

Caption: Acid-catalyzed decarboxylation of the target molecule.

III. Purification Strategies

The purification of this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The desired carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities (like the furan byproduct and unreacted aniline) will remain in the organic layer.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4, while cooling in an ice bath. The this compound will precipitate out.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase: A gradient elution system of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 0.5-1%) added to the mobile phase, can help to improve the peak shape and separation of the carboxylic acid.

Troubleshooting Chromatography:

  • Streaking of the Product Spot on TLC: This is common for carboxylic acids on silica gel. Adding a small amount of acetic acid to the eluent will suppress the deprotonation of the carboxylic acid and lead to a more defined spot.

  • Co-elution with Byproducts: If the byproducts are very close in polarity, recrystallization of the chromatography fractions may be necessary to achieve high purity.

IV. References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863–2870.

  • Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301–307.

  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.

  • Wikipedia. (2023). Paal–Knorr synthesis.

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

  • Alfa Chemistry. Paal-Knorr Synthesis.

  • YouTube. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst.

  • Organic Syntheses. Pyrrole.

  • Mundle, S. T., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675.

  • National Center for Biotechnology Information. Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides.

  • Canadian Journal of Chemistry. (1969). Condensation of some substituted phenols and anilines with formaldehyde. Formation of 2-phenyl-1,3-benzoxazines and.

  • BenchChem. (2025). preventing byproduct formation in aniline reactions.

  • National Center for Biotechnology Information. Aniline.

  • ResearchGate. (2015). Efficient synthesis and resolution of (±)-1-[2-carboxy-6-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid.

  • Society of Chemical Industry. (2008). Kinetics and mechanism of the aniline‐formaldehyde reaction in acid medium.

  • ResearchGate. (2012). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.

  • ResearchGate. (2005). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.

  • ChemicalBook. This compound synthesis.

  • Organic Chemistry Portal. Pyrrole synthesis.

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

  • University of California, Santa Barbara. (1999). Synthesis of "C-Enriched Pyrrole from 2-¹³C p-Galactose.

  • YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes.

  • Journal of the American Chemical Society. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids.

  • ResearchGate. (2015). The Preparation of Aniline Formaldehyde Condensate-Mesoporous Materials Compound and the Application in Adsorption of Zn(II) and Pb(II) in Aqueous Solution.

  • Semantic Scholar. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.

  • Royal Society of Chemistry. (2023). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold.

  • MDPI. (2004). Synthesis of N-Phenylpyrrole Carboximides.

  • ResearchGate. (2004). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.

  • ResearchGate. (2001). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid.

  • ResearchGate. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole.

  • MDPI. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.

  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

  • Research Square. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.

  • Wiley Online Library. (2019). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals.

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). Study of Novel Pyrrole Derivatives.

  • Zenodo. (2001). Reactions of aniline with unsymmetrical acid anhydrides.

References

Technical Support Center: Optimization of Reaction Conditions for 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1-phenyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance and optimization strategies for common synthetic challenges. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust understanding for future syntheses.

Frequently Asked Questions (FAQs): General Synthetic Strategy
Q1: What are the most reliable synthetic routes for preparing this compound?

The synthesis of this compound is typically achieved through two primary pathways:

  • Saponification of a Precursor Ester: This is often the most direct and high-yielding method. It involves the synthesis of an alkyl ester, such as methyl or ethyl 1-phenyl-1H-pyrrole-2-carboxylate, followed by hydrolysis to the desired carboxylic acid. The ester precursor itself is commonly synthesized via the Paal-Knorr reaction.

  • Direct Synthesis from Biomass-derived Feedstocks: A more recent, sustainable approach involves the reaction of D-glucosamine with pyruvic acid under basic conditions, which can produce pyrrole-2-carboxylic acid in a respectable yield.[1] While this method is innovative, the N-phenylation would require a subsequent step.

This guide will focus primarily on the optimization of the first, more established route, which provides greater control over substitution patterns.

Troubleshooting Guide: Synthesis via Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation, but achieving high purity and yield with heteroaromatic substrates requires careful control of conditions.

Q2: My hydrolysis of ethyl 1-phenyl-1H-pyrrole-2-carboxylate is slow or incomplete. How can I drive the reaction to completion?

Common Cause: Incomplete hydrolysis is often due to the reversible nature of acid-catalyzed hydrolysis or insufficient reaction time/temperature under basic conditions.

Analysis & Solution: While acid-catalyzed hydrolysis is an option, it is an equilibrium-controlled process that may not proceed to completion without a large excess of water.[2] The recommended and more robust method is alkaline hydrolysis (saponification), as it is essentially irreversible. The hydroxide ion attacks the carbonyl carbon, and the final deprotonation of the resulting carboxylic acid drives the reaction to completion.[2]

Optimization Strategies:

  • Switch to Alkaline Conditions: Use a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol solvent system.

  • Increase Temperature: Heating the reaction mixture under reflux is standard practice and significantly increases the reaction rate.[3]

  • Ensure Sufficient Base: Use a stoichiometric excess of the base (typically 1.5 to 3 equivalents) to ensure all the ester is consumed and to account for any potential side reactions.

  • Solvent Choice: A co-solvent like methanol or ethanol can improve the solubility of the ester starting material in the aqueous base.

Table 1: Comparison of Typical Conditions for Ester Hydrolysis
ConditionCatalyst/ReagentSolventTemperatureKey Feature
Acid-Catalyzed Dilute HCl or H₂SO₄Water/DioxaneRefluxReversible; requires excess water to favor products.[2]
Base-Catalyzed NaOH or LiOHWater/MethanolRefluxIrreversible; generally higher yielding and easier to purify.[2][3]
Q3: I have successfully hydrolyzed the ester, but my yield is low after the acidification and work-up steps. What could be the cause?

Common Cause: The product, this compound, may be susceptible to degradation under harsh acidic conditions, particularly at elevated temperatures. The primary degradation pathway is decarboxylation.

Analysis & Solution: Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) when exposed to strong acids and heat.[4] The mechanism involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond of the carboxyl group.[5][6][7] Therefore, the work-up procedure must be handled carefully.

Optimization Strategies:

  • Cooling: Always perform the acidification step in an ice bath (0-5 °C) to dissipate any heat generated from the neutralization.

  • Controlled Acid Addition: Add the acid (e.g., 1M or 2M HCl) slowly and dropwise with vigorous stirring to avoid localized areas of high acid concentration and temperature.

  • Avoid Excess Acid: Add acid only until the pH of the solution is approximately 2-3, just enough to fully protonate the carboxylate salt. Use pH paper to monitor the addition.

  • Prompt Extraction: Once the product has precipitated, do not leave it in the acidic solution for an extended period. Filter the solid promptly or extract it into a suitable organic solvent like ethyl acetate.

Experimental Protocol: Optimized Saponification

This protocol details the hydrolysis of ethyl 1-phenyl-1H-pyrrole-2-carboxylate.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve ethyl 1-phenyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Addition of Base: Add sodium hydroxide (2.0 eq) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Place the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH reaches ~3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield this compound.

Troubleshooting Guide: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine (in this case, aniline).[8][9]

Q4: My Paal-Knorr reaction to synthesize the 1-phenyl-1H-pyrrole core is giving low yields. What factors should I investigate?

Common Cause: Low yields in Paal-Knorr syntheses can stem from several factors including insufficiently reactive starting materials, inappropriate reaction conditions (catalyst, solvent, temperature), or degradation of products.[10]

Analysis & Solution: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[10] Each of these steps is influenced by the reaction environment.

Optimization Strategies:

  • Catalyst Choice: While classic conditions use strong acids, these can sometimes cause degradation.[9] Consider using milder Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids like iron(III) chloride (FeCl₃) or iron(III) triflate (Fe(OTf)₃), which can be highly effective.[8][11][12]

  • Solvent System: The choice of solvent is critical. Protic solvents like ethanol or acetic acid can facilitate proton transfer steps. Aprotic solvents like toluene are often used with a Dean-Stark trap to remove water and drive the dehydration step to completion.[11]

  • Temperature and Method: Traditional heating under reflux works well.[11] For faster reactions and potentially higher yields, microwave irradiation can be a powerful alternative, often reducing reaction times from hours to minutes.[10]

  • Purity of Reactants: Ensure the 1,4-dicarbonyl compound and aniline are pure. Impurities can inhibit the catalyst or lead to side products.

Table 2: Catalyst and Solvent Effects on Paal-Knorr Yields
CatalystSolventTemperatureTypical ApplicationReference
Hydrochloric Acid (HCl)MethanolRefluxBasic, effective for simple substrates.[10]
p-Toluenesulfonic Acid (PTSA)TolueneReflux (Dean-Stark)Good for removing water, drives equilibrium.[11]
Iron(III) Chloride (FeCl₃)WaterMild HeatA "green" and economical option.[12]
Iron(III) Triflate (Fe(OTf)₃)CCl₄/Cyclohexane0 °C to RTUsed in asymmetric synthesis, highly efficient.[8]
Acetic AcidEthanolMicrowave (80 °C)Rapid heating, often improves yields.[10]
Troubleshooting & Visualization

Diagram 1: General Mechanism of Base-Catalyzed Ester Hydrolysis

G cluster_hydrolysis Saponification Mechanism ester Ester (R-COOR') tetra Tetrahedral Intermediate ester->tetra 1. Nucleophilic Attack by OH⁻ carboxylate Carboxylate Salt (R-COO⁻) tetra->carboxylate 2. Collapse of Intermediate (Loss of OR'⁻) acid Carboxylic Acid (R-COOH) carboxylate->acid 3. Acid Work-up (Addition of H⁺)

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Diagram 2: General Mechanism of Acid-Catalyzed Paal-Knorr Synthesis

G cluster_paal_knorr Paal-Knorr Mechanism reactants 1,4-Dicarbonyl + Aniline hemiaminal Hemiaminal Intermediate reactants->hemiaminal 1. Amine Attack on Protonated Carbonyl cyclized Cyclized Intermediate (Dihydroxypyrrolidine) hemiaminal->cyclized 2. Intramolecular Cyclization pyrrole Pyrrole Product cyclized->pyrrole 3. Dehydration (2x H₂O) (Rate-limiting step) G cluster_h Hydrolysis Issues cluster_pk Paal-Knorr Issues start Low Yield of This compound q1 Which synthetic step is problematic? start->q1 hydrolysis Ester Hydrolysis q1->hydrolysis Hydrolysis paal_knorr Paal-Knorr q1->paal_knorr Ring Formation h_check1 Incomplete Reaction? hydrolysis->h_check1 pk_check1 Check catalyst & solvent. Consider microwave heating. paal_knorr->pk_check1 h_sol1 Switch to NaOH/reflux. Increase reaction time. h_check1->h_sol1 Yes h_check2 Low yield after work-up? h_check1->h_check2 No h_sol2 Acidify at 0°C. Avoid excess acid. Isolate product quickly. h_check2->h_sol2 Yes pk_check2 Verify purity of 1,4-dicarbonyl and aniline. pk_check1->pk_check2

References

Technical Support Center: Purification of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of 1-phenyl-1H-pyrrole-2-carboxylic acid (CAS 78540-03-1).[1] This molecule, with its unique combination of a phenyl group, a pyrrole ring, and a carboxylic acid moiety, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The purification strategy is dictated by the impurity profile of your crude material. However, the three most effective techniques leverage the unique chemical properties of the molecule:

  • Acid-Base Extraction: This is often the most powerful initial purification step. The carboxylic acid group is readily deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer, allowing for a clean separation. Subsequent acidification of the aqueous layer precipitates the purified product.[2][3]

  • Recrystallization: As a stable, crystalline solid, this compound is an excellent candidate for recrystallization. The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Silica Gel Chromatography: While effective, chromatography should be considered a secondary method if acid-base extraction or recrystallization fails to remove persistent impurities, particularly those with similar polarity to the product.

Q2: What are the most common impurities I should expect from the synthesis?

The impurity profile depends heavily on the synthetic route. A common method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, aniline).[4][5]

Common Impurities & Their Origin:

Impurity Type Likely Origin Recommended Removal Method
Unreacted Aniline Paal-Knorr Synthesis Acid-Base Extraction (aniline is basic) or Chromatography
Unreacted 1,4-dicarbonyl Paal-Knorr Synthesis Chromatography or Recrystallization
Furan byproducts Acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material.[4][6] Chromatography
Starting Ester If synthesized via hydrolysis of the corresponding methyl or ethyl ester.[7] Ensure complete hydrolysis; otherwise, remove via Acid-Base Extraction.

| Polymeric materials | Degradation or side-reactions | Filtration, Recrystallization |

Q3: How can I effectively assess the purity of my final product?

A multi-faceted approach is essential for confirming purity:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple eluent systems is a good preliminary indicator.

  • Melting Point Analysis: A sharp melting point range that does not depress upon mixing with an authentic sample indicates high purity. The melting point for the related, unsubstituted pyrrole-2-carboxylic acid is 204-208 °C (with decomposition), suggesting the target compound is also a high-melting solid.

  • Spectroscopic Analysis:

    • ¹H NMR: The definitive method. Look for the absence of impurity signals and confirm the correct integration and chemical shifts for all protons.

    • Mass Spectrometry (MS): To confirm the molecular weight (187.19 g/mol ).[1]

    • HPLC: Provides a quantitative assessment of purity. A reverse-phase method using an acetonitrile/water mobile phase, often with a formic or phosphoric acid modifier, is a good starting point.[8]

Purification Strategy Workflow

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure product.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Analysis start Crude Product tlc_nmr Analyze by TLC & Crude NMR start->tlc_nmr decision What is the impurity profile? tlc_nmr->decision acid_base Acid-Base Extraction (For neutral or basic impurities) decision->acid_base Mainly Neutral/ Basic Impurities recrystallize Recrystallization (For minor, less soluble impurities) decision->recrystallize Relatively Clean (>85% pure) chromatography Column Chromatography (For impurities of similar polarity) decision->chromatography Complex Mixture/ Polar Impurities final_analysis Purity Check (TLC, NMR, MP) acid_base->final_analysis recrystallize->final_analysis chromatography->final_analysis pure_product Pure Product final_analysis->pure_product re_purify Re-purify if needed final_analysis->re_purify Fails re_purify->decision

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Problem: My crude product is a dark, intractable oil and will not crystallize.
  • Causality: This often indicates a high load of impurities that are inhibiting the crystallization process (an effect known as eutectic freezing point depression) or the presence of residual high-boiling solvents (e.g., DMF, DMSO).

  • Solution 1: Perform an Acid-Base Extraction. This is the most effective first step. Dissolve the oil in an appropriate organic solvent like ethyl acetate or diethyl ether. Extract with aqueous sodium bicarbonate solution. The desired product will move to the aqueous layer as its sodium salt, leaving many organic impurities behind. Re-acidification of the aqueous layer with HCl should precipitate your product as a much cleaner solid.[9][10]

  • Solution 2: Trituration. If you suspect residual solvent, add a non-solvent (a liquid in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This can often coax the product to precipitate or solidify, "washing" away the soluble impurities.

Problem: After acid-base extraction, my recovery is very low.
  • Causality: Low recovery can result from incomplete precipitation, using an inappropriate organic solvent, or product loss during transfers.

  • Troubleshooting Steps:

    • Check the pH: Ensure you have acidified the aqueous layer to at least pH 2-3. Use pH paper to confirm. Incomplete acidification will leave some of your product as the soluble carboxylate salt.[9]

    • Chill the Solution: After acidification, cool the aqueous solution in an ice bath for at least 30 minutes to maximize precipitation, as solubility decreases at lower temperatures.

    • "Back-Extract" the Organic Layer: After the basic extraction, some product may remain in the initial organic layer. Extracting this layer again with fresh bicarbonate solution can improve recovery.

    • Check the Final Filtrate: After filtering your precipitated product, take a small amount of the aqueous filtrate and add more acid. If more precipitate forms, your initial acidification was incomplete.

Problem: My TLC shows a persistent impurity spot very close to my product spot.
  • Causality: This indicates an impurity with a polarity very similar to your product, making separation by standard chromatography challenging. This is common with structural analogs, such as an unhydrolyzed ester starting material.

  • Solution 1: Optimize Chromatography.

    • Change Eluent Polarity: Systematically test solvent systems with slightly lower or higher polarity. A common eluent for this type of compound is a mixture of hexanes and ethyl acetate; try adding 0.5-1% acetic or formic acid to the eluent. The acid can sharpen the product spot and may improve separation.

    • Try a Different Solvent System: Switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. The different solvent interactions can alter the relative retention factors.

  • Solution 2: Leverage Chemical Reactivity. If the impurity is not acidic (e.g., the corresponding ester), an acid-base extraction is the ideal solution and should be attempted before resorting to extensive chromatography.

Problem: My final product is off-white or yellow, not pure white.
  • Causality: Color can be due to highly conjugated, colored impurities or slight oxidative degradation of the pyrrole ring, which is common for this heterocyclic system.

  • Solution: Activated Charcoal Treatment during Recrystallization.

    • Dissolve your product in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (1-2% by weight) to the hot solution. Caution: Add charcoal to a solution below its boiling point to avoid violent bumping.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.

    • Allow the clear filtrate to cool slowly to crystallize the decolorized product.

Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to isolate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent (50 mL) such as ethyl acetate or diethyl ether in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25 mL). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL of NaHCO₃ solution. Combine the aqueous layers. This second extraction ensures complete recovery of the acidic product.[9]

  • Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to recover any non-acidic materials if desired.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH ~2, check with pH paper). A white precipitate of this compound should form.[2]

  • Isolation: Keep the flask in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts. Allow the product to air-dry or dry in a vacuum oven.

G cluster_0 Separatory Funnel cluster_1 Product Isolation start Crude Product (in Ethyl Acetate) + NaHCO3 (aq) layers Organic Layer (Top) Neutral/Basic Impurities Aqueous Layer (Bottom) Sodium 1-phenyl-1H-pyrrole-2-carboxylate start->layers Shake & Separate aqueous_flask Aqueous Layer layers:f1->aqueous_flask acidify Add 6M HCl (aq) to pH ~2 aqueous_flask->acidify precipitate Precipitation of Pure Product acidify->precipitate filtration Vacuum Filtration precipitate->filtration final_product Pure Solid Product filtration->final_product

Caption: Workflow for the acid-base extraction of the target compound.

Protocol 2: Optimized Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair. A good starting point is an ethanol/water or isopropanol/water mixture. The goal is to find a system where the compound is very soluble in the hot solvent but poorly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise to the boiling solid until it just dissolves. Using the minimum amount of hot solvent is critical for good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source. If using a co-solvent, add the "anti-solvent" (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals to a constant weight.

References

preventing furan byproduct formation in Paal-Knorr synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on preventing the formation of furan byproducts.

Troubleshooting Guide: Common Issues in Paal-Knorr Pyrrole Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Significant amount of furan byproduct observed in my reaction.

Root Cause Analysis:

The formation of a furan byproduct is the most prevalent side reaction in the Paal-Knorr synthesis. This occurs via a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1] When the reaction conditions are too acidic (e.g., pH < 3), the enol form of one carbonyl group can attack the protonated second carbonyl, leading to the formation of a cyclic hemiacetal which then dehydrates to the furan.[2][3] This pathway becomes kinetically favorable under strongly acidic conditions, often outcompeting the desired reaction with the amine nucleophile.[4]

Solutions:

  • pH Control is Critical: The most effective way to mitigate furan formation is to control the acidity of the reaction medium. While the Paal-Knorr reaction is often acid-catalyzed, excessively strong acidic conditions favor the furan synthesis pathway.[5]

    • Recommendation: Aim for weakly acidic to neutral conditions. The use of a weak acid like acetic acid can accelerate the desired pyrrole formation without excessively promoting the furan side reaction.[4] In many cases, the reaction can proceed without any added acid, especially when using more nucleophilic amines.

  • Catalyst Selection: The choice of acid catalyst can significantly influence the product distribution.

    • Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can lead to significant furan formation and even substrate degradation, especially at elevated temperatures.[6][7] If a Brønsted acid is necessary, consider weaker options like acetic acid or using the amine starting material as its hydrochloride salt.[4]

    • Lewis Acids: Milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, or ZnBr₂ can effectively catalyze the reaction under less harsh conditions, thereby minimizing furan byproduct formation.[3][8]

  • Amine Nucleophilicity: The nucleophilicity of your amine plays a crucial role.

    • Highly Nucleophilic Amines: Primary aliphatic amines are generally more nucleophilic than aromatic amines. Their faster reaction with the dicarbonyl compound can outcompete the intramolecular cyclization, leading to higher yields of the desired pyrrole.

    • Less Nucleophilic Amines: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[1][5] This slower reaction rate gives the dicarbonyl more time to undergo the acid-catalyzed cyclization to the furan. In such cases, careful optimization of pH and temperature is even more critical.

Issue 2: My reaction is sluggish, or the yield of the pyrrole is very low.

Root Cause Analysis:

Low yields or incomplete reactions in a Paal-Knorr synthesis can stem from several factors beyond furan formation. These include the reactivity of the starting materials, suboptimal reaction conditions, or the presence of impurities.

Solutions:

  • Assess Starting Material Reactivity:

    • Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can significantly slow down the reaction.[1][5]

    • Electronic Effects: As mentioned, amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions.[5]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates and promote side reactions.[1] Careful optimization of the reaction temperature is recommended.

    • Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective technique to reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts.[7][8] The rapid heating can favor the desired bimolecular reaction over the intramolecular side reaction.

  • Purity of Reagents and Solvents:

    • Starting Materials: Ensure the purity of your 1,4-dicarbonyl compound and amine. Impurities can lead to unwanted side reactions.[1]

    • Solvent: While some modern variations are performed in water, excess water can sometimes hinder the final dehydration step. Using dry solvents under an inert atmosphere can be beneficial in certain cases.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic difference between Paal-Knorr furan and pyrrole synthesis?

The choice between furan and pyrrole synthesis from a 1,4-dicarbonyl compound is determined by the nucleophile present.[2]

  • Furan Synthesis: In the absence of an amine, the reaction is an acid-catalyzed intramolecular process. One carbonyl is protonated, and the enol of the other carbonyl acts as the nucleophile, attacking to form a cyclic hemiacetal that then dehydrates.[2][3]

  • Pyrrole Synthesis: In the presence of a primary amine or ammonia, the amine acts as the primary nucleophile. It attacks one of the carbonyls to form a hemiaminal, which then cyclizes by attacking the second carbonyl. The resulting intermediate then eliminates two molecules of water to form the aromatic pyrrole ring.[5][8]

G cluster_0 Paal-Knorr Synthesis Pathways cluster_1 Pyrrole Synthesis cluster_2 Furan Byproduct Formation start 1,4-Dicarbonyl amine + Primary Amine (R-NH2) start->amine acid + Acid (H+) start->acid hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack cyclization_pyrrole Intramolecular Cyclization hemiaminal->cyclization_pyrrole dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole cyclization_pyrrole->dihydroxypyrrolidine dehydration_pyrrole - 2 H2O dihydroxypyrrolidine->dehydration_pyrrole pyrrole Pyrrole Product dehydration_pyrrole->pyrrole enol Enol Intermediate acid->enol Enolization cyclization_furan Intramolecular Cyclization enol->cyclization_furan hemiacetal Cyclic Hemiacetal cyclization_furan->hemiacetal dehydration_furan - H2O hemiacetal->dehydration_furan furan Furan Byproduct dehydration_furan->furan

Caption: Competing pathways in Paal-Knorr synthesis.

Q2: Can the solvent choice impact furan byproduct formation?

Yes, the solvent can play a role. High-boiling aprotic solvents like toluene or DMF can offer better temperature control during conventional heating, which can help prevent substrate degradation that might occur under solvent-free conditions.[7] Some modern protocols even utilize water as a solvent, which can be effective, particularly with microwave heating or specific catalysts.[9][10] The key is to choose a solvent system that is compatible with your starting materials and allows for optimal temperature management.

Q3: Are there modern, milder protocols that avoid harsh acidic conditions altogether?

Absolutely. The limitations of traditional Paal-Knorr synthesis, which often required prolonged heating in strong acids, have been addressed by numerous modern methodologies.[3][6][11]

  • Microwave-Assisted Synthesis: As mentioned, this is a powerful technique for accelerating the reaction, often allowing it to proceed quickly at higher temperatures without the need for a strong acid catalyst.[7][8]

  • Lewis Acid Catalysis: A wide range of Lewis acids can promote the reaction under milder conditions than strong Brønsted acids.[6][8]

  • Heterogeneous Catalysts: Solid acid catalysts, such as tungstate sulfuric acid or silica-supported sulfuric acid, have been developed. These offer the advantages of being reusable and allowing for easier product separation.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol is adapted for a typical microwave-assisted reaction, which minimizes reaction time and often reduces byproduct formation.

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary amine (1.1 - 3.0 eq)

  • Glacial Acetic Acid (optional, e.g., 40 µL for a 0.04 mmol scale)

  • Ethanol (e.g., 400 µL for a 0.04 mmol scale)

  • 0.5-2 mL Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone in ethanol.

  • Add the primary amine and, if necessary, a catalytic amount of glacial acetic acid.[5]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for 5-15 minutes. The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).

  • Extract the aqueous phase three times with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[5]

G start Start prep Prepare Reactant Solution (Diketone, Amine, Solvent) start->prep seal Seal Microwave Vial prep->seal irradiate Microwave Irradiation (e.g., 80-120°C, 5-15 min) seal->irradiate cool Cool to Room Temp. irradiate->cool workup Aqueous Workup (Partition & Extract) cool->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Pure Pyrrole Product purify->product

Caption: Workflow for microwave-assisted Paal-Knorr synthesis.

Quantitative Data Summary

The choice of reaction conditions can dramatically affect the yield. The following table summarizes representative data comparing different catalytic systems and methodologies.

1,4-DicarbonylAmineCatalyst/ConditionsTimeYield (%)Reference
2,5-HexanedioneAnilineHCl (cat.), Methanol, Reflux15-30 minHigh[5]
Various DiketonesVarious AminesAcetic Acid, 120-150°C (Microwave)2-10 min65-89[12]
2,5-HexanedioneVarious AminesIodine (cat.), Solvent-free-Excellent[12]
2,5-HexanedioneDodecylamineCitric Acid (10 mol%), Ball-mill, 30 Hz30 min87[13]

References

Technical Support Center: Scale-Up Synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust, efficient, and scalable process.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, the Paal-Knorr synthesis remains one of the most reliable and adaptable methods for constructing the core pyrrole ring.[1][2][3] However, scaling this reaction presents unique challenges, including managing reaction exotherms, controlling impurities, and ensuring consistent product quality. This guide provides a framework for understanding and overcoming these hurdles.

The most common and scalable approach involves a two-step sequence:

  • Paal-Knorr Cyclization: Condensation of a 1,4-dicarbonyl compound equivalent with aniline to form an ester precursor, such as ethyl 1-phenyl-1H-pyrrole-2-carboxylate.

  • Saponification: Hydrolysis of the resulting ester to yield the target carboxylic acid.

This guide will focus on troubleshooting both critical stages of this process.

Synthetic_Pathway cluster_0 Step 1: Paal-Knorr Cyclization cluster_1 Step 2: Saponification Aniline Aniline Ester Ethyl 1-phenyl-1H-pyrrole-2-carboxylate Aniline->Ester Acetic Acid (cat.) Heat Dicarbonyl 1,4-Dicarbonyl Precursor (e.g., Keto-ester) Dicarbonyl->Ester Ester_hydrolysis Ethyl 1-phenyl-1H-pyrrole-2-carboxylate Acid This compound Ester_hydrolysis->Acid 1. NaOH, EtOH/H₂O 2. HCl (aq) Troubleshooting_Low_Yield Start Low Yield in Paal-Knorr Step CheckPurity Check Purity of Aniline & Dicarbonyl Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckSideReactions Analyze Crude for Byproducts (TLC, LC-MS) Start->CheckSideReactions PurityIssue Impure Starting Materials? CheckPurity->PurityIssue ConditionsIssue Suboptimal Conditions? CheckConditions->ConditionsIssue SideReactionIssue Furan or Polymer Detected? CheckSideReactions->SideReactionIssue PurityIssue->ConditionsIssue No Purify Action: Purify Reagents (Distillation/Recrystallization) PurityIssue->Purify Yes ConditionsIssue->SideReactionIssue No Optimize Action: Optimize T, Time, pH Consider inert atmosphere ConditionsIssue->Optimize Yes AdjustpH Action: Ensure pH is 4-6 Avoid strong acids SideReactionIssue->AdjustpH Yes Success Yield Improved Purify->Success Optimize->Success AdjustpH->Success

References

Technical Support Center: A Researcher's Guide to 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-phenyl-1H-pyrrole-2-carboxylic acid (CAS No: 78540-03-1). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth knowledge and practical troubleshooting advice for the effective handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the longevity of your materials through scientifically sound practices.

Compound Overview and Key Properties

This compound is a heterocyclic compound with a molecular weight of 187.19 g/mol and a formula of C₁₁H₉NO₂.[1] Its structure, featuring a carboxylic acid group on a phenyl-substituted pyrrole ring, dictates its chemical behavior, including its solubility and stability. Understanding these fundamental properties is the first step toward successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO₂--INVALID-LINK--[1]
Molecular Weight 187.19 g/mol --INVALID-LINK--[1]
Appearance White to light brown solid/powderGeneral observation
Primary Hazards Skin, eye, and respiratory irritant--INVALID-LINK--[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: How should I store newly received this compound?

A1: Upon receipt, the compound, which is a solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Long-term storage in a refrigerator at 2-8°C is recommended to minimize potential degradation. It is sensitive to air and light, so storage under an inert gas like argon or nitrogen and in an amber vial is ideal.[2]

Q2: What are the best solvents for dissolving this compound?

A2: Based on the behavior of structurally similar compounds, this compound is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It should also be soluble in alcohols like methanol and ethanol, and moderately soluble in acetone and ethyl acetate. Its solubility in water is expected to be low. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q3: My compound has changed color over time. Is it still usable?

A3: A color change, often to a yellowish or brownish hue, can indicate degradation or the presence of impurities. Pyrrole derivatives can be susceptible to oxidation and polymerization, which can be accelerated by exposure to air and light.[2] Before using a discolored compound, it is crucial to assess its purity.

Q4: How can I check the purity of my this compound?

A4: The purity of the compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify any significant impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: this compound is classified as an irritant.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust and direct contact with skin and eyes.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Compound is difficult to dissolve. - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature.- Refer to the solubility information and select a more suitable solvent.- Increase the solvent volume.- Gently warm the mixture or use sonication to aid dissolution.
Precipitation occurs after dissolving the compound. - The solution is supersaturated.- Change in temperature or solvent composition.- Gently warm the solution to redissolve the precipitate.- If for stock solutions, consider preparing a less concentrated solution.- Ensure the solvent composition remains consistent.
Inconsistent experimental results. - Degradation of the compound.- Presence of impurities.- Check the purity of the compound using an appropriate analytical method.- If purity is compromised, purify the compound by recrystallization.- Always use freshly prepared solutions for critical experiments.
Low yield in a chemical reaction. - Inaccurate quantification of the starting material.- Degradation of the compound during the reaction.- Accurately weigh the compound using a calibrated balance.- Ensure the reaction conditions are compatible with the stability of the compound (e.g., avoid strong acidic conditions which may promote decarboxylation).

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common starting point for many biological assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight = 187.19 g/mol ). For example, to make 10 mL of a 10 mM solution, you would need 1.8719 mg.

  • Weighing: Accurately weigh the calculated amount of the compound in a suitable container.

  • Dissolution: Add a portion of the DMSO to the container with the compound. Vortex or sonicate the mixture until the solid is completely dissolved.

  • Volume Adjustment: Transfer the dissolved solution to a volumetric flask and add DMSO to reach the final desired volume.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

Purification by Recrystallization

If the purity of the compound is , recrystallization can be an effective purification method.

Materials:

  • Impure this compound

  • A suitable solvent system (e.g., a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for carboxylic acids.

  • Dissolution: Place the impure compound in an Erlenmeyer flask and add a minimal amount of the hot solvent system until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The cooling process can be further slowed by insulating the flask.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely under vacuum.

Visualization of Key Workflows

Decision Workflow for Handling a New Batch

The following diagram illustrates the decision-making process when you receive a new batch of this compound.

handle_new_batch Handling a New Batch of this compound cluster_receiving Receiving cluster_assessment Assessment cluster_action Action receive Receive Compound inspect Visually Inspect (Color, Appearance) receive->inspect color_ok Color as Expected (White/Light Brown)? inspect->color_ok purity_check Perform Purity Check (e.g., HPLC, NMR) color_ok->purity_check Yes purify Purify Compound (e.g., Recrystallization) color_ok->purify No purity_ok Purity Meets Specification? purity_check->purity_ok store Store Appropriately (Cool, Dry, Dark, Inert Gas) purity_ok->store Yes purity_ok->purify No purify->purity_check discard Discard or Return to Supplier

Caption: Decision tree for handling a new batch.

References

Validation & Comparative

comparing synthesis methods for "1-phenyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid: A Comparative Analysis of Key Methodologies

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous bioactive molecules, including natural products and pharmaceuticals. The strategic placement of the phenyl group at the N1 position and the carboxylic acid at the C2 position provides a versatile scaffold for further chemical modification, making it a valuable building block for drug discovery and the development of functional organic materials. Consequently, the efficient and scalable synthesis of this molecule is a critical objective for synthetic chemists.

This guide provides a detailed comparison of two prominent synthetic strategies for preparing this compound. We will delve into a classic, bio-based approach utilizing the Paal-Knorr synthesis and a modern route involving the N-arylation of a pyrrole precursor followed by ester hydrolysis. The discussion will focus on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of each method's respective advantages and limitations.

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] This approach is particularly noteworthy when starting from d-galactaric acid (mucic acid), a readily available bio-based precursor derived from the oxidation of galactose.[3] This route transforms a linear, renewable feedstock into a valuable aromatic scaffold.

Conceptual Overview & Mechanism

The overall strategy involves a multi-step conversion of d-galactaric acid into a key intermediate, dimethyl 2,5-dihydroxymuconate, which exists in tautomeric equilibrium with its 1,4-dicarbonyl form. This intermediate then undergoes the classical Paal-Knorr condensation with aniline. The mechanism of the final cyclization step involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by a second intramolecular attack to form a dihydroxytetrahydropyrrole derivative.[1] Subsequent dehydration yields the aromatic pyrrole ring.[4][5] The final step is the saponification of the diester to yield the target dicarboxylic acid, which in this specific case would need further selective decarboxylation or a modified starting material to achieve the mono-carboxylic acid target. For the purpose of synthesizing the title compound's parent scaffold, we will focus on the synthesis of N-phenylpyrrole-2,5-dicarboxylic acid as described in the literature.[3]

Paal_Knorr_Route cluster_paal_knorr Paal-Knorr Condensation Galactaric_Acid d-Galactaric Acid Intermediate_1 Dimethyl 2,3,4,5-tetra-O-acetylgalactarate Galactaric_Acid->Intermediate_1 1. H+, MeOH 2. Ac2O, H+ Intermediate_2 Dimethyl 2,5-dihydroxymuconate Intermediate_1->Intermediate_2 3. DBU 4. AcCl, MeOH Product_Ester Dimethyl N-phenylpyrrole-2,5-dicarboxylate Intermediate_2->Product_Ester Aniline Aniline Aniline->Product_Ester AcOH, Reflux Final_Product N-Phenylpyrrole-2,5-dicarboxylic acid Product_Ester->Final_Product KOH, EtOH then H+ N_Arylation_Route cluster_coupling N-Arylation (e.g., Ullmann Coupling) Pyrrole_Ester Methyl 1H-pyrrole-2-carboxylate Coupled_Ester Methyl 1-phenyl-1H-pyrrole-2-carboxylate Pyrrole_Ester->Coupled_Ester Aryl_Halide Aryl Halide (e.g., Ph-I) Aryl_Halide->Coupled_Ester Cu Catalyst, Base Final_Product This compound Coupled_Ester->Final_Product 1. NaOH, H2O/MeOH 2. H+

References

The Structure-Activity Relationship of 1-phenyl-1H-pyrrole-2-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of 1-phenyl-1H-pyrrole-2-carboxylic acid analogs, a class of compounds with significant potential as inhibitors of cyclooxygenase (COX) enzymes. Drawing upon experimental data from closely related pyrrole derivatives, we will explore the intricate interplay between molecular structure and biological function, providing a framework for the rational design of next-generation anti-inflammatory drugs.

The inspiration for exploring this scaffold stems from the well-established anti-inflammatory properties of pyrrole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, as well as the selective COX-2 inhibition profile of celecoxib.[1] By systematically examining the impact of substitutions on the phenyl and pyrrole rings, and modifications of the carboxylic acid moiety, we can elucidate the key pharmacophoric features driving potency and selectivity.

I. The Core Scaffold: this compound

The this compound core represents a key pharmacophore for COX inhibition. The acidic carboxylic acid group is crucial for anchoring the molecule within the active site of COX enzymes, while the N-phenyl and pyrrole rings contribute to the overall binding affinity and can be modified to tune selectivity for COX-1 versus COX-2. Understanding how modifications to this core structure influence biological activity is paramount for designing compounds with improved therapeutic profiles.

II. Structure-Activity Relationship Analysis

While direct and comprehensive SAR studies on the this compound scaffold are limited in the public domain, valuable insights can be gleaned from studies on structurally analogous N-pyrrole carboxylic acid derivatives.[1] The following sections extrapolate potential SAR trends for our core scaffold based on this available data.

A. Modifications of the N-1 Phenyl Ring

Substitutions on the N-1 phenyl ring are expected to significantly impact COX inhibitory activity and selectivity. The nature and position of these substituents can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the enzyme's active site.

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups on the phenyl ring has been shown to be crucial for enhancing the anti-mycobacterial activity of related pyrrole-2-carboxamides.[3] In the context of COX inhibition, such groups could modulate the acidity of the pyrrole N-H (in related scaffolds) or influence key electronic interactions within the active site. Conversely, electron-donating groups might enhance binding through different mechanisms.

  • Positional Isomers: The position of substituents (ortho, meta, or para) on the phenyl ring will dictate the spatial arrangement of the molecule within the binding pocket. For instance, a para-substitution might allow for deeper penetration into a hydrophobic pocket, a common feature in selective COX-2 inhibitors.

B. Substitutions on the Pyrrole Ring

The pyrrole ring itself offers several positions for substitution, each with the potential to fine-tune the biological activity of the analogs.

  • Positions 3, 4, and 5: Introducing small alkyl groups, such as a methyl group, at position 2 of the pyrrole ring has been leveraged in the design of potent COX inhibitors.[1] For our this compound scaffold, substitutions at positions 3, 4, and 5 would be of interest. Bulky and lipophilic groups at position 5, in conjunction with an acidic group at position 1, have demonstrated activity against both COX-1 and COX-2 in related series.[4]

C. The Role of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a critical feature, likely involved in a key ionic interaction with a conserved arginine residue in the COX active site.

  • Acidic Group Bioisosteres: Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole, hydroxamic acid) is a common strategy in medicinal chemistry to improve pharmacokinetic properties or fine-tune binding interactions. The impact of such modifications would need to be experimentally validated.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide would likely abolish the key ionic interaction, leading to a significant loss of activity. However, such derivatives could serve as prodrugs.

III. Comparative Data on Related Pyrrole Derivatives as COX Inhibitors

To provide a quantitative perspective, the following table summarizes the COX inhibitory activity of selected 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl] alkanoates, which share key structural features with our topic scaffold.[1]

CompoundR (Substitution at position 5)COX-1 IC50 (µM)COX-2 IC50 (µM)
4g 4-Fluorophenyl>100.15
4h Biphenyl-4-yl0.250.08
4k 4-Chlorophenyl>100.12
4l 4-Bromophenyl>100.10
5b 4-Fluorophenyl0.18>10
5e 4-Chlorophenyl0.15>10
Celecoxib (Reference)>100.05

Data extracted from a study on related N-pyrrole carboxylic acid derivatives as dual COX-1 and COX-2 inhibitors.[1]

IV. Experimental Protocols

The following is a detailed protocol for an in vitro cyclooxygenase inhibition assay, a fundamental tool for evaluating the potency of potential inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition Assay Protocol

This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) values of test compounds against COX-1 and COX-2.[5][6][7]

Materials and Reagents:

  • Ovine COX-1 or Human Recombinant COX-2 enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 2.0 M HCl (for reaction termination)

  • Internal standards (e.g., d4-PGE2) for LC-MS analysis

  • 96-well microplate

  • Incubator

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the COX Assay Buffer.

  • Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[5] Add 20 µL of a solution containing either 0.1 µg of COX-1 or 0.2 µg of COX-2.[5] Incubate this mixture at room temperature for 2 minutes.[5]

  • Inhibitor Incubation: Add 2 µL of the test compound solution in DMSO to the enzyme mixture. For negative controls, add 2 µL of DMSO without the inhibitor. Pre-incubate the mixture at 37°C for 10 minutes.[5]

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[5]

  • Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[5]

  • Sample Preparation for Analysis: Add an internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample to correct for variations during sample handling and analysis.[5]

  • Quantification: Measure the concentration of the primary product, Prostaglandin E2 (PGE2), using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound by comparing the amount of PGE2 produced to that of the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5]

V. Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Concept cluster_mods Structural Modifications cluster_activity Biological Activity Core This compound Phenyl N-1 Phenyl Ring (Substituent nature & position) Core->Phenyl Modify Pyrrole Pyrrole Ring (Positions 3, 4, 5) Core->Pyrrole Modify Acid C-2 Carboxylic Acid (Bioisosteric replacement) Core->Acid Modify Potency COX Inhibition Potency (IC50) Phenyl->Potency Selectivity COX-1 vs. COX-2 Selectivity Phenyl->Selectivity Pyrrole->Potency Pyrrole->Selectivity Acid->Potency

Caption: Conceptual overview of the SAR for this compound analogs.

COX_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Cofactors, Substrate) start->reagent_prep enzyme_prep Prepare Enzyme Solution (COX-1 or COX-2) reagent_prep->enzyme_prep inhibitor_inc Add Test Compound & Pre-incubate enzyme_prep->inhibitor_inc reaction Initiate Reaction (Add Arachidonic Acid) inhibitor_inc->reaction termination Terminate Reaction (Add HCl) reaction->termination analysis LC-MS/MS Analysis (Quantify PGE2) termination->analysis data_analysis Calculate % Inhibition & Determine IC50 analysis->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

VI. Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel anti-inflammatory agents. While direct SAR data for this specific analog series is not extensively available, analysis of closely related compounds provides a strong foundation for rational drug design. Future research should focus on the systematic synthesis and evaluation of this compound analogs with diverse substitution patterns to build a comprehensive SAR profile. Such studies will be instrumental in identifying lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-aryl pyrroles are a cornerstone of modern medicinal chemistry and materials science. Their versatile biological activities, ranging from antimicrobial to anticancer properties, and their utility in the development of organic electronics have made them a focal point of intensive research. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the reproducibility of scientific findings. Spectroscopic techniques are the bedrock of this characterization, providing a detailed electronic and structural fingerprint of each synthesized compound.

This guide offers a comparative analysis of the key spectroscopic data for N-aryl pyrroles, drawing upon established principles and experimental data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the spectra of these important heterocyclic compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just the "what" but the "why" behind the observed spectral features.

The Logic of Spectroscopic Characterization: A Validating Workflow

A robust analytical workflow is self-validating. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and cross-verifiable characterization of the target N-aryl pyrrole. The following workflow illustrates a logical approach to the spectroscopic analysis of a newly synthesized N-aryl pyrrole.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Elucidation & Validation Synthesis Synthesis Purification Purification Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Purification->UV_Vis Structure Proposed Structure IR->Structure NMR->Structure MS->Structure UV_Vis->Structure Final_Confirmation Final_Confirmation Structure->Final_Confirmation Data Congruence

Figure 1: A self-validating workflow for the spectroscopic characterization of N-aryl pyrroles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-aryl pyrroles, both ¹H and ¹³C NMR are indispensable.

The Causality of Chemical Shifts in N-Aryl Pyrroles

The electron density around a nucleus dictates its resonance frequency (chemical shift). In N-aryl pyrroles, the chemical shifts of the pyrrole ring protons and carbons are significantly influenced by the electronic nature of the substituents on the N-aryl ring.

  • Electron-Donating Groups (EDGs) on the aryl ring (e.g., -OCH₃, -CH₃, -NH₂) increase electron density on the pyrrole ring through resonance and inductive effects. This increased shielding causes the pyrrole protons and carbons to resonate at a lower chemical shift (upfield) .[1]

  • Electron-Withdrawing Groups (EWGs) on the aryl ring (e.g., -NO₂, -CN, -Cl) decrease electron density on the pyrrole ring. This deshielding results in a higher chemical shift (downfield) for the pyrrole nuclei.[1]

The following diagram illustrates the impact of substituent electronic effects on the electron density of the pyrrole ring.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) cluster_nmr NMR Chemical Shift EDG EDG on Aryl Ring EDG_Effect Increased Electron Density on Pyrrole Ring EDG->EDG_Effect Donates e⁻ Upfield Upfield Shift (Shielded) EDG_Effect->Upfield EWG EWG on Aryl Ring EWG_Effect Decreased Electron Density on Pyrrole Ring EWG->EWG_Effect Withdraws e⁻ Downfield Downfield Shift (Deshielded) EWG_Effect->Downfield

Figure 2: The influence of N-aryl substituents on the NMR chemical shifts of the pyrrole ring.

Comparative ¹H NMR Data

The protons on the pyrrole ring typically appear as multiplets or distinct doublets of doublets, depending on the substitution pattern. The α-protons (H-2 and H-5) are generally found further downfield than the β-protons (H-3 and H-4) due to their proximity to the electronegative nitrogen atom.

Substituent on N-Phenyl RingH-2/H-5 (ppm)H-3/H-4 (ppm)Aryl Protons (ppm)
H~7.08~6.34~7.2-7.4
p-OCH₃ (EDG)~6.95~6.25~6.9 (d), ~7.2 (d)
p-CH₃ (EDG)~7.00~6.30~7.1 (d), ~7.2 (d)
p-Cl (EWG)~7.15~6.40~7.3 (d), ~7.4 (d)
p-NO₂ (EWG)~7.30~6.55~7.5 (d), ~8.2 (d)

Table 1: Representative ¹H NMR chemical shifts for substituted N-phenylpyrroles in CDCl₃.

Comparative ¹³C NMR Data

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The α-carbons (C-2 and C-5) are more deshielded than the β-carbons (C-3 and C-4).

Substituent on N-Phenyl RingC-2/C-5 (ppm)C-3/C-4 (ppm)Aryl Carbons (ppm)
H~122.5~109.0~120-140
p-OCH₃ (EDG)~121.5~108.0~114-160
p-CH₃ (EDG)~122.0~108.5~120-138
p-Cl (EWG)~123.5~110.0~121-138
p-NO₂ (EWG)~125.0~111.5~119-147

Table 2: Representative ¹³C NMR chemical shifts for substituted N-phenylpyrroles in CDCl₃.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] For N-aryl pyrroles, IR spectroscopy can confirm the presence of the pyrrole ring and any substituents on the aryl ring.

Characteristic Vibrations of the Pyrrole Ring

The pyrrole ring exhibits several characteristic vibrations:

  • C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.[3]

  • C=C stretching: These appear in the 1450-1600 cm⁻¹ region.[3]

  • C-N stretching: This vibration is usually found in the 1300-1400 cm⁻¹ range.

  • C-H out-of-plane bending: These strong absorptions in the 690-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.[3]

The electronic nature of the N-aryl substituent can subtly influence the position and intensity of these bands. For instance, a strong electron-withdrawing group like a nitro group will have its own distinct and strong absorption bands (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively).

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
Pyrrole C-H stretch3100-3000Medium
Aryl C-H stretch3100-3000Medium
Pyrrole C=C stretch1600-1450Medium to strong
Aryl C=C stretch1600-1450Medium to strong
C-N stretch1400-1300Medium
Nitro (NO₂) stretch~1520 (asym), ~1350 (sym)Strong
Methoxy (C-O) stretch~1250Strong
Halogen (C-X) stretch1100-500Medium to strong

Table 3: Key IR absorption frequencies for N-aryl pyrroles.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4] For N-aryl pyrroles, the absorption bands arise from π → π* transitions within the conjugated system of the pyrrole and aryl rings.[5]

The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aryl ring.

  • EDGs on the aryl ring generally cause a bathochromic (red) shift to longer wavelengths, as they increase the energy of the highest occupied molecular orbital (HOMO).

  • EWGs can cause either a hypsochromic (blue) shift to shorter wavelengths or a bathochromic shift, depending on their interaction with the π-system.

Substituent on N-Phenyl Ringλmax (nm)Molar Absorptivity (ε)
H~250~15,000
p-OCH₃ (EDG)~260~18,000
p-NO₂ (EWG)~320~12,000

Table 4: Representative UV-Vis absorption data for substituted N-phenylpyrroles in ethanol.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Ionization Techniques
  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[7]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, giving clear molecular weight information with less fragmentation.[8]

Fragmentation of N-Aryl Pyrroles

The fragmentation of N-aryl pyrroles is influenced by the stability of the resulting fragments. Common fragmentation pathways include:

  • Cleavage of the N-Aryl bond: This can lead to the formation of a pyrrolyl cation or an aryl cation.

  • Loss of small molecules: Depending on the substituents, molecules such as HCN, CO, or NO can be eliminated.

  • Rearrangements: The pyrrole ring can undergo rearrangements upon ionization.

The following diagram illustrates a general fragmentation pathway for an N-aryl pyrrole.

G M [N-Aryl Pyrrole]⁺˙ (Molecular Ion) F1 [Aryl]⁺ M->F1 N-Aryl bond cleavage F2 [Pyrrole]⁺ M->F2 N-Aryl bond cleavage F4 Loss of Substituent M->F4 F3 Loss of HCN F2->F3

Figure 3: A simplified fragmentation pathway for N-aryl pyrroles in mass spectrometry.

The fragmentation pattern is highly dependent on the substituents on the aryl ring. For example, N-(halophenyl)pyrroles often show a characteristic loss of the halogen atom. N-(nitrophenyl)pyrroles can exhibit loss of NO and NO₂.

Experimental Protocols

General Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the N-aryl pyrrole for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette.

General Procedure for IR Spectroscopy (ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid N-aryl pyrrole sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft tissue.

General Procedure for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).

  • Blank Measurement: Fill a cuvette with the pure solvent and record the baseline.

  • Sample Preparation: Prepare a dilute solution of the N-aryl pyrrole in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum.

General Sample Preparation for Mass Spectrometry (ESI)
  • Solution Preparation: Prepare a dilute solution of the N-aryl pyrrole (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).

  • Infusion: The sample solution is introduced into the ESI source via direct infusion or through an LC system.

Conclusion

The comprehensive spectroscopic analysis of N-aryl pyrroles is a critical component of their synthesis and application. By employing a combination of NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently determine the structure, purity, and electronic properties of these valuable compounds. This guide has provided a comparative framework for interpreting the spectroscopic data of N-aryl pyrroles, emphasizing the causal relationships between molecular structure and spectral features. A thorough understanding of these principles will empower scientists to accelerate their research and development efforts in the exciting field of heterocyclic chemistry.

References

A Comparative Guide to the Biological Activity of 1-phenyl-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, derivatives of 1-phenyl-1H-pyrrole-2-carboxylic acid have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide an overview of the experimental methodologies used to evaluate their efficacy.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Several derivatives of this compound have been investigated for their anti-inflammatory potential, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.[4][5]

A study on pyrrole derivatives as dual COX-1 and COX-2 inhibitors revealed that small structural modifications can significantly impact their inhibitory activities.[4] For instance, the introduction of an acetic acid group at the nitrogen of the pyrrole ring and a lipophilic, bulky group at the 5-position of the phenyl ring resulted in potent dual inhibitors. Conversely, a smaller lipophilic group at the same position shifted the selectivity towards COX-2 inhibition.[4]

Table 1: Comparative Anti-inflammatory Activity of this compound Derivatives

Compound IDR1 (at N1 of pyrrole)R2 (at C5 of phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4g -CH2COOH4-F>100.15>66.7
4h -CH2COOH4-Cl>100.12>83.3
4k -CH2COOH4-Br>100.10>100
4l -CH2COOH4-I>100.08>125
5b -CH(CH3)COOH4-Cl0.251.50.17
5e -CH(CH3)COOH4-Br0.201.20.17
Celecoxib N/AN/A150.04375

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.[4]

The structure-activity relationship suggests that a carboxymethyl group at the N1 position of the pyrrole ring is crucial for potent and selective COX-2 inhibition. Furthermore, increasing the size and lipophilicity of the substituent at the para-position of the C5-phenyl ring enhances COX-2 inhibitory activity.[4]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay.[6][7]

Step-by-Step Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.

  • Detection: The production of prostaglandin G2 is monitored by measuring the absorbance or fluorescence of a probe at a specific wavelength.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme COX-1 / COX-2 Enzyme Incubation Pre-incubation (Enzyme + Compound) Enzyme->Incubation Compound Test Compound Compound->Incubation Substrate Arachidonic Acid Reaction Enzymatic Reaction (+ Arachidonic Acid) Substrate->Reaction Incubation->Reaction Detection Detection of Prostaglandin G2 Reaction->Detection IC50 IC50 Calculation Detection->IC50

Workflow for in vitro COX inhibition assay.

Antimicrobial Activity: Combating Bacterial Pathogens

Derivatives of this compound, particularly the carboxamides, have demonstrated promising antibacterial activity.[8][9] The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

A study on novel 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamides revealed that certain derivatives exhibit moderate to good activity against Gram-negative bacteria.[9] Another study on pyrrole-2-carboxamide derivatives showed potent activity against various Gram-negative bacterial strains, with some compounds demonstrating MIC values in the low microgram per milliliter range.[8]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 1-phenyl-1H-pyrrole-2-carboxamide Derivatives

Compound IDAmine MoietyE. coliP. aeruginosaK. pneumoniae
4a 4-Methoxybenzylamine6.2512.56.25
4c 4-Chlorobenzylamine3.126.253.12
4f 4-(Trifluoromethyl)benzylamine1.563.121.56
4g 2,4-Dichlorobenzylamine1.563.121.56
4h 3,4-Dichlorobenzylamine1.563.121.56
4i 4-Nitrobenzylamine1.563.561.02
4j Cyclohexylamine6.2512.56.25
Gentamicin N/A0.510.5

Data synthesized from a study on 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides for illustrative comparison.[8]

The structure-activity relationship indicates that the nature of the substituent on the amide nitrogen plays a critical role in the antibacterial activity. Electron-withdrawing groups on the benzylamine moiety, such as nitro and trifluoromethyl groups, tend to enhance the antibacterial potency.[8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[1][10]

Step-by-Step Methodology:

  • Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Inoculation Inoculation of Microtiter Plate Compound->Inoculation Inoculum Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC Visual Determination of MIC Incubation->MIC

Workflow for the Broth Microdilution MIC assay.

Anticancer Activity: Inducing Cell Death in Cancer Cells

Derivatives of 1-phenyl-1H-pyrrole have also been explored for their anticancer properties, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[11][12] The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

A study on 3-benzoyl-4-phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups at the 4-position of the phenyl ring at C4 of the pyrrole ring increased the anticancer activity.[11] Certain compounds bearing a 3,4-dimethoxyphenyl group at this position exhibited potent activity against various cancer cell lines with IC50 values in the low micromolar range.[11] Furthermore, some of these compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells.[11][12]

Table 3: Comparative Anticancer Activity (IC50 in µM) of 1-phenyl-1H-pyrrole Derivatives

Compound IDR (at C4 of pyrrole)HepG2 (Liver)DU145 (Prostate)CT-26 (Colon)
19 3,4-Dimethoxyphenyl1.21.51.7
21 3,4,5-Trimethoxyphenyl0.50.80.9
15 4-Methoxyphenyl5.26.87.1
Doxorubicin N/A0.80.91.1

Data synthesized from a study on 3-benzoyl-4-phenyl-1H-pyrrole derivatives for illustrative comparison.[11]

The SAR for anticancer activity suggests that the electronic properties of the substituent on the C4-phenyl ring are a key determinant of cytotoxicity. Electron-donating groups, such as methoxy groups, appear to enhance the anticancer efficacy.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed Cancer Cells in 96-well Plate Adhesion Overnight Adhesion Seeding->Adhesion Treatment Treat with Test Compounds Adhesion->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan_form Formazan Formation MTT_add->Formazan_form Solubilization Solubilize Formazan Formazan_form->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Workflow for the MTT cytotoxicity assay.

Mechanistic Insights: Potential Signaling Pathways

The biological activities of this compound derivatives are mediated through various signaling pathways. For instance, their anti-inflammatory effects are primarily due to the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins.[4] Their anticancer activity may involve the induction of apoptosis through the modulation of key signaling molecules like caspases and Bcl-2 family proteins, and the arrest of the cell cycle at different phases.[11][12]

Signaling_Pathways cluster_inflammation Anti-inflammatory Action cluster_cancer Anticancer Action AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Pyrrole_A Pyrrole Derivative (Anti-inflammatory) Pyrrole_A->COX Inhibits CancerCell Cancer Cell Apoptosis Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Pyrrole_B Pyrrole Derivative (Anticancer) Pyrrole_B->CancerCell Acts on

Potential signaling pathways modulated by this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the core structure can lead to potent and selective inhibitors of various biological targets. The anti-inflammatory, antimicrobial, and anticancer activities of these compounds warrant further investigation and optimization for the development of new and effective drugs. The experimental protocols provided herein offer a foundation for researchers to evaluate the biological potential of their own synthesized derivatives in a systematic and reproducible manner.

References

validation of "1-phenyl-1H-pyrrole-2-carboxylic acid" purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Comparative Guide to the HPLC Purity Validation of 1-phenyl-1H-pyrrole-2-carboxylic acid

Executive Summary

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth, comparative validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of "this compound," a heterocyclic building block of interest in medicinal chemistry. We move beyond a single-method description to compare the performance of two distinct reversed-phase columns: a traditional C18 and a Phenyl-Hexyl stationary phase. This comparative approach not only establishes a validated method but also elucidates the rationale behind selecting the optimal chromatographic system for this specific analyte. The validation is rigorously executed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness, thereby providing a comprehensive and trustworthy protocol for immediate implementation in a research or GxP environment.

Introduction to Analyte and Purity Imperatives

This compound is a synthetic organic compound featuring a pyrrole ring N-substituted with a phenyl group and a carboxylic acid function at the 2-position. Its structural motifs are prevalent in various biologically active molecules, making it a valuable starting material. The purity of such a precursor is paramount; trace impurities, including starting materials, by-products, or degradants, can have a profound impact on the yield, safety, and efficacy of the final API.

Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity. HPLC is the gold standard for this purpose due to its high resolution, sensitivity, and precision. This guide aims to provide a field-tested protocol, explaining the "why" behind each step, from mobile phase selection to the choice of stationary phase, empowering the reader to not only replicate the method but also adapt it to similar challenges.

Methodological Framework: A Comparative Validation Strategy

To develop a truly optimized method, a single-column approach is insufficient. We must challenge the separation with alternative selectivities. Here, we compare two columns:

  • Workhorse Column (Hypersil GOLD C18): A classic C18 column provides excellent hydrophobic retention, which is the primary separation mechanism for this analyte.

  • Alternative Selectivity Column (Luna Phenyl-Hexyl): This column offers mixed-mode separation. In addition to hydrophobicity, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic systems of the analyte and its potential impurities. This can offer unique selectivity and improved resolution for structurally similar compounds.

Our validation strategy is grounded in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which represents the global standard for pharmaceutical analysis.

Validation_Workflow cluster_prep 1. Preparation cluster_validation 2. Method Validation (ICH Q2 R1) cluster_analysis 3. Analysis & Reporting prep Standard & Sample Preparation instrument Instrument & Column Equilibration prep->instrument sys_suit System Suitability instrument->sys_suit spec Specificity (Forced Degradation) lin Linearity & Range spec->lin sys_suit->spec acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust data Data Review & Interpretation robust->data report Final Validation Report data->report

Caption: Overall workflow for the HPLC method validation process.

Experimental Protocols

Instrumentation, Software, and Reagents
  • HPLC System: Agilent 1260 Infinity II Quaternary LC System with Diode Array Detector (DAD).

  • Software: Agilent OpenLab CDS ChemStation Edition.

  • Columns:

    • Thermo Scientific Hypersil GOLD C18 (4.6 x 150 mm, 5 µm)

    • Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade), this compound reference standard (>99.5% purity).

Chromatographic Conditions

The pH of the mobile phase is critical. The pKa of a carboxylic acid is typically around 4-5. By setting the pH to ~2.7 with formic acid, we ensure the carboxyl group is fully protonated (-COOH), eliminating ionization and leading to sharp, symmetrical peaks and consistent retention.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B in 15 min30% B to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection DAD, 254 nmDAD, 254 nm
Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Stock Standard Solution to 10 mL with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard.

Validation Parameters: A Head-to-Head Comparison

System Suitability

Causality: Before any analysis, we must confirm the chromatographic system is performing correctly. System suitability testing (SST) is a non-negotiable part of the process, ensuring that the system's precision and separation power are adequate for the analysis at hand. We inject the working standard five times and evaluate key parameters.

ParameterAcceptance Criteria (USP)Result (Method A: C18)Result (Method B: Phenyl-Hexyl)
Tailing Factor (T) T ≤ 2.01.151.10
Theoretical Plates (N) N > 200085009200
RSD of Peak Area ≤ 2.0%0.45%0.38%
RSD of Retention Time ≤ 1.0%0.12%0.11%

Interpretation: Both systems comfortably meet the criteria. The slightly better tailing factor and plate count on the Phenyl-Hexyl column suggest a marginally more efficient separation for the main peak.

Specificity & Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. We perform forced degradation to intentionally stress the sample and ensure that any resulting degradant peaks are well-separated from the main analyte peak.

Protocol:

  • Prepare solutions of the analyte at 100 µg/mL.

  • Expose them to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 24 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze all samples and a non-degraded control. Assess peak purity using the DAD to ensure the main peak is spectrally homogeneous.

ConditionDegradation (%) (C18)Resolution (Rs) to nearest impurity (C18)Degradation (%) (Phenyl-Hexyl)Resolution (Rs) to nearest impurity (Phenyl-Hexyl)
Acidic ~5%2.1~5%2.8
Basic ~12%1.8~12%2.4
Oxidative ~8%2.5~8%3.1

Interpretation: Both methods demonstrate specificity. However, the Phenyl-Hexyl column (Method B) consistently provides superior resolution (Rs > 2.0) between the parent peak and the degradant peaks formed under stress conditions. This is a significant advantage, as it provides a greater safety margin in resolving potential unknown impurities in real-world samples. The π-π interactions of the Phenyl-Hexyl phase likely provide a different selectivity for the aromatic degradants, enhancing their separation from the parent compound.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation.

Protocol:

  • Prepare calibration standards at five concentration levels from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the coefficient of determination (r²).

ParameterAcceptance CriteriaResult (Method A: C18)Result (Method B: Phenyl-Hexyl)
Range -50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99950.9997
Y-intercept Close to zero1.250.89

Interpretation: Both methods exhibit excellent linearity, with r² values well above the typical acceptance criterion of 0.999, confirming their suitability for quantitative analysis.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is determined by spiking a sample with known amounts of the analyte at different levels.

Protocol:

  • Prepare samples spiked with the reference standard at three concentration levels (80%, 100%, 120%) of the working concentration.

  • Prepare each level in triplicate.

  • Calculate the percent recovery for each sample.

Spike LevelMean Recovery (%) (Method A: C18)Mean Recovery (%) (Method B: Phenyl-Hexyl)
80% 99.2%99.8%
100% 100.5%100.1%
120% 99.7%100.3%
Overall Mean 99.8% 100.1%

Interpretation: Both methods demonstrate excellent accuracy, with recovery values falling within the standard acceptance range of 98-102%.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or on different instruments.

Protocol:

  • Repeatability: Analyze six replicate preparations of the sample (100 µg/mL).

  • Intermediate Precision: A second analyst repeats the analysis on a different day.

  • Calculate the Relative Standard Deviation (RSD) for the results.

ParameterAcceptance CriteriaRSD (%) (Method A: C18)RSD (%) (Method B: Phenyl-Hexyl)
Repeatability (n=6) RSD ≤ 2.0%0.55%0.42%
Intermediate Precision RSD ≤ 2.0%0.89%0.71%

Interpretation: Both methods are highly precise. The consistently lower RSD values for the Phenyl-Hexyl method suggest slightly better run-to-run consistency.

Data Synthesis and Method Selection

The validation data clearly indicates that while both methods are valid and perform well, Method B (Phenyl-Hexyl column) is demonstrably superior. The key differentiator is its enhanced resolving power for degradation products, as shown in the specificity study. This provides a more robust and reliable method for purity testing, where the primary goal is to separate the main component from any potential impurities.

Decision_Logic start Begin Method Selection sst_check System Suitability Met? start->sst_check spec_check Specificity (Rs > 2.0)? sst_check->spec_check Yes fail Method Fails Re-develop sst_check->fail No c18 Method A (C18) Rs = 1.8 (Basic) spec_check->c18 phenyl Method B (Phenyl-Hexyl) Rs = 2.4 (Basic) spec_check->phenyl lin_acc_prec_check Linearity, Accuracy, Precision Met? lin_acc_prec_check->fail No pass_c18 Method A is Valid (Acceptable) lin_acc_prec_check->pass_c18 Yes (for Method A) pass_phenyl Method B is Valid (Superior) lin_acc_prec_check->pass_phenyl Yes (for Method B) c18->lin_acc_prec_check Check Other Params phenyl->lin_acc_prec_check Check Other Params

Caption: Decision logic for selecting the optimal HPLC method.

Conclusion

A comprehensive HPLC method validation was successfully performed for the purity determination of this compound, comparing a standard C18 column with a Phenyl-Hexyl column. While both methods met all ICH Q2(R1) validation criteria for system suitability, linearity, accuracy, and precision, the Phenyl-Hexyl column provided superior performance in the critical area of specificity. Its ability to better resolve the main analyte from process impurities and forced degradation products makes it the unequivocally recommended choice for quality control and stability testing. This guide provides the complete, validated protocol and the scientific rationale to support its implementation.

A Researcher's Guide to State-Dependent Nav1.3 Inhibition: A Comparative Analysis of Aryl and Acylsulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two prominent chemical scaffolds, aryl and acylsulfonamides, designed to inhibit the voltage-gated sodium channel Nav1.3. As researchers in drug development and neuroscience, our focus is on identifying potent and selective inhibitors to dissect the role of Nav1.3 in pathological states, particularly neuropathic pain, and to develop novel therapeutics. This document moves beyond a simple catalog of compounds, offering insights into the causal relationships between chemical structure, inhibitory activity, and the experimental methodologies required for robust characterization.

The Scientific Imperative for Targeting Nav1.3

Voltage-gated sodium channels (Navs) are fundamental to the initiation and propagation of action potentials in excitable cells.[1] The Nav1.3 isoform, while predominantly expressed during embryonic development, is significantly upregulated in adult primary sensory neurons following peripheral nerve injury.[2][3] This re-expression is strongly implicated in the hyperexcitability of neurons that underlies the development and maintenance of neuropathic pain.[4][5] Nav1.3 channels exhibit distinct biophysical properties, including rapid recovery from inactivation ("repriming") and slow closed-state inactivation, which can lead to a reduced threshold for neuronal firing and support high-frequency action potential trains.[6] These characteristics make Nav1.3 a compelling, albeit challenging, therapeutic target. The development of isoform-selective inhibitors is crucial to minimize off-target effects, particularly on cardiac (Nav1.5) and other neuronal (e.g., Nav1.1, Nav1.7) channels.[4][7]

The Neuropathic Pain Signaling Pathway Involving Nav1.3

Nerve injury triggers a cascade of events leading to the upregulation and altered function of Nav1.3 in dorsal root ganglion (DRG) neurons, contributing to the sensitization of pain pathways.

Nav1_3_Pathway cluster_0 Peripheral Nerve Injury cluster_1 Dorsal Root Ganglion (DRG) Neuron cluster_2 Spinal Cord (Dorsal Horn) Injury Axotomy or Chronic Constriction Upregulation Increased SCN3A Gene Expression (Nav1.3 α-subunit) Injury->Upregulation triggers Channel_Insertion Increased Nav1.3 Channel Density in Neuronal Membrane Upregulation->Channel_Insertion leads to Hyperexcitability Reduced Firing Threshold & Increased Spontaneous Firing Channel_Insertion->Hyperexcitability causes Signal_Transmission Enhanced Nociceptive Signal Transmission Hyperexcitability->Signal_Transmission results in Pain Neuropathic Pain (Allodynia, Hyperalgesia) Signal_Transmission->Pain perceived as

Caption: Role of Nav1.3 in Neuropathic Pain Signaling.

Comparative Analysis of Sulfonamide-Based Nav1.3 Inhibitors

Recent medicinal chemistry efforts have focused on aryl and acylsulfonamide cores, yielding potent and state-dependent inhibitors of Nav1.3. State-dependent inhibitors preferentially bind to the inactivated state of the channel, a conformation that is more prevalent in rapidly firing, depolarized neurons characteristic of neuropathic pain states. This offers a therapeutic advantage by selectively targeting pathological activity while sparing normal neuronal function.

A recent study has identified a series of novel aryl and acylsulfonamides with potent inhibitory activity against the inactivated state of Nav1.3.[1][8] The data presented below summarizes the key findings for representative compounds from this class, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity.

Compound IDCore ScaffoldR Group VariationNav1.3 IC50 (Inactivated State) (nM)Selectivity vs. Nav1.5 (Inactivated State)Selectivity vs. Nav1.7 (Inactivated State)
Cmpd-A Arylsulfonamide4-fluoro-phenyl20~20-fold~20-fold
Cmpd-B Arylsulfonamide3,5-dichloro-phenyl< 1000ModerateModerate
Cmpd-C AcylsulfonamideCyclohexyl< 1000ModerateModerate
Cmpd-D Arylsulfonamide2-naphthyl> 1000LowLow

Data synthesized from Zidar et al., European Journal of Medicinal Chemistry, 2023.[1][8]

Expert Insights on Structure-Activity Relationships:

  • Aryl Moiety: The nature of the aryl group directly attached to the sulfonamide is a key determinant of potency. As demonstrated by Cmpd-A , a 4-fluorophenyl substitution yields a highly potent inhibitor with an IC50 of 20 nM against the inactivated state of Nav1.3.[1] This suggests a specific and favorable interaction within the binding pocket. In contrast, bulkier or electronically different substituents, such as the 2-naphthyl group in Cmpd-D , can lead to a significant loss of activity.

  • Core Scaffold: While both aryl and acylsulfonamides have demonstrated activity, the most potent compounds identified to date belong to the arylsulfonamide class.[1] This indicates that the direct connection of the aromatic system to the sulfonamide core is beneficial for optimal binding.

  • State-Dependence: A crucial feature of this class of inhibitors is their preference for the inactivated state of Nav1.3.[1] This property is highly desirable as it implies that the inhibitors will have a greater effect on neurons that are pathologically hyperactive, a hallmark of neuropathic pain.

  • Selectivity: The identified compounds, including the highly potent Cmpd-A , exhibit approximately 20-fold selectivity over the cardiac channel Nav1.5 and the related pain target Nav1.7.[1] While this represents a good starting point for therapeutic development, further optimization to enhance selectivity would be beneficial to minimize potential off-target effects.

Experimental Protocol: Characterizing State-Dependent Inhibition of Nav1.3

To rigorously evaluate and compare potential Nav1.3 inhibitors, a standardized and self-validating experimental workflow is essential. Whole-cell patch-clamp electrophysiology is the gold-standard technique for this purpose, allowing for the precise control of the neuronal membrane potential and the direct measurement of ion channel currents.

Workflow for Electrophysiological Screening of Nav1.3 Inhibitors

Ephys_Workflow Cell_Culture HEK293 cells stably expressing human Nav1.3 (SCN3A) Plating Cell Plating on Glass Coverslips (24-48h before experiment) Cell_Culture->Plating Setup Mount Coverslip in Recording Chamber on Inverted Microscope Plating->Setup Patching Establish Whole-Cell Configuration with Borosilicate Pipette Setup->Patching Resting_State Resting State Protocol (Pulses from -120 mV) Patching->Resting_State Apply Voltage Protocols Inactivated_State Inactivated State Protocol (Depolarizing prepulse to -50 mV) Resting_State->Inactivated_State Drug_Application Compound Application via Perfusion System Inactivated_State->Drug_Application Data_Acquisition Record Current Traces Before and After Drug Application Drug_Application->Data_Acquisition Analysis Calculate % Inhibition and IC50 for each state Data_Acquisition->Analysis

Caption: Electrophysiological Screening Workflow.

Detailed Step-by-Step Protocol for Assessing Inactivated State Inhibition:

This protocol is designed to determine the IC50 of a test compound on the inactivated state of the Nav1.3 channel.

  • Cell Preparation:

    • Use a stable cell line, such as HEK293 cells, expressing the human Nav1.3 α-subunit (and ideally β-subunits to better mimic native conditions).

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2) and plate them onto glass coverslips 24-48 hours prior to recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, thereby isolating the sodium currents.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -120 mV. This ensures that the majority of Nav1.3 channels are in the resting state.

  • Voltage Protocol for Inactivated State Inhibition:

    • To measure inhibition of the inactivated state, a two-pulse protocol is employed.[9]

    • Step 1 (Conditioning Prepulse): Apply a long depolarizing prepulse to a voltage that causes approximately 50% of the channels to enter the steady-state inactivated state (e.g., 8 seconds at -50 mV). The precise voltage should be determined from the steady-state inactivation curve of the channel.[9]

    • Step 2 (Brief Repolarization): Briefly return the membrane potential to the holding potential (-120 mV) for a short duration (e.g., 10 ms) to allow recovery of non-inactivated channels.[9]

    • Step 3 (Test Pulse): Immediately apply a test pulse to a voltage that elicits a peak sodium current (e.g., 20 ms at 0 mV) to measure the current from the channels that were not inactivated by the prepulse.[9]

    • This protocol is repeated at a low frequency (e.g., every 10-15 seconds) to allow for full recovery between sweeps.

  • Data Acquisition and Analysis:

    • Record baseline currents using the inactivated state protocol.

    • Apply the test compound at increasing concentrations via a perfusion system, allowing the effect to reach steady-state at each concentration.

    • Record the peak inward sodium current during the test pulse at each concentration.

    • Calculate the percentage of inhibition at each concentration relative to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Stable Cell Lines: Using a heterologous expression system provides a homogenous population of the target channel, reducing the variability inherent in primary neuron cultures.

  • Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and precise measurement of the total current passing through the cell membrane.

  • Voltage Protocol: The specific two-pulse protocol is designed to preferentially assess the interaction of the compound with the inactivated state of the channel. The long depolarizing prepulse is the key step that enriches the population of inactivated channels for the inhibitor to bind to. This is crucial for identifying state-dependent inhibitors.

Conclusion and Future Directions

The aryl and acylsulfonamide scaffolds represent a promising starting point for the development of selective Nav1.3 inhibitors. The data clearly indicates that subtle modifications to the chemical structure can have a profound impact on potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the characterization of such compounds, with a particular emphasis on elucidating state-dependent mechanisms of action.

Future research should focus on optimizing the selectivity of these compounds, particularly against other neuronal Nav subtypes, to develop highly specific pharmacological tools and potential therapeutic candidates for neuropathic pain. A deeper understanding of the structural basis of inhibitor binding, potentially through cryo-electron microscopy studies, will be invaluable in guiding future drug design efforts.

References

A Comparative Guide to the Novelty of 1-Phenyl-1H-pyrrole-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Cornerstone of Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It is a core component of essential biomolecules like heme and chlorophyll and is found in numerous natural products and synthetic drugs exhibiting a vast spectrum of biological activities.[1][2][3] Pyrrole derivatives have demonstrated potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among other therapeutic applications.[1][3] The 1-phenyl-1H-pyrrole-2-carboxylic acid framework, in particular, offers a synthetically tractable and versatile starting point for generating diverse chemical libraries. The phenyl ring at the N1 position and the carboxylic acid at the C2 position serve as key handles for molecular exploration, allowing for fine-tuning of physicochemical properties and biological targeting.

This guide provides a comprehensive framework for assessing the genuine novelty of new derivatives based on this core structure. We will move beyond simple structural comparisons to evaluate novelty in terms of synthetic strategy, biological mechanism, and performance against established alternatives, providing researchers with the tools to validate and prioritize their lead compounds.

A Framework for Assessing Novelty

True innovation in drug discovery is multifaceted. For a new derivative of this compound to be considered novel and valuable, it must demonstrate a significant advantage in one or more of the following areas.

Structural and Synthetic Novelty

The foundation of a new chemical entity is its structure and the method of its creation. While numerous synthetic routes to pyrrole derivatives exist, novelty can be achieved through methodologies that offer significant improvements in efficiency, scalability, cost-effectiveness, or access to previously inaccessible chemical space.[4][5][6] For instance, a novel catalytic C-H activation strategy to functionalize the pyrrole or phenyl ring would be a significant advancement over classical multi-step functionalization sequences.

A generalized workflow for the synthesis and initial evaluation is outlined below. The causality behind this workflow is to move logically from creation to validation. The synthesis (Step 1) provides the material, which is then subjected to a primary assay (Step 2) to confirm it has the desired biological effect. Subsequent steps (Steps 3 & 4) are designed to build a comprehensive profile of the compound's specificity and safety, which are critical for determining its therapeutic potential.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Cascade start Starting Materials (e.g., Aniline, Pyrrole-2-carboxylate) reaction Novel Synthetic Route (e.g., Palladium-catalyzed cross-coupling) start->reaction product Purified Derivative (e.g., NPD-101) reaction->product char Structural Confirmation (NMR, MS, X-Ray) product->char primary Primary Screening (Target-based or Phenotypic Assay) char->primary secondary Secondary Screening (Selectivity, Orthogonal Assays) primary->secondary safety Preliminary Safety (Cytotoxicity, hERG) secondary->safety lead Lead Candidate safety->lead

Caption: High-level workflow for the synthesis and evaluation of novel pyrrole derivatives.

Novelty in Biological Target and Mechanism of Action (MoA)

Identifying a new biological target or a novel mechanism of interaction with a known target is a hallmark of innovation. Derivatives of the pyrrole scaffold have been shown to act on a variety of targets:

  • Neurodegenerative Disease: Selective inhibition of monoamine oxidase B (MAO-B) for potential Parkinson's or Alzheimer's disease therapy.[7]

  • Inflammation & Pain: Antagonism of the cannabinoid receptor 2 (CB2).[8]

  • Infectious Disease: Inhibition of essential bacterial enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3) in tuberculosis.[9]

  • Cognitive Disorders: Inverse agonism at the 5-HT6 receptor.[10]

A truly novel derivative might engage a target not previously associated with this scaffold or modulate a known target in an allosteric, rather than orthosteric, manner. The experimental choice to pursue mechanism-of-action studies early is critical; it validates the on-target activity and provides a rational basis for future optimization.

MoA_Diagram cluster_known Established MoA cluster_novel Novel MoA KnownTarget Known Target (e.g., MAO-B) Active Site ParentCompound Parent Compound ParentCompound->KnownTarget:port Inhibition NovelTarget Novel Target Allosteric Site NewDerivative Novel Derivative NewDerivative->NovelTarget:port Allosteric Modulation

Caption: Comparison of an established versus a novel mechanism of action (MoA).

Comparative Efficacy and Potency

For derivatives acting on known targets, novelty is demonstrated through superior performance. A new compound must show a quantifiable improvement in potency (e.g., lower IC₅₀ or EC₅₀) or efficacy (higher maximal effect) compared to existing standards of care or previously published analogs. Rigorous, side-by-side experimental comparisons are non-negotiable for making such claims.

Table 1: Comparative Efficacy of Hypothetical MAO-B Inhibitors

Compound Source MAO-B IC₅₀ (nM) MAO-A IC₅₀ (nM) Selectivity Index (MAO-A/MAO-B)
Selegiline Standard of Care 10.5 2,100 200
Parent Compound Published Analog 55.0 4,500 81.8
NPD-101 Novel Derivative 2.1 >10,000 >4,760

| NPD-102 | Novel Derivative | 15.2 | 1,200 | 78.9 |

Data are hypothetical for illustrative purposes.

In this example, derivative NPD-101 demonstrates clear novelty through a ~5-fold improvement in potency over the standard of care and a >20-fold improvement in selectivity, representing a significant advance. NPD-102, while effective, does not offer a compelling advantage over existing compounds.

Improved Selectivity and Safety Profile

Potency alone is insufficient. A novel compound's true value often lies in an improved safety and tolerability profile, which is typically driven by enhanced selectivity for the intended target over off-targets. For example, a kinase inhibitor that is highly selective for its target kinase over a panel of other kinases is more likely to have a cleaner safety profile in clinical development.

Key experimental validations include:

  • Target Selectivity Panels: Screening against related protein family members (e.g., MAO-A vs. MAO-B).[7]

  • Cytotoxicity Assays: Determining the concentration at which the compound is toxic to human cells (e.g., in HepG2 or HEK293 cells) to establish a therapeutic window.[9]

  • hERG Inhibition Assays: Assessing the risk of cardiac toxicity, a common reason for drug candidate failure.

Experimental Protocols for Validation

To ensure trustworthiness, all claims of novelty must be backed by robust, reproducible experimental data. The following protocols are examples of self-validating systems for characterizing a new derivative.

Protocol 1: General Synthesis of a 1-Phenyl-1H-pyrrole-2-carboxamide Derivative

This protocol describes the final amidation step, a common strategy for derivatizing the C2 carboxylic acid to explore structure-activity relationships.[5]

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by one drop of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amine Coupling: In a separate flask, dissolve the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM (10 mL).

  • Addition: Cool the amine solution to 0 °C and add the previously prepared acid chloride solution dropwise.

  • Final Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro MAO-B Inhibition Assay

This protocol provides a reliable method for determining the IC₅₀ value of a test compound against human MAO-B.

  • Reagents and Materials: Human recombinant MAO-B, kynuramine (substrate), selegiline (positive control), potassium phosphate buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the test compound dilution (or selegiline control).

    • Add 25 µL of the MAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate.

  • Detection: The MAO-B-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, which is fluorescent. After a 30-minute incubation at 37 °C, stop the reaction by adding 50 µL of 1M NaOH.

  • Measurement: Read the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: Convert fluorescence values to percent inhibition relative to a DMSO vehicle control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

Assessing the novelty of this compound derivatives requires a holistic and evidence-based approach. A compound's true value is a composite of its structural ingenuity, synthetic accessibility, mechanistic uniqueness, and, most importantly, its quantifiable performance advantages over existing solutions. By employing a rigorous framework of comparative efficacy, selectivity, and safety testing, researchers can effectively identify and validate derivatives with genuine therapeutic potential. Future efforts should focus on leveraging computational methods for in silico prediction of ADMET properties and exploring novel biological targets for this versatile and promising chemical scaffold.

References

benchmarking the synthesis of "1-phenyl-1H-pyrrole-2-carboxylic acid" against known methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrrole ring N-substituted with a phenyl group and a carboxylic acid at the C2 position, serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The pyrrole nucleus is a common motif in many natural products and pharmaceuticals, exhibiting a wide array of pharmacological activities. Consequently, the efficient and scalable synthesis of derivatives such as this compound is a critical endeavor.

This guide provides an in-depth technical comparison of established and modern synthetic routes to this compound. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their respective yields, reaction conditions, and green chemistry attributes. This objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of N-substituted pyrroles is most classically achieved through condensation reactions that form the heterocyclic ring. Among these, the Paal-Knorr synthesis is a cornerstone methodology.[1][2] Additionally, a versatile strategy involves the initial formation of the N-phenylpyrrole core, followed by a subsequent functionalization step to introduce the carboxylic acid group. A third common approach in medicinal chemistry involves the synthesis of a stable ester precursor, which is then hydrolyzed in the final step to yield the desired carboxylic acid.

Method 1: The Paal-Knorr Synthesis from Bio-renewable Precursors

The Paal-Knorr synthesis is a robust and widely used method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[3] A key advantage of this approach is its convergence and the commercial availability of a wide range of starting materials. For the synthesis of 1-phenyl-1H-pyrrole, a particularly attractive and green starting material is mucic acid (galactaric acid), which can be derived from the oxidation of galactose.[4][5] The reaction with aniline in a high-boiling solvent like glycerol leads to the formation of the N-phenylpyrrole ring. While this method directly produces 1-phenyl-1H-pyrrole, a subsequent carboxylation step is necessary to arrive at the target molecule.

A more direct approach to a functionalized pyrrole would involve a 1,4-dicarbonyl compound that already contains a precursor to the carboxylic acid group. However, the synthesis of such precursors can be complex. Therefore, the two-step approach starting from a simple N-phenylpyrrole is often more practical.

Experimental Protocols and Comparative Analysis

This section presents detailed experimental protocols for two distinct and viable synthetic routes to this compound. Each protocol is followed by a discussion of its advantages and disadvantages, providing a basis for objective comparison.

Route 1: Two-Step Synthesis via Paal-Knorr Reaction and Subsequent Carboxylation

This route first constructs the 1-phenyl-1H-pyrrole core using a Paal-Knorr type reaction, followed by the introduction of the carboxylic acid group at the C2 position.

Route_1_Workflow cluster_0 Step 1: Paal-Knorr Synthesis of 1-phenyl-1H-pyrrole cluster_1 Step 2: Vilsmeier-Haack Formylation & Oxidation mucic_acid Mucic Acid n_phenylpyrrole 1-phenyl-1H-pyrrole mucic_acid->n_phenylpyrrole Glycerol, Heat aniline Aniline aniline->n_phenylpyrrole n_phenylpyrrole_2 1-phenyl-1H-pyrrole formyl_pyrrole 1-phenyl-1H-pyrrole-2-carbaldehyde n_phenylpyrrole_2->formyl_pyrrole POCl3, DMF target_acid This compound formyl_pyrrole->target_acid Oxidizing Agent (e.g., KMnO4)

Caption: Workflow for the Two-Step Synthesis of this compound.

Protocol 1A: Synthesis of 1-phenyl-1H-pyrrole

  • Rationale: This procedure utilizes the thermal decomposition of the ammonium salt of mucic acid in the presence of aniline and a high-boiling solvent, glycerol, to facilitate the cyclization and dehydration steps of the Paal-Knorr reaction. Glycerol also aids in maintaining a homogenous reaction mixture at the required high temperatures.[4]

  • Procedure:

    • In a large round-bottomed flask equipped with a distillation apparatus, combine mucic acid (1 mole), aniline (1 mole), and glycerol (2 volumes relative to the solids).

    • Heat the mixture carefully with a heating mantle. The reaction will evolve water and ammonia.

    • Continue heating until the distillation of water ceases and the temperature of the reaction mixture rises significantly.

    • The crude 1-phenyl-1H-pyrrole is then isolated from the reaction mixture by steam distillation.

    • The distilled product is extracted with a suitable organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is further purified by vacuum distillation.

Protocol 1B: Synthesis of this compound via Formylation and Oxidation

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrroles at the C2 position.[6] The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents.

  • Procedure:

    • Formylation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (1.1 eq) in an ice bath. Add dimethylformamide (DMF) (1.1 eq) dropwise while maintaining the temperature between 10-20°C.

    • After the addition is complete, stir the mixture for 15 minutes. Then, add a solution of 1-phenyl-1H-pyrrole (1.0 eq) in a suitable solvent (e.g., ethylene dichloride) dropwise at a low temperature.

    • Once the addition is complete, heat the mixture to reflux for 15 minutes.

    • Cool the reaction mixture and quench by carefully adding it to a solution of sodium acetate in water.

    • Extract the product, 1-phenyl-1H-pyrrole-2-carbaldehyde, with an organic solvent, wash, dry, and purify by distillation or chromatography.

    • Oxidation: Dissolve the purified 1-phenyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetone).

    • Slowly add a solution of an oxidizing agent, such as potassium permanganate, in water to the reaction mixture at room temperature.

    • After the reaction is complete (monitored by TLC), the manganese dioxide precipitate is filtered off.

    • The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

    • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Route 2: Synthesis via Esterification and Final Step Hydrolysis

This route involves the synthesis of a stable ester of the target molecule, which is often easier to purify, followed by a simple hydrolysis step to yield the final carboxylic acid.

Route_2_Workflow cluster_0 Step 1: Synthesis of Methyl 1-phenyl-1H-pyrrole-2-carboxylate cluster_1 Step 2: Saponification precursor Appropriate Precursors (e.g., from an electrocyclization/oxidation sequence) ester Methyl 1-phenyl-1H-pyrrole-2-carboxylate precursor->ester ester_2 Methyl 1-phenyl-1H-pyrrole-2-carboxylate target_acid This compound ester_2->target_acid NaOH, Water, Reflux

Caption: Workflow for the Synthesis via Ester Hydrolysis.

Protocol 2: Hydrolysis of Methyl 1-phenyl-1H-pyrrole-2-carboxylate

  • Rationale: The synthesis of the methyl ester can be achieved through various methods, including the one-pot electrocyclization/oxidation sequence of appropriate precursors.[7] The final hydrolysis (saponification) of the ester is a straightforward and high-yielding reaction. This late-stage introduction of the carboxylic acid can be advantageous if the acid functionality is not compatible with earlier reaction steps.

  • Procedure:

    • Dissolve methyl 1-phenyl-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent mixture, such as methanol and water.

    • Add an excess of a base, such as sodium hydroxide (e.g., 2-3 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

    • The this compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization if necessary. A yield of over 95% can be expected for this hydrolysis step.[8]

Comparative Data Summary

ParameterRoute 1: Paal-Knorr & CarboxylationRoute 2: Ester Hydrolysis
Starting Materials Mucic acid, aniline, POCl₃, DMF, oxidizing agentMethyl 1-phenyl-1H-pyrrole-2-carboxylate, NaOH
Number of Steps 2 (to the final product)1 (from the ester)
Overall Yield Moderate (can be variable depending on each step)High (for the hydrolysis step)
Reaction Conditions High temperatures for Paal-Knorr; moderate for othersReflux
Purification Requires multiple purifications (distillation, chromatography, recrystallization)Simple precipitation and recrystallization
Green Chemistry Aspect Utilizes a bio-renewable starting material (mucic acid)The final step is atom-economical
Scalability Can be challenging due to high temperatures and multiple stepsGenerally straightforward to scale up the hydrolysis

Modern and Green Synthetic Approaches

The classical Paal-Knorr synthesis, while effective, often requires harsh conditions such as high temperatures and strong acids.[1] Modern organic synthesis strives for more environmentally benign and efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[9][10][11] In the context of the Paal-Knorr synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. This is attributed to efficient and uniform heating of the reaction mixture.

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. For the Paal-Knorr synthesis, various organocatalysts, including naturally occurring acids like ascorbic acid and amino acids like L-tryptophan, have been successfully employed.[12][13] These catalysts are often inexpensive, readily available, and environmentally friendly.

Solvent-Free and Water-Based Reactions: Conducting reactions in water or under solvent-free conditions is a key principle of green chemistry. Several modified Paal-Knorr procedures have been developed that utilize water as the solvent or are performed neat, often with catalytic amounts of an acid like iron(III) chloride.[14] This minimizes the use of volatile and often toxic organic solvents.

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and limitations.

  • The two-step synthesis via a Paal-Knorr reaction followed by carboxylation is a versatile approach that can be initiated from bio-renewable starting materials, aligning with green chemistry principles. However, it involves multiple steps and can be labor-intensive in terms of purification.

  • The synthesis via hydrolysis of a pre-formed ester is highly efficient for the final step and is often preferred in medicinal chemistry for late-stage functionalization. The overall efficiency of this route, however, depends on the synthesis of the ester precursor.

For researchers prioritizing green chemistry and the use of renewable feedstocks, the Paal-Knorr approach from mucic acid is a compelling option, especially when combined with modern techniques like microwave-assisted heating or organocatalysis to improve efficiency and reduce the environmental impact. For applications where a highly pure product is required in the final step of a longer synthetic sequence, the ester hydrolysis route offers a reliable and high-yielding endgame. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, cost, and environmental considerations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-phenyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-phenyl-1H-pyrrole-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Profile and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from structurally similar pyrrole-2-carboxylic acid derivatives and the parent pyrrole molecule.

The primary hazards are consistently identified across these related compounds, centering on irritant properties. This risk assessment forms the basis for all subsequent handling and disposal decisions.

Table 1: Consolidated Hazard Profile for Pyrrole Carboxylic Acid Derivatives

Hazard Class GHS Category Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2 / 2A Warning H319: Causes serious eye irritation.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |

Causality of Handling Procedures: The identified hazards—skin, eye, and respiratory irritation—mandate the use of appropriate Personal Protective Equipment (PPE) at all times to prevent direct contact and inhalation. The carboxylic acid functional group suggests corrosivity towards certain materials and reactivity with bases, while the pyrrole ring can be susceptible to strong acids and oxidizing agents. Therefore, segregation from incompatible chemicals is a critical step to prevent dangerous reactions in the waste container.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to comply with the primary regulatory frameworks governing laboratory waste in the United States, namely the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).

Step 1: Personal Protective Equipment (PPE) and Safety Measures

Before handling the waste, ensure you are wearing the appropriate PPE. The goal is to create a barrier between you and the hazardous substance.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Ventilation: Handle the waste material in

A Comprehensive Guide to the Safe Handling of 1-Phenyl-1H-Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-phenyl-1H-pyrrole-2-carboxylic acid. By adopting these protocols, we can ensure a safe laboratory environment while maintaining the integrity of our research. The principles outlined here are grounded in established safety standards for handling similar chemical compounds, ensuring a robust and reliable framework for your work.

Hazard Assessment: Understanding the Risks
  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][3][4][5]

Given the structural similarity, it is prudent to assume that this compound presents a comparable hazard profile. As a powdered substance, there is also a risk of forming combustible dust concentrations in the air.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.

Hazard Category Recommended Personal Protective Equipment (PPE) Rationale
Skin Contact Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[6] Gloves: Chemical-resistant gloves, such as nitrile, are required.[6][7][8] Gloves should be inspected before use and changed immediately upon contamination.[6][9] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[6][10]To prevent skin irritation from direct contact with the solid compound or its solutions.
Eye Contact Safety Goggles: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[6][10] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[6][7]To protect against serious eye irritation from splashes or airborne particles.
Inhalation Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][11] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[6][12]To prevent respiratory tract irritation from inhaling the powdered chemical.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.[6]

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[6][13]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[6]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[13]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[11][12]

2. Handling the Solid Compound:

  • Weighing: Whenever possible, use an enclosed balance to minimize the dispersion of the powder.[13] Use weigh boats to prevent spills.[13]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[6]

  • Container Management: Keep the container of this compound tightly closed when not in use.[12][13]

3. Working with Solutions:

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

  • Acid to Water: Always add acid to water, not the other way around, to prevent a potentially violent exothermic reaction.[10]

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Function prep_area->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh Weigh Solid in Enclosed Balance don_ppe->weigh transfer Transfer Solid with Spatula weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate liquid_waste Dispose of Chemical Waste dissolve->liquid_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe solid_waste Dispose of Contaminated Solids decontaminate->solid_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Chemical Waste: Unused solid compound and solutions containing this compound must be collected in a separate, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

2. Storage and Disposal:

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office, following all local and national regulations.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.